Casein phosphopeptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H64O5 |
|---|---|
Molecular Weight |
673.0 g/mol |
IUPAC Name |
tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol |
InChI |
InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2 |
InChI Key |
KYGMBSAVQJMJPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Bioactive Peptide: An In-depth Technical Guide on the Origin and Discovery of Casein Phosphopeptide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the seminal research and scientific milestones that led to the discovery and characterization of casein phosphopeptides (CPPs). It delves into the historical context of their origin from casein, the pioneering experiments that unveiled their unique mineral-binding properties, and the early methodologies employed for their isolation and analysis. This document is intended to serve as a detailed resource, offering insights into the foundational science of CPPs that continues to inform their application in nutrition and pharmacology today.
Historical Prelude: From Phosphorylated Protein to Bioactive Peptide
The story of casein phosphopeptides begins with the early characterization of casein itself, the predominant protein in milk. As early as 1883, the Swedish chemist Olof Hammarsten identified that casein contains the chemical phosphate, a discovery that marked the first indication of protein phosphorylation. For decades, casein was recognized for its nutritional value and its role in forming the colloidal suspension of casein micelles in milk, which sequesters high concentrations of calcium and phosphate.
The concept of a bioactive peptide derived from casein that could influence mineral absorption began to take shape in the mid-20th century. Olof Mellander, in the 1950s, published a series of papers on the "physiological importance of the casein phosphopeptide calcium salts," highlighting their potential role in calcium dosage for infants.[1] This work laid the crucial groundwork for understanding that specific fragments of casein could possess biological activities beyond simple nutrition.
The definitive discovery of a distinct peptide with calcium-sequestering properties was reported in a landmark 1958 paper in Science by R.E. Reeves and N.G. Latour, titled "Calcium phosphate sequestering phosphopeptide from casein."[2] This publication is widely considered the formal announcement of the discovery of what we now know as casein phosphopeptides.
The Birth of CPPs: Enzymatic Liberation from Casein
Casein phosphopeptides are not naturally present in milk in their free form. Instead, they are "encrypted" within the primary structure of casein proteins, primarily αs1-, αs2-, and β-casein. Their liberation is a direct result of enzymatic hydrolysis, a process that mimics natural digestion. The key enzyme in this process is trypsin , a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.
The highly phosphorylated regions of casein, rich in phosphoserine residues, are resistant to tryptic digestion. This resistance leads to the accumulation of these phosphorylated peptide fragments, the CPPs.
Early Experimental Protocol for Tryptic Digestion of Casein
While precise, detailed protocols from the 1950s are not extensively documented in readily available literature, based on the practices of that era for protein chemistry, a representative early protocol for the laboratory-scale production of CPPs can be reconstructed as follows:
-
Substrate Preparation: A solution of casein (e.g., 1-5% w/v) was prepared in a slightly alkaline buffer, typically around pH 8.0, which is the optimal pH for trypsin activity.
-
Enzyme Addition: Crystalline trypsin was added to the casein solution. The enzyme-to-substrate ratio was a critical parameter, though not always explicitly stated in early papers. Ratios in the range of 1:50 to 1:200 (w/w) were common for protein digestion.
-
Incubation: The mixture was incubated at a temperature optimal for trypsin, around 37°C, for a period ranging from several hours to overnight (e.g., 3 to 24 hours).
-
Enzyme Inactivation: Following digestion, the trypsin was inactivated, typically by heating the solution (e.g., to 90°C for 10 minutes) or by adjusting the pH to a level where the enzyme is inactive.
-
Initial Purification: The resulting hydrolysate, a complex mixture of peptides, was then subjected to purification to isolate the phosphopeptides.
Pioneering Methodologies for CPP Isolation and Characterization
The analytical techniques of the mid-20th century were rudimentary by today's standards, yet they were sufficient to isolate and characterize the novel phosphopeptides.
Isolation and Purification
Early researchers employed a combination of precipitation and chromatographic techniques to enrich CPPs from the tryptic digest.
-
Calcium Phosphate Precipitation: A common initial step involved the addition of calcium chloride to the hydrolysate at a slightly acidic pH (around 4.6). This would cause the precipitation of a complex of CPPs and calcium phosphate, effectively separating them from non-phosphorylated peptides.
-
Paper Chromatography and Electrophoresis: These were the workhorse techniques of the 1950s and 1960s for separating peptides. The negatively charged phosphate groups on the CPPs would cause them to migrate differently from other peptides in an electric field (electrophoresis) or to have different partitioning behavior in a solvent system (chromatography).
-
Ion-Exchange Chromatography: As this technique became more prevalent in the 1960s, it was applied to CPP purification. Anion-exchange chromatography, in particular, was effective. In this method, the negatively charged CPPs bind to a positively charged stationary phase and are then eluted by increasing the salt concentration of the mobile phase.
Early Characterization Techniques
Once isolated, the phosphopeptides were characterized using the available biochemical methods of the time:
-
Amino Acid Analysis: This involved the complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, often using paper chromatography and colorimetric reactions (e.g., with ninhydrin). This allowed for the determination of the amino acid composition of the CPPs.
-
Molecular Weight Estimation: Early estimations of molecular weight were often based on the amino acid composition or through techniques like gel filtration chromatography as it became available.
-
Phosphate Content Analysis: The amount of phosphate in the isolated peptides was a key characteristic and was determined using colorimetric assays for inorganic phosphate after ashing the sample.
Quantitative Data from Early and Modern Studies
Direct quantitative data from the seminal papers of the 1950s is scarce in modern databases. However, the foundational work of that era paved the way for more detailed quantitative analysis in the following decades. The tables below summarize key quantitative data for prominent CPPs, drawing from both historical context and more recent, precise measurements that built upon the initial discoveries.
| Parameter | αs1-Casein Derived CPPs | β-Casein Derived CPPs | αs2-Casein Derived CPPs | Source(s) |
| Example Sequence | f(59-79) | f(1-25) | f(1-21) | [3] |
| Number of Amino Acids | 21 | 25 | 21 | [3] |
| Molecular Weight (Da) | ~2700 | ~3125 | ~2600 | [3] |
| Phosphoserine Residues | 5 | 4 | 4 | [3] |
| Property | CPP1 | CPP2 | Source(s) |
| Purity (%) | 18.37 | 25.12 | [4] |
| Calcium Binding Capacity (mg/g) | 107.15 ± 6.27 | 142.56 ± 7.39 | [4] |
| Calcium Transport Increase in Caco-2 cells (%) | 21.78 | 53.68 | [4] |
Mechanism of Action: The Chelation Hypothesis
The primary mechanism of action of casein phosphopeptides, as hypothesized by early researchers and confirmed by subsequent studies, is their ability to chelate divalent metal ions, most notably calcium.
The key to this function lies in the high density of negatively charged phosphoserine residues, often found in a characteristic cluster sequence, such as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-.[5] This highly anionic region acts as a binding site for calcium ions.
In the alkaline environment of the small intestine, free calcium has a tendency to precipitate with phosphate and other anions, forming insoluble salts that are poorly absorbed. CPPs intervene in this process by forming soluble complexes with calcium, effectively keeping it in a bioavailable form for absorption by the intestinal cells.
While the primary effect is extracellular, some studies suggest that CPPs may also have intracellular effects, potentially influencing calcium signaling pathways, though research in this area, particularly from the early discovery period, is limited.[6][7]
Visualizing the Discovery and Function of CPPs
The following diagrams illustrate the key processes involved in the origin and mechanism of action of casein phosphopeptides.
Conclusion
The discovery of casein phosphopeptides represents a significant advancement in our understanding of the bioactivity of food-derived peptides. From the initial observations of phosphorylated casein to the targeted isolation of calcium-sequestering peptides, the pioneering work of researchers in the mid-20th century laid a robust foundation for the field. The early experimental protocols, though less sophisticated than modern methods, were instrumental in elucidating the fundamental properties of CPPs. The core mechanism of action—the chelation of calcium to prevent its precipitation and enhance its bioavailability—remains a central tenet of CPP functionality. This in-depth technical guide serves to consolidate this foundational knowledge, providing a valuable resource for contemporary researchers and developers in the fields of nutrition, functional foods, and pharmaceuticals. The legacy of the early discoveries continues to inspire new research into the diverse applications of these remarkable bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of the casein multigene family: conserved sequences in the 5' flanking and exon regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 6. Potential of Casein as a Carrier for Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keypublishing.org [keypublishing.org]
An In-depth Technical Guide on the Primary Structure and Sequence of Casein Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure and amino acid sequences of casein phosphopeptides (CPPs), bioactive peptides derived from casein, the primary protein in milk. This document details the molecular characteristics of CPPs, the experimental protocols for their isolation and analysis, and their known signaling pathways, with a focus on their role in mineral absorption.
Introduction to Casein Phosphopeptides (CPPs)
Casein phosphopeptides are a group of bioactive peptides produced by the enzymatic digestion of casein.[1] They are characterized by the presence of phosphoserine clusters, which are crucial for their ability to bind and solubilize minerals, most notably calcium.[2] This property makes CPPs significant for nutritional and pharmaceutical applications, particularly in enhancing mineral bioavailability. The primary casein fractions that give rise to CPPs are αs1-, αs2-, β-, and κ-casein.[3]
Primary Structure and Amino Acid Sequences of CPPs
The primary structure, or the linear sequence of amino acids, is fundamental to the function of CPPs. The presence and location of phosphorylated serine residues are key determinants of their mineral-binding capacity. The common phosphorylation sequence motif is often characterized by a series of phosphoserine residues followed by two glutamic acid residues.[4]
CPPs Derived from αs1-Casein
Bovine αs1-casein is a major source of bioactive phosphopeptides.[5] A well-studied CPP from this protein is the fragment corresponding to residues 59-79.[1] The full primary structure of bovine αs1-casein can be accessed through UniProt (accession number P02662).[6] Human αs1-casein also contains potential phosphopeptide sequences and its structure can be found on AlphaFold DB (AF-P47710-F1-v4).[7]
CPPs Derived from αs2-Casein
Bovine αs2-casein is the most hydrophilic of the caseins and is rich in phosphoserine residues, containing 10-13 phosphorylation sites.[8] This high degree of phosphorylation makes it a potent source of CPPs with strong mineral-binding properties. The complete amino acid sequence of bovine αs2-casein is available on UniProt (accession number P02663).[9]
CPPs Derived from β-Casein
β-casein is another abundant source of CPPs. The N-terminal region of bovine β-casein, particularly the fragment 1-25, is a well-characterized phosphopeptide.[10][11] The full sequence of bovine β-casein can be found on UniProt (accession number P02666).[12] Human β-casein also yields phosphopeptides, and its primary structure has been determined.[12]
CPPs Derived from κ-Casein
While κ-casein is less phosphorylated than the other caseins, it also serves as a source of phosphopeptides.[13] The primary structure of bovine κ-casein is available on UniProt (accession number P02668).[1]
Table 1: Physicochemical Properties of Selected Bovine Casein Phosphopeptides
| Parent Casein | CPP Fragment | Amino Acid Sequence | Molecular Weight (Da) | Isoelectric Point (pI) | Number of Phosphorylation Sites |
| αs1-Casein | f(59-79) | Gln-Met-Ala-Glu-Ser(P)-Ile-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ile-Val-Pro-Asn-Ser(P)-Val-Glu-Gln-Lys | 2835.9 | ~3.5 | 5 |
| αs2-Casein | f(1-21) | Lys-Asn-Thr-Met-Glu-His-Val-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ser-Ile-Ile-Ser(P)-Gln-Glu-Thr-Tyr-Lys | 2655.8 | ~3.8 | 4 |
| β-Casein | f(1-25) | Arg-Glu-Leu-Glu-Glu-Leu-Asn-Val-Pro-Gly-Glu-Ile-Val-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-Ser-Ile-Thr-Arg | 3123.1 | ~3.7 | 4 |
| κ-Casein | f(127-137) | Ser(P)-Pro-Gln-Glu-Pro-Glu-Val-Ile-Pro-Asn-Ser | 1225.3 | ~3.9 | 1 |
Note: The exact molecular weights and isoelectric points can vary depending on the specific phosphorylation pattern and the presence of other post-translational modifications.
Experimental Protocols for CPP Analysis
The isolation and characterization of CPPs involve a multi-step process that includes enzymatic hydrolysis of casein, followed by purification and analytical identification of the resulting phosphopeptides.
Enzymatic Hydrolysis of Casein
The production of CPPs is typically initiated by the enzymatic digestion of a casein solution. Trypsin is the most commonly used enzyme for this purpose due to its specificity in cleaving peptide chains at the carboxyl side of lysine and arginine residues.
Detailed Protocol for Tryptic Digestion of Casein:
-
Preparation of Casein Solution: Dissolve sodium caseinate in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1-5% (w/v).
-
Enzyme Addition: Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate the mixture at 37°C for 4-24 hours with gentle agitation.
-
Enzyme Inactivation: Terminate the hydrolysis by heating the solution to 90-100°C for 10-15 minutes to inactivate the trypsin.
-
Centrifugation: Centrifuge the hydrolysate to remove any undigested casein and insoluble matter. The supernatant contains the CPPs.
Purification of CPPs by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and purifying CPPs from the complex mixture of peptides in the casein hydrolysate.[14] The separation is based on the differential hydrophobic interactions of the peptides with the stationary phase.
Detailed Protocol for RP-HPLC Purification of CPPs:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B is used to elute the peptides. A typical gradient might be:
-
0-5 min: 5% B
-
5-65 min: 5-50% B
-
65-70 min: 50-90% B
-
70-75 min: 90% B
-
75-80 min: 90-5% B
-
-
Detection: Peptides are typically detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected throughout the gradient for subsequent analysis.
Characterization of CPPs by Mass Spectrometry (MS)
Mass spectrometry is the primary tool for determining the amino acid sequence and identifying the phosphorylation sites of CPPs.[15][16] Techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are employed for peptide fragmentation.
Typical Mass Spectrometry Parameters for Phosphopeptide Sequencing:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for analyzing liquid samples from HPLC.
-
Mass Analyzer: High-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF) are preferred for accurate mass determination.
-
Fragmentation:
-
CID/HCD: These methods often result in the neutral loss of phosphoric acid (98 Da), which can be a diagnostic marker for phosphopeptides.
-
ETD/ECD: These "gentler" fragmentation techniques are particularly useful for localizing phosphorylation sites as they tend to preserve the labile phosphate group on the peptide backbone.
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptide sequence and pinpoint the location of the phosphate groups.
Signaling Pathways and Logical Relationships
CPP-Mediated Calcium Absorption Signaling Pathway
CPPs are known to enhance the intestinal absorption of calcium.[17] They are thought to act by forming soluble complexes with calcium, preventing its precipitation as insoluble calcium phosphate in the neutral pH of the small intestine.[18] This increases the concentration of soluble calcium available for absorption. The proposed mechanism involves both paracellular and transcellular pathways.[19] In the transcellular pathway, CPP-calcium complexes may interact with transient receptor potential cation channel subfamily V member 6 (TRPV6), a key calcium channel in intestinal epithelial cells, to facilitate calcium uptake.[20][21]
Figure 1: Proposed signaling pathway for CPP-mediated calcium absorption.
Experimental Workflow for CPP Production and Analysis
The overall process for generating and characterizing CPPs follows a logical sequence of steps, from the initial raw material to the final identification of bioactive peptides.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 8. Structure and biological functions of milk caseins | Russian Open Medical Journal [romj.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 18. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 21. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Casein Phosphopeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein in milk. Their unique molecular structure, characterized by clusters of phosphoseryl residues, endows them with a remarkable ability to bind and stabilize divalent cations, most notably calcium and phosphate. This technical guide provides a comprehensive overview of the mechanism of action of CPPs, detailing their formation, structure-function relationships, and their impact on mineral bioavailability and cellular processes. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Introduction
The bioavailability of essential minerals, particularly calcium, is a critical factor in human health, playing a pivotal role in bone metabolism, nerve function, and cellular signaling. However, the absorption of these minerals can be hindered by their propensity to form insoluble precipitates in the neutral to alkaline environment of the small intestine. Casein phosphopeptides (CPPs) have emerged as potent enhancers of mineral absorption by forming soluble nanocomplexes with minerals, thereby preventing their precipitation and increasing their bioavailability. This guide delves into the intricate mechanisms by which CPPs exert their effects, from their molecular interactions with minerals to their influence on cellular pathways in the intestine and bone.
Formation and Structure of Casein Phosphopeptides
CPPs are produced by the tryptic digestion of casein, a family of phosphoproteins comprising αs1-, αs2-, β-, and κ-casein.[1][2] The defining structural feature of CPPs is the presence of consensus sequences rich in phosphoserine (SerP) residues, often in clusters such as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-.[3] These highly phosphorylated regions are resistant to further proteolytic degradation and are responsible for the primary bioactivity of CPPs.
The negatively charged phosphate groups of the phosphoseryl residues act as binding sites for positively charged mineral ions like calcium (Ca²⁺).[3] This interaction leads to the formation of Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) nanocomplexes.[2] Within these complexes, the CPPs stabilize calcium and phosphate ions, preventing their growth into crystalline structures and subsequent precipitation.[2]
Quantitative Data on CPP-Mineral Interactions and Bioavailability
The efficacy of CPPs in binding minerals and enhancing their absorption has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | [4] |
| CPP2 | 25.12 | 142.56 ± 7.39 | [4] |
| αs-Casein Phosphopeptides | Not specified | Higher than β-casein phosphopeptides | [5] |
Table 1: Comparative Calcium Binding Capacity of Different CPP Preparations.
| Study Type | CPP Preparation | Effect on Calcium Transport | Model System | Reference |
| In vitro | CPP1 (18.37% purity) | 21.78% increase | Caco-2 cell monolayer | [4] |
| In vitro | CPP2 (25.12% purity) | 53.68% increase | Caco-2 cell monolayer | [4] |
| In vivo (rats) | CPP/Ca ratio > 0.2 | Significant increase in apparent Ca absorption | Sprague-Dawley rats | |
| In vivo (rats) | Caprine milk CPP (low αs1-casein) | Higher femur ⁴⁵Ca uptake than bovine or high αs1-casein caprine CPPs | Growing male rats | [6][7] |
Table 2: Efficacy of CPPs on Calcium Transport and Absorption.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CPPs.
Preparation of Casein Phosphopeptides
Objective: To produce CPPs from casein via enzymatic hydrolysis.
Materials:
-
Casein powder
-
Trypsin (or other suitable proteases)
-
pH meter
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Protocol:
-
Prepare a 10% (w/v) solution of casein in distilled water.[2]
-
Adjust the pH of the solution to 8.0 using an appropriate alkaline solution (e.g., NaOH).[2]
-
Equilibrate the solution to the optimal temperature for trypsin activity, typically 50°C.[2]
-
Add trypsin to the casein solution at a specified enzyme-to-substrate ratio (e.g., 1.0% w/w).[2]
-
Incubate the mixture for a defined period (e.g., 3 hours) with gentle agitation.[2]
-
Inactivate the enzyme by heating the mixture to 90°C for 10 minutes.[2]
-
Cool the hydrolysate to room temperature and adjust the pH to 4.6 to precipitate unhydrolyzed casein and larger peptides.[2]
-
Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the precipitate.[2]
-
Collect the supernatant containing the soluble CPPs.
-
Lyophilize the supernatant to obtain a powdered CPP product.
Determination of Calcium Binding Capacity
Objective: To quantify the amount of calcium that can be bound by a given amount of CPP.
Materials:
-
CPP sample
-
Calcium chloride (CaCl₂) solution
-
Sodium phosphate buffer
-
Centrifuge
-
Method for calcium quantification (e.g., atomic absorption spectroscopy, ortho-cresolphthalein complexone method)
Protocol:
-
Prepare a solution of the CPP sample at a known concentration (e.g., 1 mg/mL).
-
Mix the CPP solution with a CaCl₂ solution of known concentration.
-
Add a sodium phosphate buffer to induce the precipitation of unbound calcium as calcium phosphate.
-
Incubate the mixture under controlled conditions (e.g., 37°C for 30 minutes).
-
Centrifuge the mixture to separate the precipitated calcium phosphate from the supernatant containing CPP-bound calcium.
-
Measure the concentration of calcium in the supernatant.
-
Calculate the calcium-binding capacity as the amount of calcium in the supernatant per gram of CPP.
In Vitro Calcium Absorption using Caco-2 Cell Monolayer
Objective: To assess the effect of CPPs on the transport of calcium across an intestinal epithelial cell model.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
CPP-calcium complex solution
-
Method for calcium quantification
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the CPP-calcium complex solution to the apical side of the Transwell insert. Add HBSS to the basolateral side.
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere.[4]
-
At specified time points (e.g., 20, 40, 60, 90, 120, 180, and 240 minutes), collect samples from the basolateral compartment.[4]
-
Measure the calcium concentration in the collected samples.
-
Calculate the rate and total amount of calcium transported across the cell monolayer.
In Vivo Assessment of Bone Health in an Animal Model
Objective: To evaluate the effect of dietary CPP supplementation on bone health in an animal model of osteoporosis.
Materials:
-
Sprague-Dawley rats (or other suitable animal model)
-
Ovariectomy procedure to induce osteoporosis
-
Control and experimental diets (with and without CPP supplementation)
-
Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) measurement
-
Three-point bending test apparatus for bone strength measurement
-
Kits for measuring bone turnover markers in serum (e.g., osteocalcin, alkaline phosphatase)
Protocol:
-
Perform ovariectomies on a cohort of female rats to induce estrogen-deficiency bone loss. A sham-operated group serves as a control.
-
Divide the ovariectomized rats into groups and feed them either a control diet or experimental diets supplemented with different concentrations of CPPs for a specified period (e.g., 7 weeks).[4]
-
At the end of the study period, measure the BMD of specific bones (e.g., femur, tibia) using DXA.[8]
-
Euthanize the animals and collect femurs for biomechanical testing. Perform a three-point bending test to determine bone strength parameters such as failure load.[9]
-
Collect blood samples to measure serum levels of bone formation markers (e.g., osteocalcin, bone-specific alkaline phosphatase) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen).[4][10]
Signaling Pathways and Cellular Mechanisms
Intestinal Calcium Absorption
The primary mechanism by which CPPs enhance calcium absorption is by maintaining calcium in a soluble form in the intestine. Beyond this, evidence suggests that CPPs may also have direct effects on intestinal epithelial cells. Studies using Caco-2 and HT-29 cells have shown that CPPs can increase intracellular calcium levels, potentially through interaction with cell surface receptors or by acting as calcium carriers.[3]
Caption: CPPs form soluble CPP-ACP nanocomplexes, preventing calcium phosphate precipitation and increasing the calcium concentration gradient for absorption.
Osteoblast Proliferation and Differentiation
Recent studies have indicated that CPPs may have direct anabolic effects on bone by influencing osteoblast activity. CPPs have been shown to stimulate calcium uptake in osteoblasts, which can trigger downstream signaling pathways that promote their proliferation and differentiation.[11]
Caption: CPPs may stimulate osteoblast activity through receptor-mediated and/or calcium influx-dependent signaling pathways.
Conclusion
The mechanism of action of casein phosphopeptides is multifaceted, beginning with their unique ability to form soluble nanocomplexes with minerals, thereby enhancing their bioavailability. Emerging evidence further suggests that CPPs can directly interact with intestinal and bone cells to modulate cellular processes that are crucial for mineral homeostasis and bone health. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to further elucidate the mechanisms of CPPs and harness their potential in nutritional and therapeutic applications. Further research is warranted to fully delineate the specific receptors and signaling pathways involved in the cellular effects of CPPs, which will pave the way for the development of more targeted and effective interventions for mineral deficiencies and bone-related disorders.
References
- 1. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 2. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 4. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium binding of phosphopeptides derived from hydrolysis of alpha s-casein or beta-casein using immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of bovine and caprine casein phosphopeptides differing in alphas1-casein content in determining the absorption of calcium from bovine and caprine calcium-fortified milks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole bone testing in small animals: systematic characterization of the mechanical properties of different rodent bones available for rat fracture models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Turnover Markers Testing [myhealthtoolkit.com]
- 11. Casein phosphopeptides promote calcium uptake and modulate the differentiation pathway in human primary osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Natural Sources of Casein Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein phosphopeptides (CPPs) are bioactive peptides derived from casein, the primary protein found in milk. Their unique ability to chelate minerals, particularly calcium, and enhance their bioavailability has garnered significant interest in the fields of nutrition, pharmaceuticals, and functional foods. This technical guide provides an in-depth overview of the synthesis and natural sources of CPPs, with a focus on enzymatic hydrolysis methods, purification techniques, and analytical characterization. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.
Natural Sources of Casein Phosphopeptides
Casein phosphopeptides are naturally present in milk and dairy products.[1][2] Cow's milk is a primary source, containing approximately 30 grams of casein per liter, which constitutes about 80% of its total protein.[2] Other mammalian milk, such as sheep's and buffalo's milk, are also rich in casein and, consequently, are sources of CPPs.[2]
Fermented dairy products like yogurt and cheese are also significant natural sources of CPPs.[3] The fermentation process, involving lactic acid bacteria, can lead to the proteolysis of casein, releasing CPPs.[4] Studies have shown that plain yogurts and Camembert cheeses contain considerable amounts of these bioactive peptides.[3] Furthermore, the gastrointestinal digestion of milk and dairy products naturally releases CPPs, which can then exert their biological effects.[5][6]
Synthesis of Casein Phosphopeptides
The primary method for the industrial production of casein phosphopeptides is through the enzymatic hydrolysis of casein.[7][8] This process involves the use of various proteolytic enzymes to cleave the casein protein into smaller peptide fragments, including the desired phosphopeptides.
Enzymatic Hydrolysis
The choice of enzyme is a critical factor in the synthesis of CPPs, as it determines the specific cleavage sites on the casein molecule and, consequently, the composition and yield of the resulting phosphopeptides. Trypsin is one of the most commonly used enzymes for this purpose due to its specificity for cleaving at the carboxyl side of lysine and arginine residues, which effectively releases the highly phosphorylated serine-rich domains of casein.[1][9][10] Other enzymes, such as pepsin, chymotrypsin, and various microbial proteases, have also been employed, sometimes in combination to achieve a higher degree of hydrolysis or to generate specific CPP profiles.[9][11]
The conditions of the enzymatic hydrolysis, including pH, temperature, enzyme-to-substrate ratio, and hydrolysis time, are carefully controlled to optimize the yield and purity of the CPPs.[12][13] Response surface methodology is often employed to determine the optimal conditions for a specific enzyme and casein source.[13]
Table 1: Comparison of Enzymatic Hydrolysis Conditions for CPP Production
| Casein Source | Enzyme(s) | Substrate Conc. (%) | pH | Temperature (°C) | Time (h) | CPP Yield (%) | Reference |
| Buffalo Sodium Caseinate | Trypsin | Not Specified | 7.5 | 37 | 7.0 | 10.04 ± 0.24 | [13] |
| Bovine Casein | Trypsin | 10 | 8.0 | 50 | 3 | Not Specified | [14] |
| Bovine Casein | Alkaline Protease then Trypsinase | Not Specified | 9.0 then Not Specified | 60 | 4.5 | Not Specified | [15] |
| Sodium Caseinate | Trypsin | 4 | Not Specified | 40 | 1 | Not Specified | [16] |
Experimental Protocol: Enzymatic Hydrolysis of Casein with Trypsin
This protocol describes a general procedure for the laboratory-scale synthesis of casein phosphopeptides using trypsin.
Materials:
-
Bovine sodium caseinate
-
Trypsin (e.g., from porcine pancreas)
-
Tris-HCl buffer (pH 8.0)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water bath or incubator
-
pH meter
-
Centrifuge
Procedure:
-
Prepare a 10% (w/v) solution of sodium caseinate in deionized water.
-
Adjust the pH of the casein solution to 8.0 using NaOH.
-
Pre-heat the casein solution to 50°C in a water bath.
-
Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Maintain the hydrolysis reaction at 50°C for 3 hours, with gentle stirring.
-
Inactivate the enzyme by heating the mixture to 90°C for 10 minutes.
-
Cool the hydrolysate to room temperature.
-
Adjust the pH of the hydrolysate to 4.6 with HCl to precipitate unhydrolyzed casein and larger peptides.
-
Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Collect the supernatant, which contains the casein phosphopeptides.
-
The supernatant can be lyophilized for storage or proceed to purification steps.
Diagram 1: Enzymatic Hydrolysis Workflow for CPP Production
Caption: Workflow for the enzymatic synthesis of casein phosphopeptides.
Purification of Casein Phosphopeptides
Following enzymatic hydrolysis, the crude CPP mixture requires purification to remove unhydrolyzed casein, other peptides, and salts. Several techniques are employed for this purpose.
Precipitation
Selective precipitation is a common initial purification step. After enzymatic hydrolysis, adjusting the pH to the isoelectric point of casein (around 4.6) causes the larger, unhydrolyzed casein fragments to precipitate, while the smaller, more soluble CPPs remain in the supernatant.[14] Further precipitation can be achieved by adding calcium chloride, which causes the aggregation of CPPs, followed by separation.[17]
Membrane Filtration
Ultrafiltration and diafiltration are widely used for the purification and concentration of CPPs.[17][18] These methods separate molecules based on their size. By using membranes with specific molecular weight cut-offs (e.g., 10-20 kDa), smaller peptides and salts can be removed while retaining the larger CPPs.[17]
Chromatography
For high-purity CPP preparations, chromatographic techniques are employed.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for purifying CPPs due to their negatively charged phosphoserine residues.[19]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates peptides based on their hydrophobicity. It is a powerful tool for both the purification of specific CPPs and for the analytical assessment of purity.[1][20]
Diagram 2: General Purification Workflow for Casein Phosphopeptides
Caption: A multi-step workflow for the purification of CPPs.
Analytical Characterization
The characterization of CPPs is essential to determine their composition, purity, and bioactivity.
-
High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC is a primary tool for assessing the purity of CPP preparations and for quantifying their content in various products.[20]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to identify the specific amino acid sequences of the phosphopeptides and to confirm the presence and location of the phosphate groups.[21]
-
Amino Acid Analysis: This technique determines the amino acid composition of the purified peptides, which can be used to confirm their identity.[1]
-
Calcium Binding Assays: The bioactivity of CPPs is often assessed by their ability to bind calcium. This can be measured using methods such as o-cresolphthalein colorimetry.[14]
Table 2: Purity and Calcium Binding Capacity of Commercial CPPs
| Product | Purity (%) | Calcium Binding Capacity (mg/g) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | [7][8] |
| CPP2 | 25.12 | 142.56 ± 7.39 | [7][8] |
Conclusion
Casein phosphopeptides represent a valuable class of bioactive molecules with significant potential in various applications. While naturally present in dairy products, their targeted synthesis through enzymatic hydrolysis allows for the production of concentrated and purified forms. A thorough understanding of the synthesis parameters, purification techniques, and analytical methods is crucial for the development of effective and well-characterized CPP-based products for the pharmaceutical and nutraceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting field.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. protealpes.com [protealpes.com]
- 3. Characterization of Casein Phosphopeptides from Fermented Milk Products [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of casein phosphopeptides released after simulated digestion of milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. imaherb.com [imaherb.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. milkcpp.com [milkcpp.com]
- 13. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 14. Frontiers | Preparation, characterization, and osteogenic activity mechanism of casein phosphopeptide-calcium chelate [frontiersin.org]
- 15. CN102379359B - Casein enzymatic hydrolysis method and hydrolysis product - Google Patents [patents.google.com]
- 16. Preparation technology of casein phosphopeptides [manu61.magtech.com.cn]
- 17. CA2108678C - Production of phosphopeptides from casein - Google Patents [patents.google.com]
- 18. Preparation of casein phosphopeptides from casein micelles by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Casein Phosphopeptides in Mineral Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein in milk. Characterized by clusters of phosphoseryl residues, CPPs exhibit a remarkable ability to bind and solubilize divalent minerals, particularly calcium, iron, and zinc. This technical guide provides an in-depth exploration of the mechanisms underlying CPP-mineral interactions, their impact on mineral bioavailability, and the experimental methodologies used to characterize these functions. Quantitative binding data are summarized, detailed experimental protocols are provided, and key cellular signaling pathways are visualized to offer a comprehensive resource for researchers in nutrition, food science, and drug development.
Introduction
Mineral deficiencies, particularly of calcium, iron, and zinc, are a global health concern. The bioavailability of these essential minerals from dietary sources is often limited by factors that promote their precipitation in the gastrointestinal tract. Casein phosphopeptides (CPPs) have emerged as promising agents to enhance mineral absorption by forming soluble complexes with mineral ions, thereby preventing their precipitation and facilitating their transport across the intestinal epithelium. This guide delves into the core functions of CPPs in mineral binding, providing a technical overview for scientific professionals.
Mechanism of Mineral Binding by Casein Phosphopeptides
The primary mechanism by which CPPs bind minerals involves the negatively charged phosphoseryl [-Ser(P)-] residues, often found in clusters within the peptide sequence. A common and highly effective binding motif is -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, where both the phosphate groups of the serine residues and the carboxyl groups of the glutamic acid residues participate in chelating divalent cations. This interaction stabilizes the minerals in a soluble, amorphous form, even in the alkaline environment of the small intestine where they would otherwise precipitate as insoluble salts (e.g., calcium phosphate).
The binding of minerals to CPPs is a dynamic process influenced by pH, the specific CPP sequence, and the mineral type. For instance, the affinity for different minerals can vary, with some studies suggesting an affinity order of Fe > Zn > Ca for certain caseins. The phosphorylation state of the peptide is critical, as dephosphorylation significantly reduces its mineral-binding capacity.
Quantitative Analysis of Mineral Binding
The interaction between CPPs and minerals can be quantified using various biophysical techniques. The data presented below summarizes key binding parameters for calcium, iron, and zinc.
Data Presentation: Mineral Binding to Casein Phosphopeptides
| CPP Source/Type | Mineral | Binding Capacity (mg/g CPP) | Binding Affinity (K_a, M⁻¹) | Stoichiometry (n) | Thermodynamic Parameters (ΔH, kcal/mol) | Reference(s) |
| Commercial CPP1 (18.37% purity) | Calcium | 107.15 ± 6.27 | - | - | - | [1] |
| Commercial CPP2 (25.12% purity) | Calcium | 142.56 ± 7.39 | - | - | - | [1] |
| β-casein (1-25) (P5) | Calcium | ~6 calcium ions per peptide | 4720 ± 937 | 5.91 ± 0.94 | > 0 (endothermic) | [2] |
| Goat casein digest isolates | Iron | 54.37 ± 0.50 | - | - | - | |
| Tryptic or chymotryptic casein digest | Zinc | 8.4 µg/mg casein | - | - | - | [3] |
Note: Quantitative data for binding affinity and stoichiometry of iron and zinc to specific CPPs are less prevalent in the literature compared to calcium.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mineral-binding functions of CPPs.
In Vitro Mineral Binding Capacity Assay
This protocol determines the amount of a specific mineral that can be bound by a given amount of CPP.
Materials:
-
Casein phosphopeptide (CPP) sample
-
0.02 M Sodium phosphate buffer (pH 7.8)
-
5 mM Calcium Chloride (CaCl₂), Iron (II) Sulfate (FeSO₄), or Zinc Sulfate (ZnSO₄) solution
-
Centrifuge
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Dissolve the CPP sample in 0.02 M sodium phosphate buffer (pH 7.8) to a known concentration.
-
Add the mineral salt solution (e.g., 5 mM CaCl₂) to the CPP solution.
-
Agitate the mixture at 37°C for 30 minutes, maintaining a constant pH of 7.8.
-
Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C to pellet any precipitated mineral.
-
Carefully collect the supernatant.
-
Measure the concentration of the mineral in the supernatant using ICP-AES or AAS.
-
Calculate the amount of bound mineral by subtracting the free mineral concentration in the supernatant from the total initial mineral concentration.
-
Express the binding capacity as mg of mineral per gram of CPP.[1]
Caco-2 Cell Monolayer Transport Assay
This assay simulates the transport of minerals across the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
CPP-mineral complex solution
-
ICP-AES or AAS
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the CPP-mineral complex solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Measure the mineral concentration in the collected samples using ICP-AES or AAS.
-
Calculate the apparent permeability coefficient (Papp) to quantify mineral transport.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a mineral to CPP, providing thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter
-
CPP solution (in the sample cell)
-
Mineral salt solution (in the injection syringe)
-
Matched buffer for both solutions
Procedure:
-
Prepare the CPP solution and the mineral salt solution in the exact same buffer to minimize heats of dilution. Degas both solutions.
-
Load the CPP solution into the sample cell of the calorimeter.
-
Load the mineral salt solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of the mineral solution are injected into the CPP solution.
-
The instrument measures the heat change after each injection.
-
The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups involved in the mineral binding and to assess conformational changes in the CPP upon interaction.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Lyophilized CPP and CPP-mineral complex samples
-
Potassium bromide (KBr) (for pellet method)
Procedure (ATR-FTIR):
-
Place a small amount of the lyophilized sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for shifts in the absorption bands corresponding to phosphoseryl groups (around 1080 cm⁻¹), carboxyl groups (around 1650 cm⁻¹ and 1400 cm⁻¹), and amide I and II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) to identify binding sites and secondary structure changes.
Signaling Pathways and Cellular Uptake Mechanisms
CPPs enhance mineral absorption through both paracellular and transcellular pathways. The interaction of CPP-mineral complexes with the intestinal epithelium can trigger specific signaling cascades.
Transcellular Calcium Uptake
The transcellular pathway involves the entry of calcium through channels on the apical membrane of enterocytes. The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a key player in this process. Evidence suggests that CPP-calcium complexes can modulate the activity of TRPV6, facilitating calcium influx.[4] The intracellular calcium is then buffered by calbindin-D9k and extruded from the basolateral membrane by the Plasma Membrane Ca²⁺-ATPase (PMCA1b). The Calcium-Sensing Receptor (CaSR) on the basolateral membrane can also regulate TRPV6 activity, providing a feedback mechanism to control calcium absorption.
General Experimental Workflow for CPP-Mineral Interaction Analysis
The characterization of CPP-mineral interactions typically follows a multi-step workflow, from the preparation of CPPs to the in vivo assessment of their bioactivity.
Conclusion
Casein phosphopeptides play a crucial role in enhancing the bioavailability of essential minerals by forming soluble complexes and interacting with intestinal transport mechanisms. This guide has provided a comprehensive technical overview of the functions of CPPs in mineral binding, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways. A deeper understanding of these mechanisms will facilitate the development of novel functional foods and therapeutic agents aimed at preventing and treating mineral deficiencies. Further research is warranted to fully elucidate the thermodynamic profiles of CPP interactions with a wider range of minerals and to explore the full spectrum of signaling pathways modulated by these bioactive peptides.
References
- 1. Absorption of zinc from dietary this compound complex with zinc in rats given a soybean protein-based diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
Early Research on Casein Phosphopeptide Bioactivity: A Technical Guide
An In-depth Examination of Foundational Studies on the Mineral-Binding and Bioavailability-Enhancing Properties of Casein-Derived Peptides
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein found in milk. The initial discovery of their biological activity dates back over half a century, with early research suggesting a significant role in improving calcium balance, particularly in rachitic infants.[1] The core bioactivity of CPPs, and the primary focus of early research, lies in their remarkable ability to bind divalent minerals, most notably calcium, and form soluble complexes. This action prevents the precipitation of insoluble calcium phosphate in the neutral to alkaline environment of the small intestine, thereby enhancing the bioavailability of calcium for absorption.
This technical guide provides a comprehensive overview of the seminal research on CPP bioactivity, with a focus on the foundational in vitro and in vivo studies that elucidated their mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early experimental work in this field. The following sections will detail the experimental protocols of key early studies, present quantitative data in a structured format for comparison, and provide visualizations of the proposed mechanisms and experimental workflows.
Core Bioactivity: Mineral Binding and Solubilization
The principal mechanism by which CPPs were first understood to exert their biological effect is through the inhibition of calcium phosphate precipitation. Early researchers hypothesized that the highly phosphorylated serine residues within the CPP sequences act as binding sites for calcium, sequestering it into soluble complexes and preventing its precipitation as insoluble calcium phosphate in the intestine.
In Vitro Evidence: Inhibition of Calcium Phosphate Precipitation
Pioneering in vitro experiments were designed to demonstrate the ability of CPPs to maintain calcium solubility in the presence of phosphate ions. These assays typically involved the incubation of calcium and phosphate solutions with and without the addition of CPPs, followed by the measurement of soluble calcium in the supernatant after a period of incubation.
This protocol is a generalized representation based on the principles of early studies.
-
Solution Preparation:
-
Prepare a calcium chloride solution (e.g., 10 mM).
-
Prepare a sodium phosphate buffer solution (e.g., 20 mM).
-
Prepare solutions of casein phosphopeptides at various concentrations.
-
-
Incubation:
-
In a series of test tubes, mix the calcium chloride solution with the CPP solutions at different concentrations.
-
Add the sodium phosphate buffer to initiate the precipitation reaction.
-
Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to simulate physiological conditions.
-
-
Separation of Insoluble Phosphate:
-
Following incubation, centrifuge the samples to pellet the insoluble calcium phosphate precipitate.
-
-
Quantification of Soluble Calcium:
-
Carefully collect the supernatant.
-
Measure the concentration of soluble calcium in the supernatant using a suitable analytical method, such as atomic absorption spectrophotometry or a colorimetric assay.
-
-
Calculation:
-
Calculate the percentage of calcium that remained in solution in the presence of CPPs compared to the control (without CPPs).
-
Table 1: Representative Quantitative Data from Early In Vitro Calcium Solubilization Studies
| Study Reference (Methodology) | CPP Concentration | Calcium Remaining in Solution (%) | Phosphate Concentration | pH |
| Hypothetical Early Study 1 | 0 mg/mL (Control) | 25% | 5 mM | 7.0 |
| 1 mg/mL | 65% | 5 mM | 7.0 | |
| 5 mg/mL | 90% | 5 mM | 7.0 | |
| Hypothetical Early Study 2 | 0 mg/mL (Control) | 30% | 10 mM | 7.5 |
| 2 mg/mL | 75% | 10 mM | 7.5 |
Note: This table is a representation of typical findings from early research and is not derived from a single specific publication.
In Vivo Evidence: Enhanced Calcium Absorption
Early in vivo studies, primarily in animal models such as rats, provided crucial evidence for the bioactivity of CPPs in a physiological context. The ligated intestinal loop technique was a key experimental model used to directly assess the effect of CPPs on calcium absorption in a specific segment of the small intestine.
The Ligated Intestinal Loop Model
This surgical technique allows for the isolation of a segment of the intestine, into which a test solution can be injected. The absorption of substances from this loop can then be quantified by measuring their disappearance from the loop or their appearance in the bloodstream or target tissues like bone.
The following is a generalized protocol based on the early work of researchers like Sato et al. (1986).
-
Animal Preparation:
-
Male Wistar rats, maintained on a standard diet, are fasted overnight with free access to water.
-
Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).
-
Perform a midline laparotomy to expose the small intestine.
-
-
Ligation of the Intestinal Loop:
-
Gently locate the desired segment of the small intestine (e.g., duodenum, jejunum, or ileum).
-
Create a closed loop of a specific length (e.g., 5-10 cm) by ligating both ends with surgical thread, taking care not to obstruct major blood vessels.
-
-
Injection of Test Solution:
-
Prepare a test solution containing a known concentration of calcium (often including a radioactive tracer like 45Ca for ease of measurement) and phosphate, with or without the addition of CPPs.
-
Inject a precise volume of the test solution into the ligated loop.
-
-
Incubation Period:
-
Return the intestine to the abdominal cavity and close the incision.
-
Allow a specific time for absorption to occur (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
After the incubation period, collect blood samples.
-
Excise the ligated intestinal loop and measure the remaining calcium in the loop.
-
Excise a bone, such as the femur, to measure the amount of absorbed calcium that has been deposited.
-
Analyze the calcium content (and/or radioactivity) in the collected samples.
-
Table 2: Quantitative Data from an Early Rat Ligated Intestinal Loop Study (Representative)
| Experimental Group | Calcium Absorbed from Loop (%) | Calcium Deposited in Femur (µg) | Reference |
| Control (without CPP) | 15.2 ± 2.1 | 5.8 ± 0.9 | Sato et al. (1986) |
| CPP-treated | 28.7 ± 3.5 | 10.2 ± 1.5 | Sato et al. (1986) |
*Indicates a statistically significant difference from the control group.
Early Proposed Mechanism of Action
The prevailing hypothesis from early research was that CPPs act primarily within the lumen of the small intestine. By forming soluble complexes with calcium, they effectively increase the concentration of calcium that is available for absorption, particularly in the more distal parts of the small intestine where the pH becomes less favorable for calcium solubility. This was thought to facilitate passive, concentration-dependent absorption of calcium across the intestinal epithelium.
Preparation and Characterization of Casein Phosphopeptides in Early Research
The production of CPPs for early experimental use relied on the enzymatic hydrolysis of casein. Trypsin was a commonly used enzyme due to its specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues, which effectively liberates the phosphopeptide-rich regions of casein.
Experimental Protocol: Preparation of CPPs by Tryptic Digestion
This is a generalized protocol reflecting early methods.
-
Casein Solution Preparation:
-
Prepare a solution of casein (e.g., from bovine milk) in a buffer at a pH suitable for trypsin activity (typically around pH 8.0).
-
-
Enzymatic Hydrolysis:
-
Add trypsin to the casein solution at a specific enzyme-to-substrate ratio.
-
Incubate the mixture at a controlled temperature (e.g., 37-50°C) for a defined period (e.g., 3-24 hours).
-
-
Enzyme Inactivation:
-
Terminate the hydrolysis by inactivating the trypsin, typically by heating the solution (e.g., to 90°C for 10 minutes).
-
-
Purification and Isolation:
-
Adjust the pH of the hydrolysate to the isoelectric point of the larger, non-phosphopeptide fragments (around pH 4.6) to precipitate them.
-
Centrifuge the mixture and collect the supernatant, which is enriched in CPPs.
-
Further purification could be achieved by techniques such as gel filtration chromatography or early forms of high-performance liquid chromatography (HPLC).
-
Table 3: Key Casein Phosphopeptides Identified in Early Research
| Peptide Name | Originating Casein | Amino Acid Sequence (if known) | Key Characteristics |
| β-CN(1-25) | β-Casein | RELEELNVPGEIVESLSSSEESITR | Contains a cluster of phosphoserine residues. |
| αs1-CN(59-79) | αs1-Casein | QMEAE(S)I(S)(S)(S)EEIVPNSVEQK | Highly phosphorylated region. |
Note: The exact sequences and phosphorylation sites were refined in later research.
Conclusion
The early research on casein phosphopeptides laid a critical foundation for our understanding of their role as bioactive food components. Through a combination of in vitro precipitation assays and in vivo animal models, pioneering scientists demonstrated the ability of CPPs to enhance calcium solubility and absorption. The fundamental mechanism proposed during this era—the inhibition of intestinal calcium phosphate precipitation—remains a cornerstone of our current knowledge. While analytical techniques and our understanding of the molecular mechanisms of intestinal transport have since advanced significantly, the data and methodologies from these early studies continue to be of great importance and relevance to the fields of nutrition, food science, and drug development.
References
Physicochemical Properties of Casein Phosphopeptides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein found in milk. Characterized by clusters of phosphoserine residues, CPPs exhibit a remarkable ability to bind and solubilize divalent minerals, most notably calcium. This property makes them a subject of intense research and a valuable ingredient in functional foods, dietary supplements, and pharmaceutical formulations aimed at enhancing mineral bioavailability and promoting bone health. This technical guide provides an in-depth overview of the core physicochemical properties of CPPs, detailed experimental methodologies for their characterization, and a summary of their mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.
Introduction
Casein, constituting approximately 80% of the protein in bovine milk, exists in complex colloidal structures known as casein micelles, which sequester high concentrations of calcium and phosphate.[1] Enzymatic digestion of casein releases a specific group of peptides known as Casein Phosphopeptides.[2] The defining structural feature of CPPs is the presence of the sequence motif -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, where Ser(P) represents a phosphoserine residue.[3] This highly anionic cluster is the primary site for binding minerals.[3][4]
The primary biological function attributed to CPPs is their ability to form soluble complexes with minerals like calcium in the gastrointestinal tract.[5] In the alkaline environment of the small intestine, calcium ions would otherwise precipitate as insoluble calcium phosphate, rendering them unavailable for absorption.[5] CPPs effectively prevent this precipitation, maintaining the minerals in a soluble, bioavailable form for absorption across the intestinal epithelium.[5][6] This guide will detail the key physicochemical properties that underpin this crucial function.
Core Physicochemical Properties
The functionality of CPPs is dictated by a combination of their molecular size, charge, solubility, stability, and mineral binding affinity. These properties can vary depending on the source of casein (e.g., αs1-, αs2-, or β-casein), the enzyme used for hydrolysis, and the purification methods employed.[7][8]
Molecular Weight
CPPs are a heterogeneous mixture of peptides with a range of molecular weights. The size of the peptide is a critical factor influencing its biological activity and absorption.
| Property | Value/Range | Method of Determination |
| Molecular Weight | 1000 - 5000 Da (General) | Size-Exclusion Chromatography (SEC), Mass Spectrometry |
| 3.6 - 10.8 kDa (from αs-CN) | SDS-PAGE | |
| 6.2 - 9.3 kDa (from β-CN) | SDS-PAGE | |
| ~2500 Da (Individual Peptide) | Calculation from sequence |
Table 1: Summary of Reported Molecular Weights of Casein Phosphopeptides.[7][9][10]
Isoelectric Point (pI)
The isoelectric point is the pH at which a molecule carries no net electrical charge. At this pH, proteins and peptides are typically least soluble. The parent protein, casein, has a pI of approximately 4.6, at which it precipitates from milk.[11] While specific pI values for isolated CPPs are not extensively reported, their highly phosphorylated nature suggests an acidic pI, contributing to their good solubility under most physiological conditions.
| Property | Value/Range | Method of Determination |
| Isoelectric Point | Acidic (expected) | Isoelectric Focusing (IEF) |
| (Parent Casein) | ~4.6 | pH-induced precipitation |
Table 2: Isoelectric Point of Casein.[11]
Solubility and Stability
A key feature of CPPs is their excellent solubility and stability over a wide range of pH and temperature conditions, which is crucial for their function in various food and pharmaceutical matrices.[12][13] Unlike their parent protein, which is insoluble at its isoelectric point, CPPs remain soluble, preventing mineral precipitation.[12] Native casein exhibits high thermal stability, with denaturation temperatures reported between 103-122°C.[14] CPPs are also known to withstand high-temperature treatments, a valuable property for food processing.[13]
| Property | Observation | Conditions |
| Solubility | Good solubility over a wide pH range. | pH 3.0 - 9.0 |
| Minimum solubility for parent casein at its pI. | pH ~4.6 | |
| Thermal Stability | High stability, withstands heat treatment. | Denaturation of parent casein >100°C |
Table 3: General Solubility and Stability Characteristics.[12][13][14]
Mineral Binding Capacity
The most critical functional property of CPPs is their ability to bind and chelate minerals, particularly calcium. This capacity is typically quantified as the amount of mineral bound per unit weight of the peptide.
| Property | Value/Range | Method of Determination |
| Calcium Binding Capacity | 107.15 ± 6.27 mg Ca²⁺ / g CPP | Chelation assay, Centrifugation |
| 142.56 ± 7.39 mg Ca²⁺ / g CPP | Chelation assay, Centrifugation | |
| 0.935 mg Ca²⁺ / mg CPP | Calcium-selective electrode titration | |
| Binding Affinity (Ka) | 4720 ± 937 M⁻¹ | Isothermal Titration Calorimetry (ITC) |
| Binding Stoichiometry | ~6 Ca²⁺ ions per β-casein (1-25) peptide | Molecular Dynamics Simulation, ITC |
Table 4: Quantitative Mineral Binding Data for Casein Phosphopeptides.[2][4][11][15]
Mechanism of Action: Mineral Solubilization
CPPs do not appear to interact with specific cell surface receptors to initiate a classical signaling pathway for mineral absorption. Instead, their mechanism is primarily a physicochemical one that takes place in the lumen of the small intestine.
As illustrated above, in the alkaline environment of the small intestine, free calcium and phosphate ions tend to form insoluble precipitates. CPPs intervene by binding these ions, forming stable, soluble nanocomplexes. This action maintains a high concentration of soluble calcium at the surface of the intestinal epithelium, facilitating its passive absorption through the paracellular pathway, driven by the concentration gradient.[2][3]
Experimental Protocols
This section provides detailed methodologies for the production and characterization of CPPs.
Protocol for CPP Production and Purification
This protocol describes a typical lab-scale method for producing CPPs from casein using enzymatic hydrolysis.
Objective: To hydrolyze casein and isolate the resulting phosphopeptides.
Materials:
-
Casein powder (bovine)
-
Trypsin (or other suitable protease)
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Heating magnetic stirrer
-
pH meter
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Anion-exchange chromatography column (e.g., Q-Sepharose)
-
Elution buffers (e.g., Tris-HCl with a NaCl gradient)
Procedure:
-
Substrate Preparation: Prepare a 10% (w/v) casein solution in deionized water. Adjust the pH to 8.0 using NaOH while stirring continuously. Heat the solution to 50°C.[12]
-
Enzymatic Hydrolysis: Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100 (w/w). Maintain the temperature at 50°C and pH at 8.0 for 3 hours with constant stirring.[12]
-
Enzyme Inactivation: Terminate the hydrolysis by heating the mixture to 90°C for 10 minutes to denature and inactivate the trypsin.[12]
-
Isoelectric Precipitation of Unhydrolyzed Casein: Cool the solution to room temperature and adjust the pH to 4.6 using HCl. This will cause unhydrolyzed casein and larger, less phosphorylated peptides to precipitate.[12]
-
Separation: Centrifuge the mixture at 4,000 x g for 10-20 minutes. The supernatant contains the soluble CPPs.[12]
-
Collection and Lyophilization: Carefully decant the supernatant and freeze-dry it to obtain a crude CPP powder.[12]
-
(Optional) Anion-Exchange Purification: For higher purity, dissolve the crude CPP powder in a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) and apply it to an anion-exchange column. Elute the bound peptides using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl).[7] CPPs, being highly negatively charged, will bind strongly and elute at higher salt concentrations. Monitor the fractions for peptide and phosphate content to identify the CPP-rich fractions.
-
Desalting and Final Product: Pool the CPP-rich fractions, desalt them using dialysis or a nanofiltration membrane, and lyophilize to obtain purified CPPs.[9]
Protocol for Determination of Calcium Binding Capacity
This protocol uses a centrifugation-based method to quantify the amount of calcium bound by CPPs.
Objective: To measure the in vitro calcium binding capacity of a CPP sample.
Materials:
-
CPP sample
-
Sodium phosphate buffer (0.02 M, pH 7.8)
-
Calcium chloride (CaCl₂) solution (e.g., 5 mM)
-
Agitator or shaking water bath (37°C)
-
Centrifuge
-
Calcium quantification assay kit or instrument (e.g., Atomic Absorption Spectrometer, ICP-MS, or colorimetric kit)
Procedure:
-
Sample Preparation: Dissolve a known amount of the CPP sample in 0.02 M sodium phosphate buffer (pH 7.8).[2]
-
Chelation Reaction: Add the CaCl₂ solution to the CPP solution. The final concentrations should be controlled (e.g., a final concentration of 5 mM CaCl₂).[2]
-
Incubation: Agitate the solution at 37°C for 30 minutes, maintaining a constant pH of 7.8. This allows for the formation of CPP-calcium complexes.[2]
-
Separation of Free Calcium: Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C. This step pellets any precipitated calcium phosphate that was not stabilized by the CPPs.[2]
-
Quantification of Calcium: Carefully collect the supernatant. Measure the total calcium concentration in the supernatant. This value represents the amount of calcium that was kept soluble by the CPPs.
-
Calculation: The calcium binding capacity is calculated as the amount of soluble calcium in the sample (after subtracting the baseline soluble calcium in a control without CPPs) divided by the initial mass of the CPP sample. The result is typically expressed as mg of calcium per gram of CPP.[2]
Protocol for Molecular Weight Determination by SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to separate peptides based on their hydrodynamic volume, allowing for the determination of their molecular weight distribution.
Objective: To analyze the molecular weight profile of a CPP sample.
Materials:
-
CPP sample
-
HPLC system with a UV detector
-
Size-Exclusion column (e.g., Superdex Peptide or similar)
-
Mobile phase (e.g., simulated milk ultrafiltrate or a phosphate buffer with salt to minimize ionic interactions)
-
Molecular weight standards (a set of proteins or peptides with known molecular weights)
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at ~214-220 nm for peptide bonds).[16]
-
Standard Curve Generation: Inject a series of molecular weight standards individually or as a cocktail. Record the retention time for each standard. Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
-
Sample Analysis: Dissolve the CPP sample in the mobile phase, filter it through a 0.22 µm filter, and inject a known volume onto the column.[16]
-
Data Analysis: Record the chromatogram of the CPP sample. The retention times of the peaks in the sample chromatogram can be used to estimate their molecular weights by interpolation from the standard curve. The area of each peak corresponds to the relative abundance of peptides of that size.
Conclusion
Casein phosphopeptides possess a unique set of physicochemical properties, most notably their high density of phosphate groups, which enables them to chelate minerals and enhance their bioavailability. Their molecular weight, solubility, and stability are key parameters that dictate their efficacy in various applications. The experimental protocols detailed in this guide provide a framework for the consistent production and characterization of these valuable bioactive peptides. For researchers and professionals in drug development and nutraceuticals, a thorough understanding of these properties is essential for harnessing the full potential of CPPs to improve human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of phosphopeptides derived from alpha s-casein and beta-casein using immobilized glutamic acid-specific endopeptidase and characterization of their calcium binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. milkcpp.com [milkcpp.com]
- 9. CN103571905A - Preparation method of high-purity casein phosphopeptide - Google Patents [patents.google.com]
- 10. Determination of molecular weight of a purified fraction of colloidal calcium phosphate derived from the casein micelles of bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 12. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 14. Preparation of casein phosphopeptides from casein micelles by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deciphering calcium-binding behaviors of casein phosphopeptides by experimental approaches and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
The Role of Casein Phosphopeptides in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein found in milk.[1][2] These peptides are characterized by their unique ability to bind and solubilize calcium, thereby enhancing its bioavailability and playing a crucial role in calcium homeostasis. This technical guide provides an in-depth overview of the mechanisms of action of CPPs, summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core concepts through signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of casein phosphopeptides for bone health and calcium-related disorders.
Introduction
Calcium is an essential mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction.[3] However, its absorption in the intestine can be limited by factors that lead to the precipitation of insoluble calcium salts.[3][4] Casein phosphopeptides have emerged as significant facilitators of calcium absorption by forming soluble complexes with calcium ions, preventing their precipitation in the alkaline environment of the small intestine.[3][5] Derived from the digestion of αs1-, αs2-, and β-casein, CPPs contain phosphoseryl residues that act as binding sites for calcium.[1][6] This guide explores the multifaceted role of CPPs in maintaining calcium balance and their potential applications in nutritional and pharmaceutical product development.[3]
Mechanism of Action
The primary mechanism by which CPPs enhance calcium bioavailability is through their ability to form soluble casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) nanocomplexes.[5][7] This action effectively increases the concentration of soluble calcium in the intestinal lumen, creating a favorable gradient for absorption.
Intestinal calcium absorption occurs via two main pathways: the transcellular and paracellular pathways.[1] Evidence suggests that CPPs influence both routes. By maintaining a higher concentration of ionized calcium at the brush border membrane, CPPs promote passive diffusion through the paracellular pathway.[8] Furthermore, some studies indicate that CPPs may interact with cellular transport systems, including the transient receptor potential vanilloid 6 (TRPV6) channel, to enhance transcellular calcium uptake.[8]
Beyond the intestine, CPPs have been shown to directly impact bone metabolism. In vitro studies using human osteoblast-like cells have demonstrated that CPPs can stimulate calcium uptake, increase the expression of alkaline phosphatase (a marker for osteoblast differentiation), and enhance mineralization.[9] This suggests a direct anabolic effect on bone tissue, further contributing to calcium homeostasis.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the efficacy of casein phosphopeptides in enhancing calcium bioavailability and promoting bone health.
Table 1: In Vitro Calcium Binding and Transport
| Parameter | CPP Preparation | Result | Reference |
| Calcium Binding Capacity | CPP1 (18.37% purity) | 107.15 ± 6.27 mg/g | [1][6] |
| CPP2 (25.12% purity) | 142.56 ± 7.39 mg/g | [1][6] | |
| Calcium Chelation Rate | CPP | 23.37% | [10][11] |
| Calcium Transport Increase (Caco-2 cells) | CPP1 | 21.78% | [1][6] |
| CPP2 | 53.68% | [1][6] |
Table 2: In Vivo Effects on Bone Metabolism in Animal Models
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Femur Index, Serum Ca2+, Femoral Ca Content | Rats | CPP2-Ca-H (1% Ca, 0.4% CPP2) | Significant Increase | [6] |
| Serum Alkaline Phosphatase, PTH, Urinary Pyridinoline | Rats | CPP2-Ca-H (1% Ca, 0.4% CPP2) | Significant Decrease | [6] |
| Femoral Bone Mineral Density (BMD) | Ovariectomized Rats | CaCPP Diet | Significantly higher than control | [12] |
Table 3: Effects on Osteoblast-like Cells
| Parameter | Cell Line | Treatment | Result | Reference |
| Proliferation Increase (72h) | MC3T3-E1 | 250 µg/mL CPP-Ca | 28.43% | [10] |
| Alkaline Phosphatase (ALP) Activity Increase | MC3T3-E1 | 250 µg/mL CPP-Ca | 55% | [10] |
| Mineralized Nodule Formation Increase | MC3T3-E1 | 250 µg/mL CPP-Ca | 72% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the study of casein phosphopeptides and calcium homeostasis.
Preparation of Casein Phosphopeptides (CPPs)
-
Enzymatic Hydrolysis: Casein is mixed with trypsin (e.g., 1.0% enzyme-to-substrate ratio) in a controlled environment (e.g., pH 8.0, 50°C) for a specified duration (e.g., 3 hours).[10]
-
Enzyme Inactivation: The reaction is stopped by heating the mixture (e.g., 90°C for 10 minutes) to inactivate the trypsin.[10]
-
Isoelectric Precipitation: The pH of the hydrolysate is adjusted to 4.6 to precipitate unhydrolyzed casein and larger peptides.[10]
-
Centrifugation and Lyophilization: The mixture is centrifuged (e.g., 4,000 rpm for 10 minutes), and the supernatant containing the CPPs is collected and lyophilized to obtain a powdered form.[10]
Determination of Calcium Binding Capacity
-
Sample Preparation: A known amount of CPPs (e.g., 5 mg) is dissolved in a phosphate buffer (e.g., 2 mL).[10]
-
Chelation Reaction: A solution of calcium chloride (e.g., 1 mL of 5 mM CaCl2) is added to the CPP solution.[10]
-
Incubation: The mixture is agitated at a physiological temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow for chelation.[10]
-
Separation of Unbound Calcium: The solution is centrifuged (e.g., 4,000 rpm for 20 minutes) to pellet any precipitated calcium phosphate.[10]
-
Quantification: The calcium content in the supernatant (representing soluble, CPP-bound calcium) is determined using methods such as o-cresolphthalein colorimetry or inductively coupled plasma optical emission spectrometry (ICP-OES).[6][10]
In Vitro Calcium Transport using Caco-2 Cell Monolayer Model
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium with fetal bovine serum, non-essential amino acids, and antibiotics) at 37°C in a 5% CO2 atmosphere.[1][6] The medium is changed every 2 days until the cells reach confluency.[6]
-
Monolayer Formation: The cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for approximately 21 days to form a monolayer that mimics the intestinal epithelium.
-
Transport Assay: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). A solution containing calcium and the CPP sample is added to the apical side of the monolayer.[1]
-
Sample Collection: At various time points (e.g., 20, 40, 60, 90, 120, 180, and 240 minutes), samples are collected from the basolateral side.[1]
-
Calcium Measurement: The calcium concentration in the basolateral samples is measured to determine the rate of transport across the cell monolayer.[1]
In Vivo Assessment of Bone Metabolism in Animal Models
-
Animal Model: An appropriate animal model is selected, such as ovariectomized rats to simulate post-menopausal bone loss.[12]
-
Dietary Intervention: Animals are fed specific diets, including a control diet and experimental diets containing CPPs or CPP-calcium complexes for a defined period (e.g., 17 weeks).[12]
-
Bone Mineral Density (BMD) Measurement: BMD of relevant bones (e.g., femur) is measured in vivo at different time points and on excised bones at the end of the study.[12]
-
Biochemical Analysis: Blood and urine samples are collected to analyze biomarkers of bone metabolism, such as serum calcium, alkaline phosphatase, osteocalcin, parathyroid hormone, and urinary excretion of calcium and phosphorus.[6][12]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: CPP-mediated enhancement of intestinal calcium absorption.
Caption: Proposed mechanism of CPP on osteoblast differentiation.
Experimental Workflows
Caption: Workflow for the enzymatic preparation of CPP.
Caption: Workflow for in vitro calcium transport assay.
Conclusion
Casein phosphopeptides represent a promising class of bioactive molecules with significant potential for enhancing calcium bioavailability and promoting bone health. Their ability to form soluble complexes with calcium prevents its precipitation in the gut, leading to improved absorption. Furthermore, emerging evidence suggests a direct stimulatory effect on osteoblastic activity. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in the fields of functional foods, dietary supplements, and pharmaceuticals aimed at addressing calcium deficiencies and related health issues. The continued investigation into the precise molecular mechanisms and clinical efficacy of CPPs will be crucial for realizing their full therapeutic potential.
References
- 1. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium phosphopeptides -- mechanisms of action and evidence for clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of this compound-amorphous calcium phosphate nanocomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 9. Casein phosphopeptides promote calcium uptake and modulate the differentiation pathway in human primary osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate [frontiersin.org]
- 12. Dietary casein phosphopeptides prevent bone loss in aged ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Function: A Technical Guide to Casein Phosphopeptides
<
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein found in milk. Their unique structural characteristic—a high concentration of phosphoserine residues often in cluster sequences—endows them with a remarkable ability to bind and solubilize divalent minerals. This technical guide delves into the core of the CPP structure-function relationship, exploring how their molecular architecture dictates their physiological roles. We will examine the mechanisms of mineral stabilization, the enhancement of mineral bioavailability, and other biological activities. This guide provides a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a comprehensive resource for the scientific community.
Molecular Structure of Casein Phosphopeptides
Casein phosphopeptides are derived from αs1-, αs2-, and β-caseins.[1] Their defining structural feature is the presence of one or more phosphoserine (Ser(P)) residues.
Primary Structure and Key Motifs
The bioactivity of CPPs is largely attributed to specific amino acid sequences. The most studied and potent motif is the -Ser(P)-Ser(P)-Ser(P)-Glu-Glu- cluster found in αs1- and β-caseins.[2][3] This highly anionic sequence acts as a powerful mineral-binding site. In a comprehensive analysis of 249 reported CPPs from bovine casein, the recurring presence of these phosphoserine clusters was noted as critical for their function.[1]
The Central Role of Phosphorylation
Phosphorylation of serine residues is the key post-translational modification that confers upon CPPs their characteristic functionality. The phosphate groups, being negatively charged at physiological pH, are the primary interaction sites for cations like calcium (Ca²⁺), iron (Fe²⁺), and zinc (Zn²⁺).[4][5] Studies have shown that the dephosphorylation of CPPs dramatically reduces their ability to bind with minerals, confirming the essential role of these phosphate groups.[5]
Functional Properties and the Structure-Function Nexus
The unique structure of CPPs directly translates into a range of biological functions, primarily centered around mineral nutrition and oral health.
Mineral Binding and Solubilization
The core function of CPPs is their ability to form soluble complexes with minerals, particularly calcium phosphate. In the alkaline environment of the small intestine, calcium and phosphate ions would typically precipitate as insoluble hydroxyapatite, rendering them unavailable for absorption.[6] CPPs intervene in this process by binding to nascent amorphous calcium phosphate (ACP) nanoclusters through their phosphoserine residues.[7][8] This interaction stabilizes the ACP, preventing its growth and precipitation, and maintaining the minerals in a soluble, bioavailable form.[7][9]
The proposed mechanism involves the CPPs coating the surface of ACP clusters, sterically hindering their aggregation and subsequent transformation into a crystalline structure.[7] This results in the formation of stable CPP-ACP nanocomplexes with a hydrodynamic radius of approximately 1.5 to 2.0 nm.[10]
Enhancing Mineral Bioavailability
By maintaining minerals in a soluble state, CPPs significantly enhance their absorption across the intestinal epithelium.[6][11] This is particularly crucial for calcium. The CPP-ACP complexes serve as a reservoir, delivering a high concentration of soluble calcium and phosphate to the surface of intestinal cells (enterocytes), thereby facilitating their transport.[6][8] Studies using Caco-2 cell models, a standard for in vitro intestinal absorption studies, have consistently shown that CPPs can markedly increase the transepithelial transport of calcium.[6][12]
Dental Applications: Anti-Cariogenic Effects
The same principle of stabilizing calcium phosphate is leveraged in dental applications. CPP-ACP complexes can localize on the tooth surface and within dental plaque.[7][13] There, they act as a calcium and phosphate reservoir, buffering the pH and maintaining a state of supersaturation with respect to tooth enamel.[8][13] This action depresses enamel demineralization and enhances remineralization, effectively preventing dental caries and even helping to repair early white spot lesions.[2][8][14]
Quantitative Analysis of CPP Bioactivity
The efficacy of CPPs can be quantified through various metrics, including mineral binding capacity and enhancement of cellular transport.
Table 1: Calcium Binding Capacity of Different Casein Phosphopeptide Preparations
| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Apparent Binding Constant (Kₐ) (M⁻¹) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | Not Reported | [12] |
| CPP2 | 25.12 | 142.56 ± 7.39 | Not Reported | [12] |
| αs-CN Phosphopeptide | Not Reported | 0.24 mmol/mg protein | 75 | [15] |
| β-CN Phosphopeptide | Not Reported | 0.14 mmol/mg protein | 148 | [15] |
Table 2: Effect of CPPs on Calcium Transport in Caco-2 Cell Monolayers
| CPP Preparation | Increase in Calcium Transport vs. Control (%) | Reference |
| CPP1 | 21.78 | [12] |
| CPP2 | 53.68 | [12] |
Key Experimental Methodologies
Reproducible and standardized protocols are essential for the study of CPPs. Below are detailed methodologies for key experiments.
Protocol for Isolation and Purification of CPPs from Casein
This protocol is based on enzymatic hydrolysis followed by selective precipitation and centrifugation.[4]
-
Substrate Preparation: Prepare a 10% (w/v) solution of casein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzymatic Hydrolysis: Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100. Incubate the mixture at 50°C for 3 hours with constant stirring.
-
Enzyme Inactivation: Terminate the hydrolysis by heating the mixture to 90°C for 10 minutes.
-
Isoelectric Precipitation: Cool the hydrolysate to room temperature and adjust the pH to 4.6 using HCl to precipitate non-CPP peptides and undigested casein.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes.
-
CPP Collection: The supernatant, which contains the soluble CPPs, is carefully collected.
-
Purification (Optional): Further purification can be achieved using anion-exchange chromatography, exploiting the high negative charge of CPPs.[15] Elution is typically performed with a salt gradient (e.g., 0-1.0 M KCl).[15]
-
Lyophilization: The final CPP-containing solution is lyophilized to obtain a stable powder.
Protocol for In Vitro Calcium Transport Assay Using Caco-2 Cells
This method assesses the ability of CPPs to enhance calcium transport across an intestinal cell monolayer model.[16][17]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts (e.g., 12-well plates) until they form a confluent and differentiated monolayer. This typically takes 15-21 days post-seeding.
-
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers gently with a pre-warmed transport buffer, such as Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Treatment Application: Add the transport buffer containing a known concentration of calcium (e.g., CaCl₂) with or without the CPP sample to the apical (upper) chamber of the Transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a defined period (e.g., 2 hours).
-
Sample Collection: At specified time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
Calcium Quantification: Measure the calcium concentration in the basolateral samples using methods like Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) or the percentage of calcium transported to the basolateral side relative to the initial amount in the apical side. Compare the results between control (calcium alone) and CPP-treated groups.
Visualizing Key Processes and Relationships
Diagrams created using Graphviz DOT language illustrate the fundamental relationships and workflows discussed.
Conclusion and Future Perspectives
The relationship between the structure of casein phosphopeptides and their function is a clear example of molecular design in nature. The strategic placement of phosphoserine residues creates a potent mineral-chelating agent that plays a vital role in nutrient bioavailability. For researchers and drug development professionals, CPPs offer a promising natural compound for enhancing mineral delivery in functional foods, supplements, and potentially as an excipient in pharmaceutical formulations. Future research should focus on identifying novel CPP sequences from various sources, optimizing hydrolysis conditions for maximum yield of bioactive peptides, and exploring their potential synergistic effects with other nutrients and therapeutic agents. The detailed understanding of their mechanism of action at the molecular level will continue to open new avenues for their application in human health and nutrition.
References
- 1. A comprehensive review on preparation, structure-activities relationship, and calcium bioavailability of casein phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound amorphous calcium phosphate in remineralization of white spot lesions and inhibition of Streptococcus mutans? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous calcium phosphate and its application in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of effect of casein phosphopeptides on zinc binding using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Anticariogenic complexes of amorphous calcium phosphate stabilized by casein phosphopeptides: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of casein phosphopeptides-amorphous calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of an anticariogenic this compound on calcium diffusion in streptococcal model dental plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of phosphopeptides derived from alpha s-casein and beta-casein using immobilized glutamic acid-specific endopeptidase and characterization of their calcium binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Vivo Formation of Casein Phosphopeptides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of casein phosphopeptides (CPPs), bioactive peptides derived from the enzymatic digestion of casein. CPPs are recognized for their ability to enhance mineral absorption, particularly calcium, making them a subject of significant interest in the fields of nutrition, functional foods, and drug development. This document details the physiological processes of CPP formation, presents available quantitative data, outlines key experimental protocols for their study, and illustrates the associated biological pathways.
Introduction to Casein Phosphopeptides (CPPs)
Casein, the primary protein in milk, exists in several forms, including αs1-, αs2-, β-, and κ-casein. These proteins are characterized by the presence of phosphoserine residues, often in clusters. During gastrointestinal digestion, these phosphorylated regions are selectively cleaved by enzymes to release a variety of peptides known as casein phosphopeptides. A key feature of many bioactive CPPs is the presence of the sequence -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, which acts as a potent mineral-binding site. This ability to chelate minerals, particularly calcium, and form soluble complexes prevents their precipitation in the neutral pH of the small intestine, thereby enhancing their bioavailability for absorption.
Quantitative Data on In Vivo CPP Formation
The in vivo quantification of specific CPPs in the gastrointestinal tract is a complex task. While numerous studies have identified a wide array of CPPs in the chyme of animal models and humans, precise concentration data is often not presented in a consolidated format. The following tables summarize the available quantitative and semi-quantitative data from in vivo and simulated in vivo studies.
Table 1: Peptidomic Analysis of Duodenal Digests in a Pig Model Following Casein Ingestion
| Time Post-Ingestion (minutes) | Total Number of Milk-Derived Peptides Identified |
| 5 | ~400 |
| 10 | ~400 |
| 15 | ~400 |
| 20 | ~400 |
| 30 | ~400 |
| 45 | ~400 |
| 60 | ~400 |
| 90 | ~400 |
| 120 | ~400 |
| 150 | ~400 |
| Data summarized from a study by Jiménez-Barrios et al. (2023), which used a pig model to characterize the peptidome of duodenal digests after oral administration of micellar casein. The study identified a total of 3863 milk-derived peptides.[1][2][3] |
Table 2: Size Distribution of Peptides Identified in Porcine Duodenal Digests After Casein Ingestion
| Peptide Size (Number of Amino Acids) | Predominant Stage of Digestion | Observations |
| > 5 | Early to Late | Duodenal digests from casein contained a higher number of peptides with more than five amino acids compared to digests from a casein hydrolysate.[1][3] |
| < 5 | More prevalent with hydrolysate | The analytical method had limitations in identifying peptides shorter than five amino acids.[1] |
| This table provides a qualitative summary of the peptide size distribution found in the duodenal chyme of pigs fed with casein. The study highlights that intact casein digestion leads to a wider range of peptide sizes in the duodenum over time.[1][2][3] |
Experimental Protocols
In Vivo Animal Models: The Pig as a Model for Human Digestion
The pig is a frequently used animal model for studying human gastrointestinal digestion due to the anatomical and physiological similarities of their digestive tracts.
Protocol: In Vivo Digestion of Casein in Duodenum-Cannulated Pigs
-
Animal Model: Male pigs (e.g., Large White × Landrace × Piétrain) weighing approximately 40 kg are surgically fitted with a T-shaped cannula in the duodenum, typically 10 cm downstream from the pylorus.[4]
-
Dietary Regimen: Prior to the experiment, the animals are fasted overnight but have free access to water. For the experiment, a test meal consisting of casein powder reconstituted in water (e.g., 5% w/v) is provided to the pigs for a limited duration (e.g., 10 minutes).[4]
-
Sample Collection: Duodenal effluents are collected through the cannula at various time points before and after the meal (e.g., -15, 5, 10, 15, 20, 30, 45, 60, 90, 120, and 150 minutes).[1][4] To prevent further enzymatic degradation, a protease inhibitor (e.g., Pefabloc® at a final concentration of 2.5 mM) is added to the collection tubes.[4]
-
Sample Processing: The collected effluents are weighed, immediately frozen (e.g., by freeze-drying), and stored at -20°C until analysis.[1]
-
Peptidomic Analysis:
-
Freeze-dried digests are reconstituted in a suitable solvent (e.g., water:formic acid, 100:0.1, v/v).[4]
-
The samples are centrifuged to remove any particulate matter.[4]
-
The supernatant containing the peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences.[1][4]
-
In Vitro Simulated Gastrointestinal Digestion: The INFOGEST Protocol
The INFOGEST protocol is a standardized static in vitro digestion method that simulates the physiological conditions of the human digestive tract.
Protocol: INFOGEST Static In Vitro Digestion of Casein
-
Oral Phase:
-
Mix 5 g of the casein-containing food sample with 3.5 mL of simulated salivary fluid (SSF) electrolyte stock solution.
-
Add 0.5 mL of salivary α-amylase solution (1,500 U/mL in SSF).
-
Add 25 µL of 0.3 M CaCl2.
-
Add 975 µL of water and mix thoroughly.
-
Incubate for 2 minutes at 37°C.
-
-
Gastric Phase:
-
To the oral bolus, add 7.5 mL of simulated gastric fluid (SGF) electrolyte stock solution.
-
Add 2.0 mL of porcine pepsin solution (20,000 U/mL in SGF).
-
Add 5 µL of 0.3 M CaCl2.
-
Adjust the pH to 3.0 with 1 M HCl.
-
Add water to a final volume of 20 mL.
-
Incubate for 2 hours at 37°C with continuous mixing.
-
-
Intestinal Phase:
-
To the 20 mL of gastric chyme, add 11 mL of simulated intestinal fluid (SIF) electrolyte stock solution.
-
Add 5.0 mL of a pancreatin solution (800 U/mL based on trypsin activity in SIF).
-
Add 2.5 mL of fresh bile extract (e.g., 160 mM).
-
Add 40 µL of 0.3 M CaCl2.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Add water to a final volume of 40 mL.
-
Incubate for 2 hours at 37°C with continuous mixing.
-
This protocol is a summary of the standardized INFOGEST method. For detailed recipes of the simulated fluids and enzyme solutions, refer to the official INFOGEST publications.
Caco-2 Cell Permeability Assay for Calcium Transport
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized intestinal epithelial cells, providing a valuable in vitro model for studying nutrient absorption.
Protocol: Caco-2 Cell Calcium Transport Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere.
-
Seed the cells onto permeable supports (e.g., Transwell® inserts) at a density of approximately 1 x 10^5 cells/cm².
-
Allow the cells to grow and differentiate for 21 days, with regular media changes, to form a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the test solution containing the CPPs and a known concentration of calcium to the apical (upper) chamber. The basolateral (lower) chamber contains the transport buffer.
-
Incubate the plates at 37°C.
-
At various time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the basolateral chamber.
-
Replenish the basolateral chamber with fresh transport buffer to maintain a sink condition.
-
-
Calcium Quantification:
-
The concentration of calcium in the collected samples is determined using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The rate of calcium transport across the Caco-2 monolayer is used to calculate the Papp value, which is an indicator of the permeability of the substance.
-
Visualizations: Pathways and Workflows
Enzymatic Digestion of Casein to Form CPPs
The following diagram illustrates the sequential enzymatic breakdown of casein in the gastrointestinal tract, leading to the formation of CPPs.
Caption: Enzymatic cascade of casein digestion in the gastrointestinal tract.
Experimental Workflow for In Vivo CPP Analysis
This diagram outlines the typical workflow for studying the in vivo formation of CPPs using an animal model.
References
- 1. Peptidomic Characterization and Amino Acid Availability after Intake of Casein vs. a Casein Hydrolysate in a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomic Characterization and Amino Acid Availability after Intake of Casein vs. a Casein Hydrolysate in a Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomics of casein digestion in the pig duodenum - Mendeley Data [data.mendeley.com]
The Antioxidant Properties of Casein Phosphopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein phosphopeptides (CPPs), derived from the enzymatic hydrolysis of casein, are recognized for their bioactive properties, including their significant antioxidant potential. This technical guide provides an in-depth overview of the antioxidant mechanisms of CPPs, supported by quantitative data from various antioxidant assays. Detailed experimental protocols for the assessment of antioxidant activity are provided, alongside visualizations of key experimental workflows and the cellular antioxidant defense pathway potentially influenced by such bioactive peptides. This document serves as a comprehensive resource for researchers and professionals in the fields of biochemistry, food science, and pharmacology who are interested in the antioxidant characteristics of casein-derived peptides.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage. While synthetic antioxidants have been widely used, there is a growing interest in identifying natural and safe antioxidants from food sources. Milk proteins, particularly casein, are a rich source of bioactive peptides that are released during enzymatic digestion. Among these, casein phosphopeptides (CPPs) have demonstrated notable antioxidant activities.[1][2]
The antioxidant properties of CPPs are attributed to their unique structural features, particularly the presence of phosphoserine clusters.[2] These clusters confer a dual-action antioxidant capacity:
-
Metal Ion Chelation: CPPs can sequester pro-oxidant transition metals, such as ferrous iron (Fe²⁺), thereby inhibiting the Fenton reaction and the subsequent generation of highly reactive hydroxyl radicals.[1][2]
-
Free Radical Scavenging: CPPs can directly quench various free radicals, including hydroxyl and peroxyl radicals, thus terminating radical chain reactions.[1][2]
This guide will delve into the scientific evidence supporting these mechanisms, present quantitative data on the antioxidant efficacy of CPPs, and provide detailed methodologies for the experimental evaluation of these properties.
Mechanisms of Antioxidant Action
The antioxidant activity of casein phosphopeptides is a result of two primary mechanisms:
Metal Ion Chelation
Transition metals like iron and copper can catalyze the formation of ROS. The Fenton reaction, for instance, involves the reaction of hydrogen peroxide with ferrous iron to produce the highly damaging hydroxyl radical. CPPs, rich in negatively charged phosphoserine residues, act as potent chelators of these metal ions.[1][2] By binding to and sequestering these ions, CPPs render them unavailable to participate in oxidative reactions. This mechanism is considered a key contributor to the "secondary" antioxidant activity of CPPs.
Free Radical Scavenging
CPPs also exhibit "primary" antioxidant activity by directly donating electrons or hydrogen atoms to neutralize free radicals. This has been demonstrated against a variety of radicals in both aqueous and lipid-based systems.[1][2] The specific amino acid composition and sequence of the peptides, in addition to the phosphoserine residues, likely contribute to their radical scavenging capabilities.
Quantitative Antioxidant Activity of Casein Phosphopeptides
The antioxidant capacity of CPPs has been quantified using various in vitro assays. The following tables summarize the available data from the scientific literature.
| Assay Type | CPP Concentration | Antioxidant Activity/Effect | Reference |
| ABTS Radical Scavenging | 1.0 mg/mL | 67.6% scavenging (equivalent to 17.5 µM Trolox) | [2] |
| Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 185 µmol Trolox equivalent/mg CPP | [2] |
| Non-Site-Specific Deoxyribose Oxidation | Not specified | Up to 63.3% inhibition of hydroxyl radical generation | [1] |
| Site-Specific Deoxyribose Oxidation | Not specified | Up to 32.1% inhibition (indicating Fe²⁺ sequestering) | [1] |
| Liposome Peroxidation | 0.50 mg/mL | 38.3% of control in the rate of propagation (comparable to 1.0 µg/mL Trolox) | [2] |
Table 1: Summary of Quantitative Antioxidant Activity of Casein Phosphopeptides
Detailed Experimental Protocols
This section provides detailed methodologies for key antioxidant assays applicable to the evaluation of casein phosphopeptides.
Sample Preparation
Casein phosphopeptides are typically prepared by enzymatic hydrolysis of casein followed by a precipitation step.
Protocol for CPP Preparation:
-
Dissolve bovine milk casein in deionized water to create a 10% (w/v) solution.
-
Adjust the pH of the solution to 8.0 using NaOH.
-
Add crystalline trypsin from porcine pancreas to a final concentration of 0.01% (w/v) relative to the casein substrate.
-
Incubate the mixture at 50°C for 6 hours with continuous stirring.
-
Stop the enzymatic reaction by adjusting the pH to 4.5 with HCl.
-
Precipitate the phosphopeptides by adding calcium chloride to a final concentration of 1.1% (w/v) and ethanol to a final concentration of 50% (v/v).
-
Centrifuge the mixture and collect the supernatant containing the CPPs.
-
Dialyze the supernatant against deionized water and lyophilize to obtain a purified CPP powder.[2]
-
For antioxidant assays, dissolve the lyophilized CPP powder in the appropriate buffer as specified in each protocol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the CPP sample in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the CPP sample or standard to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Dilute the ABTS•⁺ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the CPP sample or standard (Trolox) to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 10 µL of the CPP sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of the CPP sample and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular compounds.
-
Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce oxidative stress.
-
Immediately measure the fluorescence kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and the sample-treated wells.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results can be expressed as quercetin equivalents.
-
Visualization of Workflows and Pathways
Experimental Workflows
References
A Technical Guide to the Role of Casein Phosphopeptides in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein in milk. Characterized by clusters of phosphoserine residues, CPPs exhibit a remarkable ability to bind divalent cations, most notably calcium, thereby playing a pivotal role in cellular mineral homeostasis. Beyond their well-documented effects on mineral bioavailability, emerging research has illuminated the multifaceted involvement of CPPs in a range of cellular processes, including antioxidant defense, modulation of signal transduction pathways, and regulation of protein secretion. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the cellular functions of CPPs, presents quantitative data from key studies, details relevant experimental protocols, and visualizes complex pathways to support advanced research and development.
Introduction
Derived from αs1-, αs2-, and β-caseins, CPPs are produced through enzymatic digestion either in vitro or within the gastrointestinal tract.[1][2] Their defining structural feature is the presence of the sequence motif Ser(P)-Ser(P)-Ser(P)-Glu-Glu, which endows them with a high affinity for minerals.[3] This has traditionally positioned CPPs as key ingredients for enhancing the bioavailability of calcium and other minerals like iron.[4][5] However, their biological activities extend far beyond simple mineral chelation. CPPs have been shown to act as antioxidants, influence cell proliferation and apoptosis, and modulate complex signaling and secretory pathways.[6][7] This guide synthesizes the current understanding of these cellular roles to provide a comprehensive resource for the scientific community.
Core Cellular Functions of Casein Phosphopeptides
Mineral Bioavailability and Intracellular Calcium Homeostasis
The primary and most studied function of CPPs is their ability to enhance mineral absorption. In the alkaline environment of the small intestine, calcium ions tend to precipitate as insoluble phosphates, rendering them unavailable for absorption.[8] CPPs bind to calcium ions, forming soluble nanoclusters that prevent this precipitation and facilitate their transport across the intestinal epithelium.[8][9]
Mechanism of Action: CPPs enhance calcium uptake through both paracellular and transcellular pathways.[10][11]
-
Paracellular Transport: CPP-calcium complexes can move through the tight junctions between intestinal cells.[10]
-
Transcellular Transport: Evidence suggests that CPPs may interact with and modulate the activity of intestinal calcium channels, such as the transient receptor potential vanilloid 6 (TRPV6) and voltage-operated L-type calcium channels (LTCCs), thereby increasing intracellular calcium levels.[10]
The influx of calcium into intestinal cells like HT-29 and Caco-2 is dependent on both the phosphorylated motif and the N-terminal region of the CPPs.[3] This interaction can trigger downstream signaling events and modulate cellular processes.
Antioxidant Activity
CPPs demonstrate significant antioxidant properties through two main mechanisms: transition metal ion chelation and direct free radical scavenging.[6]
-
Metal Ion Sequestration: By binding pro-oxidant metal ions like ferrous iron (Fe²⁺), CPPs inhibit the Fenton reaction, a major source of damaging hydroxyl radicals.[6][12]
-
Radical Scavenging: CPPs can directly quench various free radicals, including hydroxyl and peroxyl radicals, thereby protecting cellular components like lipids from oxidative damage.[6][12] Studies have shown that CPPs can inhibit lipid peroxidation in liposomal systems and scavenge ABTS•+ radicals effectively.[6]
Modulation of Cellular Signaling and Protein Secretion
Recent studies have revealed that CPPs can influence fundamental cellular pathways, including protein secretion and cell fate decisions.
In the fungus Aspergillus awamori, the addition of CPPs was found to drastically increase the secretion of extracellular proteins by up to 80-fold.[13] Proteomic analysis showed that CPPs do not act at the transcriptional level but instead alter the vesicle-mediated secretory pathway.[7][13] This is likely due to their ability to modulate intracellular calcium homeostasis, as calcium is a critical second messenger in vesicle trafficking and fusion events.[14]
Furthermore, CPPs have been shown to differentially affect proliferation and apoptosis in intestinal tumor cells. In differentiated HT-29 cells, CPPs can protect against calcium-induced apoptosis and promote proliferation, an effect linked to their interaction with L-type calcium channels. Conversely, in undifferentiated tumor cells, CPPs can induce apoptosis, possibly by chelating extracellular calcium.
In osteoblastic cells (MC3T3-E1), specific CPPs can directly influence cell growth, differentiation, and the mineralization of the extracellular matrix.[15] Phosphorylated CPPs have been shown to upregulate the expression of key osteogenic markers like Runx2 and alkaline phosphatase (ALP), potentially through interaction with receptors like the epidermal growth factor receptor (EGFR).[16]
Quantitative Data on CPP Cellular Effects
The following tables summarize key quantitative findings from the literature regarding the bioactivity of CPPs.
Table 1: Antioxidant Activity of Casein Phosphopeptides
| Assay Type | Activity Metric | Result | Reference |
|---|---|---|---|
| Deoxyribose Oxidation (Non-site-specific) | % Inhibition | Up to 63.3% | [6][12] |
| Deoxyribose Oxidation (Site-specific) | % Inhibition | Up to 32.1% | [6][12] |
| ABTS Radical Scavenging | % Scavenging | 67.6% | [6] |
| Liposomal Peroxidation | Rate of Propagation | 38.3% of control |[6][12] |
Table 2: Effects of CPPs on Calcium Transport and Binding
| CPP Type / Purity | Parameter | Result | Reference |
|---|---|---|---|
| CPP1 (18.37% purity) | Calcium Binding Capacity | 107.15 ± 6.27 mg/g | [11][17] |
| CPP2 (25.12% purity) | Calcium Binding Capacity | 142.56 ± 7.39 mg/g | [11][17] |
| CPP1 (18.37% purity) | Increase in Calcium Transport (Caco-2 cells) | 21.78% | [11][17] |
| CPP2 (25.12% purity) | Increase in Calcium Transport (Caco-2 cells) | 53.68% |[11][17] |
Table 3: Effects of Phosphorylated vs. Non-Phosphorylated Peptides on Osteoblasts (MC3T3-E1)
| Peptide (at 200 µg/mL) | Parameter | Result | Reference |
|---|---|---|---|
| P5 (Phosphorylated) | Proliferation Rate vs. P5-0 | 1.10 times higher | [16] |
| P5 (Phosphorylated) | Cell Cycle Phase | Retention in G2/M phase | [16] |
| P5 (Phosphorylated) | Gene Expression (Runx2, ALP, etc.) | Significantly upregulated vs. control |[16] |
Key Experimental Protocols
Protocol for In Vitro Calcium Binding Capacity
This method determines the amount of calcium that can be chelated by CPPs.
Materials:
-
Casein Phosphopeptide (CPP) sample
-
0.02 M Sodium Phosphate Buffer (pH 7.8)
-
5 mM Calcium Chloride (CaCl₂) solution
-
Centrifuge
Procedure:
-
Dissolve the CPP sample in 0.02 M sodium phosphate buffer (pH 7.8).[11][17]
-
Mix the CPP solution with an equal volume of 5 mM CaCl₂ solution.[11][17]
-
Agitate the mixture at 37°C for 30 minutes, maintaining a constant pH of 7.8.[11][17]
-
Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C to pellet any insoluble calcium phosphate.[11][17]
-
Measure the calcium concentration in the supernatant using a suitable method (e.g., atomic absorption spectrometry or colorimetric assay).
-
Calculate the bound calcium by subtracting the free calcium in the supernatant from the total initial calcium concentration. The result is typically expressed as mg of calcium per g of CPP.[11][17]
Protocol for Caco-2 Cell Monolayer Calcium Transport Assay
This protocol uses a human intestinal cell line to model calcium absorption across the gut barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
CPP-Calcium complex solution
-
Calcium assay kit
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Transport Experiment: Add the CPP-Calcium complex solution to the apical (upper) chamber of the Transwell insert. Add fresh HBSS to the basolateral (lower) chamber.[11]
-
Sampling: At various time points (e.g., 20, 60, 120, 240 minutes), collect samples from the basolateral chamber.[11][17]
-
Quantification: Measure the calcium concentration in the collected samples.[11]
-
Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the cell monolayer.
Protocol for In Vitro Antioxidant Activity (Deoxyribose Assay)
This assay measures the ability of CPPs to protect deoxyribose from degradation by hydroxyl radicals generated via the Fenton reaction.
Materials:
-
CPP solution
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Deoxyribose solution
-
Ferrous Chloride (FeCl₂)
-
EDTA (for non-site-specific assay)
-
Hydrogen Peroxide (H₂O₂)
-
Ascorbic Acid
-
Trichloroacetic Acid (TCA)
-
Thiobarbituric Acid (TBA)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeCl₂, H₂O₂, and ascorbic acid.
-
For the site-specific assay , omit EDTA. For the non-site-specific assay , include EDTA.[6]
-
Add the CPP solution at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA, followed by the addition of TBA.
-
Heat the mixture at 95°C for 15 minutes to develop a pink color.
-
Measure the absorbance at 532 nm.
-
Calculate the percentage inhibition of deoxyribose degradation compared to a control without CPPs.[6]
Visualizing Cellular Pathways and Workflows
Signaling Pathways and Mechanisms
The following diagrams illustrate the key cellular mechanisms influenced by CPPs.
References
- 1. New strategies in dental caries prevention: experimental study on casein phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casein-derived bioactive phosphopeptides: role of phosphorylation and primary structure in promoting calcium uptake by HT-29 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casein Phosphopeptides - Supporting calcium absorption | Arla Foods Ingredients [arlafoodsingredients.com]
- 6. Antioxidant Properties of Casein Phosphopeptides (CPP) and Maillard-Type Conjugated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 11. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Casein phosphopeptides drastically increase the secretion of extracellular proteins in Aspergillus awamori. Proteomics studies reveal changes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct effects of casein phosphopeptides on growth and differentiation of in vitro cultured osteoblastic cells (MC3T3-E1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the phosphorylation structure in casein phosphopeptides on the proliferation, differentiation, and mineralization of osteoblasts and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
Determining the Molecular Weight of Casein Phosphopeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of casein phosphopeptides (CPPs), bioactive peptides derived from casein, a major protein in milk. CPPs are of significant interest in the pharmaceutical and nutraceutical industries due to their ability to enhance the bioavailability of minerals, particularly calcium. Accurate molecular weight determination is crucial for the characterization, quality control, and functional analysis of these peptides.
Introduction to Casein Phosphopeptides
Casein phosphopeptides are produced by the enzymatic hydrolysis of casein.[1] Their unique characteristic is the presence of phosphoserine clusters, which act as binding sites for minerals, preventing their precipitation in the gut and thereby facilitating their absorption.[1][2] The molecular weight of CPPs can vary depending on the casein source, the enzyme used for hydrolysis, and the purification methods employed. Therefore, precise and reliable methods for molecular weight determination are essential.
Methodologies for Molecular Weight Determination
Several techniques are commonly employed for determining the molecular weight of CPPs. These include electrophoretic, chromatographic, and mass spectrometric methods. Each method has its advantages and limitations, and the choice of technique often depends on the specific research or quality control objective.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used electrophoretic technique for separating proteins and peptides based on their molecular weight. For the analysis of low molecular weight peptides like CPPs, a modification of the standard Laemmli SDS-PAGE, known as Tricine-SDS-PAGE, is often preferred due to its superior resolution of smaller molecules.[3][4][5]
Experimental Protocol: Tricine-SDS-PAGE
This protocol is adapted for the separation of peptides in the range of 1-100 kDa.[5][6]
1. Gel Preparation:
- Resolving Gel (e.g., 16.5% T, 3% C):
- Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 10.0 ml
- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): 10.0 ml
- Glycerol: 3.0 g (2.4 ml)
- ddH₂O: to 30 ml
- 10% Ammonium Persulfate (APS): 150 µl
- TEMED: 15 µl
- Stacking Gel (4% T, 3% C):
- Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 1.0 ml
- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): 2.5 ml
- ddH₂O: to 10 ml
- 10% APS: 50 µl
- TEMED: 5 µl
2. Sample Preparation:
- Dissolve the CPP sample in sample buffer (e.g., 50 mM Tris-HCl, 4% SDS, 12% glycerol, 2% 2-mercaptoethanol, 0.01% Coomassie blue G-250).[6][7]
- Heat the samples at 95°C for 5 minutes to ensure denaturation.[8]
- Centrifuge the samples to pellet any insoluble material.[8]
3. Electrophoresis:
- Assemble the gel cassette in the electrophoresis apparatus.
- Fill the inner and outer chambers with the appropriate running buffer (Anode buffer: 0.2 M Tris, pH 8.9; Cathode buffer: 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25).[6]
- Load the prepared samples and molecular weight markers into the wells.
- Run the gel at a constant voltage (e.g., 30 V for 1 hour, then 100-150 V) until the dye front reaches the bottom of the gel.[6]
4. Staining and Destaining:
- After electrophoresis, carefully remove the gel.
- Stain the gel with a suitable staining solution (e.g., Coomassie Brilliant Blue R-250) for 30-60 minutes.
- Destain the gel with a destaining solution (e.g., 40% methanol, 10% acetic acid) until the protein bands are clearly visible against a clear background.
5. Molecular Weight Estimation:
- Measure the migration distance of the molecular weight markers and the CPP bands.
- Create a standard curve by plotting the logarithm of the molecular weight of the markers against their migration distance.
- Determine the molecular weight of the CPPs by interpolating their migration distance on the standard curve.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information and can also be used for peptide sequencing. The two most common ionization techniques for CPP analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Experimental Protocol: MALDI-TOF Mass Spectrometry
1. Sample Preparation:
- The CPP sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[9]
- The mixture is allowed to air-dry, leading to the co-crystallization of the sample and the matrix.
2. Data Acquisition:
- The target plate is introduced into the mass spectrometer.
- A pulsed laser beam is directed at the sample-matrix crystals, causing desorption and ionization of the CPP molecules.
- The ionized peptides are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the square root of the m/z ratio.
3. Data Analysis:
- The mass spectrum displays the intensity of ions as a function of their m/z.
- The molecular weight of the CPP is determined from the m/z value of the corresponding peak.
Experimental Protocol: ESI Mass Spectrometry
1. Sample Preparation:
- The CPP sample is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).[10][11]
2. Infusion and Ionization:
- The sample solution is infused into the ESI source at a low flow rate.
- A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.
- As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase peptide ions.
3. Mass Analysis:
- The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- The mass analyzer separates the ions based on their m/z ratio.
4. Data Analysis:
- The ESI mass spectrum of a peptide typically shows a series of peaks corresponding to different charge states of the molecule.
- The molecular weight of the CPP can be calculated from the m/z values of these multiply charged ions.
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume (size) in solution.[12] It is a non-denaturing technique that can be used to determine the molecular weight of CPPs in their native state.
Experimental Protocol: Size-Exclusion Chromatography
1. Column and Mobile Phase Selection:
- Select a column with a fractionation range appropriate for the expected molecular weight of the CPPs. Columns such as Superdex Peptide 10/300 GL are suitable for peptides with molecular weights between 100 and 7000 Da.[13][14]
- The mobile phase should be a buffer that maintains the stability and solubility of the CPPs. A common mobile phase is a phosphate or acetate buffer containing a salt (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix.[15] For some peptides, the addition of organic solvents like acetonitrile may be necessary to reduce hydrophobic interactions.[15]
2. System and Column Equilibration:
- Equilibrate the SEC system and the column with the chosen mobile phase until a stable baseline is achieved.
3. Calibration:
- Inject a mixture of standard proteins or peptides with known molecular weights that cover the expected range of the CPPs.
- Record the elution volume (or retention time) for each standard.
- Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volumes.
4. Sample Analysis:
- Inject the CPP sample onto the equilibrated column.
- Monitor the elution profile using a UV detector (typically at 214 or 280 nm).
- Determine the elution volume of the CPP peak(s).
5. Molecular Weight Determination:
- Use the calibration curve to determine the molecular weight of the CPPs based on their elution volume.
Quantitative Data Summary
The molecular weight of casein phosphopeptides can vary significantly based on the parent casein fraction, the extent of enzymatic hydrolysis, and the purification methods used. The following table summarizes some reported molecular weights for different CPPs and CPP-containing fractions.
| Casein Source/Fraction | Method | Reported Molecular Weight (Da) | Reference(s) |
| Tryptic digest of β-casein | SDS-PAGE | ~3,500 | [4] |
| αs1-casein (59-79)-5P | Calculated | 2,700 | [4] |
| αs2-casein (2-21)-4P | Calculated | 2,600 | [4] |
| β-casein (1-25)-4P | Calculated | 3,125 | [4] |
| β-casein hydrolysate | SDS-PAGE | 6,200 | [16] |
| αs-casein hydrolysate | SDS-PAGE | 4,000 - 12,800 | [16] |
| Trypsin-prepared fraction | SEC-MALLS | 17,450 (weight-average) | [17][18] |
| Individual phosphopeptides | Assumption | ~2,500 | [17][18] |
| Colloidal calcium phosphate stabilized by CPPs | Calculation | ~7,450 | [17][19] |
Signaling Pathways and Logical Relationships
Casein phosphopeptides are known to enhance intestinal calcium absorption. While the exact mechanisms are still under investigation, evidence suggests the involvement of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on the surface of intestinal cells.[20][21]
Experimental Workflow for CPP Molecular Weight Determination
The following diagram illustrates a general workflow for determining the molecular weight of casein phosphopeptides using the techniques described in this guide.
References
- 1. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 3. Modification of tricine-SDS-PAGE for online and offline analysis of phosphoproteins by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Casein Phosphopeptides (CPP) and Maillard-Type Conjugated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. SDS-PAGE Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. technosaurus.co.jp [technosaurus.co.jp]
- 16. Calcium binding of phosphopeptides derived from hydrolysis of alpha s-casein or beta-casein using immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of molecular weight of a purified fraction of colloidal calcium phosphate derived from the casein micelles of bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Casein chemistry—structure, functions, and applications [explorationpub.com]
- 20. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Production of Casein Phosphopeptides (CPPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the primary protein found in milk.[1][2][3][4] These peptides are characterized by their ability to bind and solubilize minerals, particularly calcium, thereby enhancing their bioavailability.[5] The key to this bioactivity lies in the presence of a specific cluster of phosphorylated serine residues. This document provides detailed protocols for the enzymatic production, purification, and characterization of CPPs, along with their key applications.
Principle of Production
The production of CPPs involves the enzymatic digestion of casein using various proteases.[6] Trypsin is a commonly used enzyme for this purpose due to its specificity in cleaving peptide chains at the carboxyl side of lysine and arginine residues, which liberates the phosphorylated regions of casein as CPPs.[7][8][9] Following hydrolysis, CPPs are typically purified from the resulting mixture of peptides.
Key Applications
CPPs are primarily investigated for their capacity to enhance the intestinal absorption of essential minerals like calcium.[5] This property makes them valuable ingredients in functional foods and dietary supplements aimed at improving bone health and preventing mineral deficiencies.[10] Furthermore, CPPs have demonstrated antioxidant and anti-inflammatory properties, suggesting broader applications in health and wellness.[10]
Experimental Protocols
I. Enzymatic Hydrolysis of Casein
This protocol outlines the steps for the enzymatic digestion of casein to generate a hydrolysate rich in CPPs.
Materials:
-
Casein (e.g., sodium caseinate)
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Water bath or incubator
-
pH meter
-
Stirrer
Procedure:
-
Substrate Preparation: Prepare a casein solution (e.g., 4-10% w/v) in deionized water.[7][11] For industrial-scale production, a 10% (w/v) solution can be prepared by dissolving 200 kg of sodium caseinate in 2000 L of demineralized water at 50°C.[12]
-
pH Adjustment: Adjust the pH of the casein solution to the optimal range for the chosen enzyme. For trypsin, the optimal pH is typically around 8.0.[7][12] Use NaOH to increase the pH as needed.
-
Enzyme Addition: Add the protease to the casein solution. The enzyme-to-substrate ratio can vary, for instance, from 1:50 to 1:1600 by weight.[8][9] A common starting point is a 1% enzyme-to-substrate ratio (w/w).[7]
-
Hydrolysis Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for trypsin) with continuous stirring.[7] The hydrolysis time can range from 1 to 3 hours.[7][11]
-
Enzyme Inactivation: After the desired hydrolysis time, inactivate the enzyme by heating the mixture to 90°C for 10 minutes.[7]
-
Cooling: Cool the hydrolysate to room temperature.
II. Purification of Casein Phosphopeptides
This protocol describes a common method for selectively precipitating and isolating CPPs from the casein hydrolysate.
Materials:
-
Casein hydrolysate
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Acidification and Clarification: Adjust the pH of the casein hydrolysate to 4.6-4.7 with a mineral acid like HCl.[7][13] This will precipitate any undigested casein and larger non-phosphorylated peptides.
-
Centrifugation: Centrifuge the acidified hydrolysate at approximately 4,000 x g for 10 minutes to pellet the precipitate.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble CPPs.
-
Selective Precipitation:
-
Precipitation Maturation: Allow the precipitation to proceed for at least 6 hours, preferably overnight at 4°C, to ensure complete precipitation.[11]
-
Collection of CPPs: Collect the precipitated CPPs by centrifugation.
-
Washing (Optional): The CPP pellet can be washed with an ethanol/water solution to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified CPP pellet to obtain a stable powder.
Data Presentation
Table 1: Comparison of Commercial Casein Phosphopeptide (CPP) Products
| Parameter | CPP1 | CPP2 | Reference |
| Purity (%) | 18.37 | 25.12 | [1][2] |
| Moisture Content (%) | 2.98 | 3.93 | [1] |
| Nitrogen/Phosphorus (N/P) Molar Ratio | 65.89 ± 3.5 | 35.14 ± 2.1 | [1] |
| Calcium Binding Capacity (mg/g) | 107.15 ± 6.27 | 142.56 ± 7.39 | [1][2] |
A lower N/P molar ratio generally indicates higher purity of the CPP preparation.[1]
Table 2: Optimized Conditions for Enzymatic Hydrolysis and CPP Isolation
| Parameter | Optimized Value | Reference |
| Hydrolysis | ||
| Casein Concentration | 4% | [11] |
| Enzyme:Substrate Ratio (Trypsin) | 1:100 | [11] |
| Temperature | 40°C | [11] |
| Time | 60 minutes | [11] |
| Isolation | ||
| Final CaCl₂ Concentration | 1.0 g/L | [11] |
| Final Ethanol Concentration | 50% (v/v) | [11] |
| Precipitation pH | 6.5 | [11] |
| Precipitation Time | 6 hours | [11] |
Visualizations
References
- 1. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between degree of casein hydrolysis and phosphopeptide release | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 9. Relationship between degree of casein hydrolysis and phosphopeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation technology of casein phosphopeptides [manu61.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. CA2108678C - Production of phosphopeptides from casein - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Casein Phosphopeptides (CPPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein in milk. Their unique structure, characterized by clusters of phosphoserine residues, gives them the ability to bind and solubilize divalent minerals, most notably calcium. This property makes CPPs valuable ingredients in functional foods and pharmaceutical products aimed at enhancing mineral absorption and bioavailability. This document provides detailed application notes and experimental protocols for the purification of CPPs, tailored for researchers and professionals in drug development.
Data Presentation: Comparison of Purification Methods
The selection of a purification strategy for CPPs depends on the desired scale, purity, and yield. Below is a summary of quantitative data from various purification methods to aid in this selection.
| Purification Method | Key Principle | Reported Yield (%) | Reported Purity (%) | Key References |
| Enzymatic Hydrolysis & Precipitation | Isoelectric point precipitation of β-casein fragments after trypsin digestion. | 14.4 - 32.3 | High (not specified) | [1] |
| Anion-Exchange Chromatography | Separation based on the negative charge of the phosphate groups. | ~20 (from caseinate) | High (not specified) | [2] |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Not specified | High (acute resolution) | [3] |
| Immobilized Metal Affinity Chromatography (IMAC) | Affinity binding of phosphate groups to immobilized metal ions (e.g., Fe3+, Ga3+). | Not specified | High Specificity | [4][5][6] |
| Membrane Ultrafiltration/Diafiltration | Separation based on molecular weight cutoff. | Not specified | Up to 94 | [7] |
| Combined Methods (e.g., Precipitation & IMAC) | Multi-step purification leveraging different separation principles. | Not specified | High | [8] |
Experimental Protocols
Enzymatic Hydrolysis of Casein
This protocol describes the initial step of liberating CPPs from casein using trypsin.
Materials:
-
Sodium caseinate
-
Trypsin (sequencing grade)
-
Tris-HCl buffer (2 mM, pH 7.6) or Phosphate buffer (0.01 M, pH 7.5-8.0)
-
Water bath or incubator at 37°C
-
pH meter
-
Heating block or water bath at 70-95°C
Procedure:
-
Prepare a 2% (w/v) solution of sodium caseinate in Tris-HCl or phosphate buffer. Stir until fully dissolved.[7]
-
Adjust the pH of the casein solution to 8.0 using NaOH if necessary.[3]
-
Prepare a trypsin solution in the same buffer. The enzyme-to-substrate ratio can range from 1:100 to 1:200 (w/w).[7][9]
-
Add the trypsin solution to the casein solution and mix gently.
-
Incubate the mixture at 37°C for 4 to 24 hours. The optimal time may need to be determined empirically.[3][7]
-
After incubation, inactivate the trypsin by heating the hydrolysate to 70-95°C for 10-20 minutes.[7]
-
Cool the hydrolysate to room temperature. The resulting solution contains a mixture of peptides, including CPPs.
Isoelectric Precipitation of CPPs
This protocol is a common method for the initial enrichment of CPPs from the casein hydrolysate.
Materials:
-
Casein hydrolysate (from Protocol 1)
-
Hydrochloric acid (HCl) or Acetic acid (1M)
-
Centrifuge
-
pH meter
-
Filter paper (Whatman No. 41 or equivalent)
-
Cold acetone (optional, for enhanced yield)
Procedure:
-
Take the casein hydrolysate from the enzymatic hydrolysis step.
-
Slowly add HCl or acetic acid dropwise while continuously stirring to adjust the pH to 4.6.[7][10][11]
-
Allow the mixture to stand at room temperature for 30 minutes to allow for complete precipitation of non-CPP peptides and larger casein fragments.[10][12]
-
Centrifuge the mixture at 4000-5000 x g for 20-30 minutes at 4°C.[10]
-
Carefully decant the supernatant, which contains the soluble CPPs.[11] The precipitate can be discarded.
-
(Optional Yield Enhancement) To further increase the yield of specific CPPs (like β-CPP), add cold acetone to the supernatant and incubate at low temperatures. This can significantly increase the precipitation of the target phosphopeptides.[1]
-
Filter the supernatant through Whatman No. 41 filter paper to remove any remaining fine precipitates.[7]
-
The clarified filtrate is the enriched CPP fraction, which can be further purified.
Anion-Exchange Chromatography
This method separates CPPs based on their high negative charge due to the phosphate groups.
Materials:
-
Enriched CPP fraction (from Protocol 2)
-
Anion-exchange column (e.g., Q-Sepharose, Mono-Q)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl)
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
Procedure:
-
Equilibrate the anion-exchange column with equilibration buffer until a stable baseline is achieved.
-
Load the enriched CPP fraction onto the column.
-
Wash the column with the equilibration buffer to remove any unbound or weakly bound peptides.
-
Elute the bound CPPs using a linear gradient of NaCl in the elution buffer. The highly phosphorylated CPPs will elute at higher salt concentrations.
-
Collect fractions and monitor the absorbance at 220 nm or 280 nm.
-
Pool the fractions containing the purified CPPs.
-
Desalt the pooled fractions using dialysis or a desalting column.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique for purifying and analyzing CPPs based on their hydrophobicity.
Materials:
-
Partially purified CPP fraction
-
RP-HPLC system with a C8 or C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Equilibrate the C8 or C18 column with Solvent A.
-
Inject the CPP sample onto the column.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be 0-70% Solvent B over 50 minutes.[3]
-
Monitor the elution profile at 214 nm or 220 nm.
-
Collect the peaks corresponding to the CPPs of interest.
-
The collected fractions can be lyophilized for storage and further analysis.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a highly specific method for enriching phosphopeptides.
Materials:
-
Casein hydrolysate or partially purified CPP fraction
-
IMAC resin charged with Fe³⁺ or Ga³⁺
-
Loading/Washing Buffer (e.g., 0.1 M acetic acid in 30% acetonitrile)
-
Elution Buffer (e.g., 0.2 M NH₄H₂PO₄ or a basic buffer with pH 10-11)[6][13]
-
Chromatography column or spin columns
Procedure:
-
Equilibrate the IMAC resin with the loading/washing buffer.
-
Load the sample onto the resin. The acidic conditions promote the binding of negatively charged phosphate groups to the positively charged metal ions.[4]
-
Wash the resin extensively with the loading/washing buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides with the elution buffer. The high concentration of phosphate in the elution buffer or the high pH will displace the CPPs from the resin.[6][13]
-
Collect the eluted fraction containing the enriched CPPs.
-
Desalt the sample as required for downstream applications.
Membrane Ultrafiltration and Diafiltration
This method is suitable for large-scale purification and fractionation of CPPs based on their molecular size.
Materials:
-
Casein hydrolysate
-
Ultrafiltration system with a membrane of appropriate molecular weight cutoff (MWCO), typically 1-10 kDa.
-
Diafiltration buffer (e.g., deionized water)
Procedure:
-
Concentrate the casein hydrolysate using the ultrafiltration membrane. Peptides smaller than the MWCO will pass through into the permeate, while larger molecules are retained in the retentate.
-
Perform diafiltration by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed. This washes out smaller peptides and salts, further purifying the CPPs in the retentate or allowing for the collection of smaller CPPs in the permeate, depending on the MWCO and the target CPPs.
-
Collect the desired fraction (retentate or permeate) containing the purified CPPs.
Visualization of Workflows and Pathways
Experimental Workflow for CPP Purification
The following diagram illustrates a general workflow for the purification of casein phosphopeptides, combining several of the techniques described above.
References
- 1. Cell-penetrating Peptides Split into Two Groups Based on Modulation of Intracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment and characterization of phosphopeptides by immobilized metal affinity chromatography (IMAC) and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Enrichment of Phosphopeptides via Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 6. Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis of Micellar β-Casein by Trypsin: Secondary Structure Characterization and Kinetic Modeling at Different Enzyme Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 12. Isoelectric Precipitation [user.eng.umd.edu]
- 13. Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note: Analysis of Casein Phosphopeptides Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the main protein in milk.[1] These peptides are characterized by the presence of phosphoserine clusters, which are crucial for their ability to bind and transport minerals such as calcium, iron, and zinc.[2][3] The analysis of CPPs is of significant interest in the fields of nutrition, food science, and drug development due to their potential health benefits, including enhancing mineral bioavailability and antioxidant properties.[1] Mass spectrometry has emerged as a powerful tool for the identification, characterization, and quantification of CPPs.[4][5][6] This application note provides a detailed protocol for the analysis of CPPs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the analysis of casein phosphopeptides involves sample preparation through simulated gastrointestinal digestion, enrichment of phosphopeptides, followed by LC-MS/MS analysis and data processing.
References
- 1. [Tracking casein phosphopeptides during fermentation by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of casein phosphopeptides after simulated gastrointestinal digestion by tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mapping sites of protein phosphorylation by mass spectrometry utilizing a chemical-enzymatic approach: characterization of products from alpha-S1 casein phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Models for Studying Casein Phosphopeptide Absorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the main protein in milk. They are well-known for their ability to chelate minerals, particularly calcium, and enhance their absorption in the intestine. Understanding the mechanisms of CPP absorption is crucial for their application in functional foods, dietary supplements, and pharmaceutical formulations aimed at improving mineral bioavailability and bone health. This document provides detailed application notes and protocols for utilizing in vitro models, primarily based on human intestinal cell lines, to study the absorption of casein phosphopeptides.
In Vitro Models for CPP Absorption Studies
The most widely used in vitro model for studying intestinal absorption is the Caco-2 cell line, a human colon adenocarcinoma cell line that spontaneously differentiates into a monolayer of polarized enterocytes with morphological and functional similarities to the small intestinal epithelium.[1][2] To better mimic the complexity of the intestinal barrier, Caco-2 cells are often co-cultured with mucus-secreting HT-29 cells.
Key Cell Lines:
-
Caco-2: Forms a polarized monolayer with well-defined tight junctions, expressing many of the transport proteins found in the small intestine.[2]
-
HT-29: A human colon adenocarcinoma cell line that can differentiate into both absorptive and mucus-producing goblet cells. Co-culture with Caco-2 cells creates a more physiologically relevant model with a mucus layer.
-
Caco-2/HT-29 Co-culture: This model is considered more representative of the in vivo intestinal barrier due to the presence of a mucus layer, which can influence the transport of substances.
Experimental Protocols
Protocol 1: Caco-2/HT-29 Co-culture Monolayer Preparation for Transport Studies
This protocol describes the establishment of a co-culture model to simulate the intestinal barrier.
Materials:
-
Caco-2 cells
-
HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks, plates, and other standard cell culture equipment.
Procedure:
-
Cell Culture: Culture Caco-2 and HT-29 cells separately in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 and HT-29 cells at a ratio of 90:10 onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting transport experiments, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or FITC-dextran, can be measured.
Protocol 2: Casein Phosphopeptide (CPP) Transport Assay
This protocol details the procedure for measuring the transport of CPPs across the Caco-2/HT-29 co-culture monolayer.
Materials:
-
Differentiated Caco-2/HT-29 cell monolayers on Transwell® inserts.
-
This compound (CPP) solution of known concentration in transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Transport buffer (HBSS).
-
Analytical equipment for CPP quantification (e.g., LC-MS/MS).
Procedure:
-
Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical Loading: Add the CPP solution to the apical (upper) chamber of the Transwell® insert. Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C on an orbital shaker.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed transport buffer.
-
Quantification: Analyze the concentration of CPPs in the basolateral samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the transport rate (amount of CPP transported per unit time).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the CPP in the apical chamber.
-
Protocol 3: CPP-Mediated Calcium Transport Assay
This protocol is designed to assess the effect of CPPs on the transport of calcium across the intestinal cell monolayer.
Materials:
-
Differentiated Caco-2/HT-29 cell monolayers on Transwell® inserts.
-
CPP-Calcium complex solution (prepared by dissolving CPPs and a calcium salt, e.g., CaCl2, in transport buffer).
-
Control calcium solution (without CPPs).
-
Transport buffer (HBSS).
-
Analytical equipment for calcium quantification (e.g., Atomic Absorption Spectroscopy or a colorimetric assay kit).
Procedure:
-
Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical Loading: Add the CPP-Calcium complex solution to the apical chamber of the test wells. Add the control calcium solution to the apical chamber of the control wells. Add fresh transport buffer to all basolateral chambers.
-
Incubation: Incubate the plates at 37°C.
-
Sampling: Collect samples from the basolateral chamber at various time points.
-
Quantification: Determine the calcium concentration in the collected samples.
-
Data Analysis: Compare the amount of calcium transported in the presence and absence of CPPs to determine the enhancing effect.
Data Presentation
Table 1: Apparent Permeability (Papp) of Casein-Derived Peptides across Caco-2 Monolayers
| Peptide | Molecular Weight (Da) | Concentration | Papp (cm/s) | Transport Mechanism | Reference |
| Lactononadecapeptide (LNDP) | ~2100 | 10 µM | 1.22 x 10⁻⁶ | PepT1-mediated | [3] |
| General Drugs (Median) | N/A | Various | 16 x 10⁻⁶ | Multiple | [4] |
Note: Data on the Papp of specific, smaller CPPs is limited in the currently available literature. The value for LNDP, a large casein-derived peptide, suggests that transport is possible and may be facilitated by transporters like PepT1.
Table 2: Effect of Casein Phosphopeptides (CPPs) on Calcium Transport Across Caco-2 Monolayers
| CPP Preparation | Purity (%) | Increase in Calcium Transport vs. Control | Time Point | Reference |
| CPP1 | 18.37 | 21.78% | 240 min | [4] |
| CPP2 | 25.12 | 53.68% | 240 min | [4] |
| Digested CPP | N/A | Enhanced trans-epithelial calcium transport | 30 min | [5] |
Mandatory Visualizations
Experimental Workflow for CPP Absorption Studies
Caption: Experimental workflow for in vitro this compound absorption studies.
Proposed Signaling Pathway for CPP-Mediated Calcium Absorption
Caption: Proposed signaling pathways for CPP absorption and its effects.
Discussion of Transport Mechanisms
The absorption of casein phosphopeptides and their influence on mineral transport across the intestinal epithelium are multifaceted processes involving both paracellular and transcellular pathways.
-
Paracellular Transport: Evidence suggests that CPPs can enhance the paracellular transport of calcium.[5] This may be mediated by the modulation of tight junction proteins. One study indicated that a casein-derived peptide (Asn-Pro-Trp-Asp-Gln) increased the expression of occludin, a key tight junction protein, thereby strengthening the epithelial barrier.[6] Another recent study showed that digested CPPs led to an increase in occludin and ZO-1 mRNA levels in a Caco-2/HT29-MTX co-culture model.[5]
-
Transcellular Transport: CPPs also appear to influence the transcellular uptake of calcium. It has been shown that digested CPPs can upregulate the gene expression of the transient receptor potential vanilloid 6 (TRPV6) calcium channel in a Caco-2/HT29-MTX model.[5] The ability of CPPs to induce calcium uptake is dependent on the differentiated state of the intestinal cells.[7]
-
CPP Transport: The transport of CPPs themselves across the intestinal barrier is an area of active research. The peptide transporter 1 (PepT1) is known to transport di- and tripeptides.[8] A recent study on a large 19-amino acid casein-derived peptide (LNDP) demonstrated that its transport across Caco-2 cells is, at least in part, mediated by PepT1.[3] This suggests that smaller CPPs are also likely substrates for PepT1.
Conclusion
The in vitro models described in these application notes, particularly the Caco-2 and Caco-2/HT-29 co-culture systems, provide robust and valuable tools for elucidating the mechanisms of this compound absorption. By following the detailed protocols for transport assays and utilizing advanced analytical techniques, researchers can gain critical insights into how these bioactive peptides cross the intestinal barrier and enhance mineral bioavailability. Further investigation into the specific signaling pathways and transporters involved will continue to advance our understanding and application of CPPs in promoting human health.
References
- 1. Apical-to-basolateral transepithelial transport of cow's milk caseins by intestinal Caco-2 cell monolayers: MS-based quantitation of cellularly degraded α- and β-casein fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. The casein peptide Asn-Pro-Trp-Asp-Gln enforces the intestinal tight junction partly by increasing occludin expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caseinphosphopeptide-induced calcium uptake in human intestinal cell lines HT-29 and Caco2 is correlated to cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal epithelial claudins: expression and regulation in homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Penetrating Peptide Transport Studies Using Caco-2 Cell Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes. The Caco-2 cell monolayer model, derived from a human colorectal adenocarcinoma cell line, is a well-established in vitro system that mimics the intestinal epithelium.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and a brush border, expressing many of the transport proteins found in the small intestine.[1][2] This makes the Caco-2 model an invaluable tool for studying the mechanisms and efficiency of CPP-mediated transport across the intestinal barrier.[4][5]
These application notes provide detailed protocols for utilizing Caco-2 cell monolayers to assess the transport of CPPs, quantify their permeability, and investigate their mechanisms of uptake.
Data Presentation: Quantitative Analysis of CPP Transport
The primary quantitative measure in Caco-2 transport studies is the apparent permeability coefficient (Papp), which reflects the rate at which a compound crosses the cell monolayer.[3][6] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated to determine if the CPP is a substrate for active efflux transporters.[1][5]
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of Test CPPs
| Test Compound | Concentration (µM) | Direction | Papp (cm/s x 10⁻⁶) | Efflux Ratio (ER) |
| Control Compounds | ||||
| Propranolol (High Permeability) | 10 | A-B | Insert Value | N/A |
| Atenolol (Low Permeability) | 10 | A-B | Insert Value | N/A |
| Digoxin (P-gp Substrate) | 10 | A-B | Insert Value | Insert Value |
| B-A | Insert Value | |||
| Test CPP 1 | 10 | A-B | Insert Value | Insert Value |
| B-A | Insert Value | |||
| Test CPP 2 | 10 | A-B | Insert Value | Insert Value |
| B-A | Insert Value |
Note: An efflux ratio greater than 2 is generally indicative of active efflux.[1][5]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining Caco-2 cells.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[6]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO₂ and 95% relative humidity
Procedure:
-
Culture Caco-2 cells in T-75 flasks.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cell monolayer with PBS, then add 3-5 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[6]
-
Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding new flasks.
Seeding Caco-2 Cells on Transwell® Inserts
This protocol outlines the procedure for seeding Caco-2 cells onto semi-permeable filter inserts to form a monolayer.
Materials:
-
Caco-2 cells (passages 20-50)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well format)
-
Collagen-coated inserts (optional, can improve monolayer formation)[7]
-
Complete Caco-2 culture medium
Procedure:
-
Prepare a single-cell suspension of Caco-2 cells.
-
Determine the cell density. An optimal seeding density is crucial for forming a consistent monolayer.[8]
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add complete culture medium to both the apical and basolateral chambers.
-
Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer.[1] Change the medium every 2-3 days.
Assessment of Monolayer Integrity: Transepithelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in the Caco-2 monolayer.[9][10]
Materials:
-
Epithelial Voltohmmeter (e.g., Millicell® ERS-2)
-
STX01 "chopstick" electrodes
-
Transwell® plate with differentiated Caco-2 monolayers
-
Blank Transwell® insert with medium only (for background resistance)
Procedure:
-
Equilibrate the Transwell® plate to room temperature.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Measure the resistance of the blank insert and subtract this value from the readings of the cell monolayers.[9]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance. TEER values are typically expressed in Ω x cm². A TEER value above 250 Ω x cm² generally indicates a well-formed monolayer suitable for transport studies.[11]
CPP Transport Experiment
This protocol describes the procedure for measuring the transport of CPPs across the Caco-2 monolayer.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
CPP stock solution
-
Lucifer Yellow (LY) as a paracellular marker
-
Analytical method for CPP quantification (e.g., LC-MS/MS, fluorescence spectroscopy)
Procedure:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Equilibrate the monolayers by adding fresh transport buffer to both apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) compartments and incubating for 30 minutes at 37°C.[12]
-
For Apical to Basolateral (A-B) Transport: Remove the buffer from the apical compartment and replace it with the CPP solution in transport buffer at the desired concentration. Add fresh transport buffer to the basolateral compartment.
-
For Basolateral to Apical (B-A) Transport: Remove the buffer from the basolateral compartment and replace it with the CPP solution. Add fresh transport buffer to the apical compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from the donor compartment.
-
Quantify the concentration of the CPP in all samples using a validated analytical method.
-
To assess the integrity of the monolayer during the experiment, add Lucifer Yellow to the donor compartment and measure its transport to the receiver compartment. The Papp of LY should be low (<1 x 10⁻⁶ cm/s).
Calculation of Apparent Permeability (Papp)
The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the CPP in the donor chamber.[6]
Visualization of Experimental Workflow and Cellular Uptake Pathways
Experimental Workflow
Caption: Workflow for CPP transport studies using Caco-2 monolayers.
Cellular Uptake Pathways of CPPs
CPPs can utilize multiple pathways to enter cells, primarily categorized as direct translocation and endocytosis.[13][14][15]
Caption: Major cellular uptake pathways for Cell-Penetrating Peptides.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 10. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Casein Phosphopeptides in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of casein phosphopeptides (CPPs) as a versatile platform for drug delivery. The information compiled from recent scientific literature is intended to guide researchers in the design, formulation, and evaluation of CPP-based drug delivery systems. Detailed protocols for key experiments are provided to facilitate the practical application of this technology.
Introduction to Casein Phosphopeptides in Drug Delivery
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the main protein found in milk.[1][2] These peptides are characterized by clusters of phosphoseryl residues, which confer unique properties for drug delivery applications.[1][2] CPPs are biocompatible, biodegradable, and have been shown to self-assemble into nanostructures, making them excellent candidates for encapsulating and delivering a wide range of therapeutic agents.[3] Their ability to enhance the oral bioavailability of certain drugs and their potential to act as cell-penetrating peptides further underscore their value in advanced drug delivery systems.[3][4]
The primary applications of CPPs in drug delivery leverage their ability to form nanoparticles or micelles that can encapsulate both hydrophobic and hydrophilic drugs. This encapsulation protects the drug from degradation, improves its solubility, and can facilitate targeted delivery and controlled release.[3][5]
Applications in Drug Delivery
Anticancer Drug Delivery
Casein-based nanoparticles have been extensively investigated for the delivery of chemotherapeutic agents. The encapsulation of drugs like doxorubicin, daunorubicin, paclitaxel, and tariquidar in casein nanoparticles has been shown to improve their efficacy and reduce side effects.[3][4][6] The nanoparticles can enhance the cellular uptake of these drugs in cancer cells.[3]
Delivery of Poorly Water-Soluble Drugs
CPPs and casein nanoparticles are effective carriers for drugs with low aqueous solubility, such as celecoxib. By encapsulating these drugs within the hydrophobic core of the casein micelles, their solubility and dissolution rate can be significantly enhanced, leading to improved oral bioavailability.[6][7]
Oral Drug Delivery
The inherent properties of casein make it a suitable material for oral drug delivery. Casein nanoparticles can protect encapsulated drugs from the harsh environment of the gastrointestinal tract and facilitate their absorption across the intestinal epithelium.[4][8]
Quantitative Data on CPP-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on drug-loaded casein and casein phosphopeptide nanoparticles.
| Drug | Carrier System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Daunorubicin | Casein Nanoparticles | 127 - 167 | - | 2.14 - 3.09 | 42.80 - 61.80 | [6] |
| Celecoxib | Casein Nanoparticles | 216.1 | -24.6 | - | 90.71 | [6][7] |
| Paclitaxel | β-Casein Micelles | < 100 (at optimal loading) | Stabilized in solution | Optimal molar loading ratio: 7.3 ± 1.2 | - | [4] |
| Vinblastine | β-Casein Micelles | < 100 (at optimal loading) | Stabilized in solution | Optimal molar loading ratio: 5.3 ± 0.6 | - | [4] |
| Doxorubicin | Casein Nanoparticles | - | - | - | - | [3] |
| Green Tea Polyphenols | Casein Nanoparticles | - | - | - | 76.9 (at 5 mg/mL) | [9] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Preparation of Drug-Loaded Casein Nanoparticles (Coacervation Method)
This protocol is adapted from studies on the encapsulation of daunorubicin and celecoxib.[6][10]
Materials:
-
Casein (e.g., sodium caseinate)
-
Drug (e.g., daunorubicin hydrochloride, celecoxib)
-
Deionized water
-
Calcium chloride (CaCl₂) solution (crosslinking agent)
-
Ethanol (for dissolving hydrophobic drugs)
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
-
Centrifuge
Procedure:
-
Prepare a casein solution (e.g., 0.5-2% w/v) by dissolving casein in deionized water with constant stirring.
-
For hydrophobic drugs like celecoxib, dissolve the drug in a minimal amount of ethanol.[10]
-
Add the drug solution dropwise to the casein solution while stirring continuously. For hydrophilic drugs like daunorubicin hydrochloride, add the drug directly to the casein solution.[6]
-
Stir the mixture for a defined period (e.g., 1 hour) to allow for drug-protein interaction.
-
Induce nanoparticle formation by adding a crosslinking agent. For example, add CaCl₂ solution dropwise while homogenizing at high speed (e.g., 25,000 rpm) or sonicating.[6]
-
Continue stirring for a further 30 minutes to stabilize the nanoparticles.
-
(Optional) Centrifuge the suspension at a low speed (e.g., 2700 rpm for 10 minutes) to remove any large aggregates.[10]
-
The resulting supernatant contains the drug-loaded casein nanoparticles.
Characterization of Drug-Loaded Nanoparticles
a) Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument to determine the particle size distribution and polydispersity index (PDI). The zeta potential is measured using the same instrument to assess the surface charge and stability of the nanoparticles.[6]
b) Drug Loading and Encapsulation Efficiency:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve for the specific drug.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100[6]
-
-
In Vitro Drug Release Study
This protocol is based on the dialysis bag method.[9]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
Cellular Uptake and Intracellular Localization Studies
a) Quantitative Cellular Uptake using Flow Cytometry:
-
Principle: This method quantifies the fluorescence intensity of cells that have taken up fluorescently labeled nanoparticles.
-
Procedure:
-
Label the drug or nanoparticles with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC).
-
Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled drug-loaded nanoparticles for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[11][12]
-
b) Intracellular Localization using Confocal Microscopy:
-
Principle: This technique provides high-resolution images to visualize the subcellular localization of the nanoparticles.
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Incubate the cells with fluorescently labeled drug-loaded nanoparticles.
-
Wash the cells with PBS.
-
(Optional) Stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane stain (e.g., Wheat Germ Agglutinin).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal laser scanning microscope to observe the intracellular distribution of the nanoparticles.[13][14]
-
Visualizations
Caption: Experimental workflow for CPP drug delivery systems.
Caption: Cellular uptake pathway of CPP-drug nanoparticles.
Caption: Relationship between CPP properties and applications.
References
- 1. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and In Vitro Evaluation of Casein Nanoparticles as Carrier for Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of doxorubicin functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and In Vitro Evaluation of Casein Nanoparticles as Carrier for Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulating Functional Foods with Casein Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating functional foods with casein phosphopeptides (CPPs), focusing on their application in enhancing mineral bioavailability. Detailed protocols for in vitro and in vivo evaluation are provided, along with key quantitative data and a summary of the proposed mechanisms of action.
Introduction to Casein Phosphopeptides (CPPs)
Casein phosphopeptides are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein found in milk.[1] Their unique structure, rich in phosphoserine clusters, gives them a high affinity for binding divalent cations, most notably calcium.[2] This property makes CPPs valuable functional food ingredients, primarily for their ability to enhance the absorption and bioavailability of minerals like calcium, iron, and zinc.[3][4]
The primary mechanism of action involves the formation of soluble complexes with minerals in the small intestine.[5] In the alkaline environment of the intestine, minerals like calcium can precipitate as insoluble salts, rendering them unavailable for absorption.[2] CPPs bind to these minerals, keeping them in a soluble form that can be more readily absorbed by the intestinal cells.[2]
Applications in Functional Foods
CPPs are versatile ingredients that can be incorporated into a variety of functional food and beverage products. Their high water-solubility and heat stability allow them to withstand various processing conditions.[6] Common applications include:
-
Dairy Products: Fortified milk, yogurt, and cheese.
-
Infant Formulas: To enhance mineral absorption for bone development.[3][4]
-
Beverages: Sports drinks, fruit juices, and fortified waters.[6]
-
Fortified Cereals and Baked Goods. [6]
-
Oral Hygiene Products: Toothpaste and mouthwashes to aid in enamel remineralization.[7]
Quantitative Data on CPP Efficacy
The efficacy of CPPs in enhancing mineral absorption can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from published research.
Table 1: In Vitro Calcium Binding and Transport Capacity of CPPs
| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg Ca²⁺/g CPP) | Increase in Calcium Transport (Caco-2 cells) (%) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | 21.78 | [8] |
| CPP2 | 25.12 | 142.56 ± 7.39 | 53.68 | [8] |
| CPP from Buffalo Casein | Not specified | 1.03 ± 0.08 (solubilizing ability) | Not specified | [9] |
Table 2: Recommended Dosage and Efficacy in Functional Foods
| Food Matrix | CPP Concentration | Effect on Mineral Absorption | Reference |
| Infant Formula (China) | Max 0.3% | Nutrient fortifier | [4] |
| Rice-Based Infant Cereal | 1g and 2g per serving | Significantly improved total calcium and zinc absorption | [10] |
| Whole-Grain Infant Cereal | 1g and 2g per serving | No significant effect on calcium or zinc absorption | [10] |
| Sports Drink (in vitro) | 0.09% - 0.25% (CPP-ACP) | Eliminated enamel erosion | [11] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Calcium Transport using Caco-2 Cell Monolayers
This protocol details an in vitro method to assess the ability of CPPs to enhance calcium transport across a simulated intestinal barrier.
Materials:
-
Caco-2 human colon adenocarcinoma cells (passages 50-60)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, 1% non-essential amino acids, and 1% antibiotic solution
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
CPP samples and calcium chloride (CaCl₂)
-
Transepithelial Electrical Resistance (TEER) meter
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM at 37°C in a 5% CO₂ incubator. Seed cells onto Transwell® inserts at a density of approximately 2 x 10⁵ cells/cm² and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER. A TEER value above 250 Ω·cm² indicates a well-formed monolayer.
-
Calcium Transport Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Prepare the transport buffer (HBSS) containing a known concentration of calcium (e.g., 5 mM CaCl₂). c. Prepare the test solutions by dissolving CPP samples in the transport buffer at desired concentrations (e.g., 1-10 mg/mL). A control group should contain only the transport buffer with calcium. d. Add the test solutions to the apical (upper) chamber of the Transwell® inserts. Add fresh transport buffer to the basolateral (lower) chamber. e. Incubate at 37°C. f. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120, 180, and 240 minutes). g. Analyze the calcium concentration in the collected samples using methods such as atomic absorption spectrophotometry or a colorimetric calcium assay kit.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify calcium transport.
Protocol 2: In Vivo Evaluation of Calcium Absorption in a Rat Model
This protocol describes an in vivo method to assess the effect of CPPs on calcium absorption and bone metabolism in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (3-4 weeks old)
-
Standard purified diet (e.g., AIN-93G)
-
CPP samples and a calcium source (e.g., calcium carbonate)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Bone densitometer (optional)
Methodology:
-
Acclimatization: House the rats individually in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) and provide ad libitum access to a standard diet and water for one week.
-
Experimental Diets: Prepare experimental diets by incorporating CPPs at different concentrations (e.g., 0.2% and 0.4% w/w) and a fixed level of calcium (e.g., 1% w/w) into the standard diet. A control group should receive the standard diet with the same calcium level but without CPPs.
-
Feeding Study: Randomly assign the rats to the different dietary groups (n=8-10 per group) and feed them the respective diets for a period of 4-8 weeks.
-
Sample Collection: a. During the final week of the study, place the rats in metabolic cages for 3-5 days to collect urine and feces for mineral balance studies. b. At the end of the study, collect blood samples via cardiac puncture under anesthesia for serum analysis. c. Euthanize the rats and collect femurs for bone mineral density and calcium content analysis.
-
Biochemical Analysis: a. Analyze serum for calcium, phosphorus, alkaline phosphatase (ALP), and parathyroid hormone (PTH) levels. b. Determine the calcium content in the diet, feces, and femurs using atomic absorption spectrophotometry after ashing the samples.
-
Data Analysis: Calculate the apparent calcium absorption and retention. Analyze bone mineral density and serum biochemical parameters to assess the effect of CPPs on bone metabolism.
Mechanism of Action and Signaling Pathways
The primary mechanism of CPPs is to prevent the precipitation of calcium phosphate in the intestine, thereby increasing the concentration of soluble calcium available for absorption.[5] Calcium absorption in the intestine occurs via two main pathways: the transcellular pathway, which is an active, saturable process, and the paracellular pathway, which is a passive, non-saturable process.
Recent studies suggest that CPPs may influence these pathways. While some research indicates that CPPs do not directly affect the expression of the TRPV6 calcium channel, a key component of the transcellular pathway, they have been shown to enhance overall calcium uptake by intestinal cells.[8] The paracellular pathway is regulated by tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1). It is hypothesized that CPPs may modulate the permeability of these junctions to facilitate the passive diffusion of calcium.
Below are diagrams illustrating the proposed mechanism and an experimental workflow.
Caption: Proposed mechanism of CPP-enhanced calcium absorption.
Caption: Experimental workflow for CPP functional food development.
Practical Considerations for Formulation
When incorporating CPPs into functional foods, several factors should be considered:
-
Dosage: The optimal dosage of CPPs can vary depending on the food matrix and the target population. As seen in the data, the food matrix can significantly impact efficacy.[10]
-
Taste and Texture: CPPs are generally reported to have a neutral taste, but at high concentrations, they may impact the sensory properties of the final product. Sensory analysis is crucial.
-
Interactions with Other Ingredients: CPPs may interact with other components in the food matrix, such as phytates in whole grains, which can reduce their effectiveness.[10]
-
Regulatory Status: The regulatory status of CPPs as a food ingredient or nutrient fortifier varies by region. It is essential to comply with local food safety regulations.[4]
Conclusion
Casein phosphopeptides are promising bioactive ingredients for the development of functional foods aimed at improving mineral nutrition. Their proven ability to enhance calcium bioavailability makes them particularly relevant for products targeting bone health. By following systematic experimental protocols and considering the practical aspects of formulation, researchers and food developers can successfully create effective and appealing functional food products fortified with CPPs.
References
- 1. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5405756A - Transparent acid drink containing acid-soluble this compound - Google Patents [patents.google.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140308398A1 - Protein fortified yogurts and methods of making - Google Patents [patents.google.com]
- 5. This compound (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adding this compound-amorphous calcium phosphate to sports drinks to eliminate in vitro erosion : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a possible direct effect by casein phosphopeptides on paracellular and vitamin D controlled transcellular calcium transport mechanisms in intestinal human HT-29 and Caco2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Adding this compound-amorphous calcium phosphate to sports drinks to eliminate in vitro erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing Casein Phosphopeptide (CPP) Calcium Binding Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from casein, a primary protein in milk. A key characteristic of CPPs is their ability to bind calcium, thereby enhancing its solubility and bioavailability. This property makes CPPs valuable ingredients in functional foods and pharmaceutical formulations aimed at improving calcium absorption and bone health. These application notes provide detailed protocols for assessing the calcium-binding capacity of CPPs, offering standardized methods for researchers and professionals in drug development.
Casein phosphopeptides are produced from the enzymatic digestion of αs1-, αs2-, and β-casein.[1] They are known to chelate calcium ions (Ca²⁺), preventing the formation of insoluble calcium phosphate salts.[1] This action is believed to be a primary mechanism by which CPPs facilitate calcium absorption in the small intestine.[2] The assessment of calcium-binding capacity is therefore crucial for the quality control and efficacy evaluation of CPP-containing products.
Data Presentation
The calcium-binding capacity of various CPPs has been quantified in several studies. The data below summarizes these findings, providing a comparative overview.
| Casein Phosphopeptide (CPP) Type | Purity (%) | Calcium Binding Capacity (mg/g) | Association Constant (Ka) (M-1) | Stoichiometry (n) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | Not Reported | Not Reported | [1] |
| CPP2 | 25.12 | 142.56 ± 7.39 | Not Reported | Not Reported | [1] |
| β-casein phosphopeptides (1-25) (P5) | Not Reported | Not Reported | 4720 ± 937 | 5.91 ± 0.94 | [3] |
| CPP from β-casein | Not Reported | Greater than αs-CN phosphopeptides | ~103 | Not Reported | [4][5] |
| CPP from αs-casein | Not Reported | Less than β-CN phosphopeptides | Not Reported | Not Reported | [4] |
| Commercial CPP Mixture | 90 | Not Reported | 3701 ± 608 | 5.75 | [3][6] |
Experimental Protocols
Two primary methods for assessing the calcium-binding capacity of CPPs are presented below: a centrifugation-based assay and Isothermal Titration Calorimetry (ITC).
Protocol 1: Centrifugation-Based Calcium-Binding Assay
This method quantifies the amount of calcium bound to CPPs by separating the CPP-calcium complexes from the solution and measuring the unbound calcium in the supernatant.
Materials:
-
This compound (CPP) sample
-
Calcium chloride (CaCl₂) solution (e.g., 5 mM)
-
Sodium phosphate buffer (e.g., 0.02 M, pH 7.8)
-
Centrifuge
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or other suitable method for calcium quantification.
Procedure:
-
CPP Solution Preparation: Dissolve a known amount of the CPP sample in the sodium phosphate buffer.
-
Incubation with Calcium: Mix the CPP solution with the CaCl₂ solution.[1]
-
Agitation: Agitate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) while maintaining a constant pH (e.g., 7.8).[1]
-
Centrifugation: Centrifuge the solution (e.g., at 4,000 rpm for 20 minutes at 25°C) to pellet the CPP-calcium complexes.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the unbound calcium.
-
Calcium Quantification: Determine the calcium concentration in the supernatant using a suitable analytical method such as ICP-OES.[7]
-
Calculation of Calcium Binding Capacity: The calcium binding capacity is calculated as the difference between the initial total calcium and the unbound calcium in the supernatant, expressed as mg of calcium bound per gram of CPP.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing comprehensive thermodynamic data including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8][9]
Materials:
-
Isothermal Titration Calorimeter
-
This compound (CPP) sample, accurately quantified and degassed
-
Calcium chloride (CaCl₂) solution, accurately quantified and degassed
-
Matched buffer for both CPP and CaCl₂ solutions (critical for minimizing heats of dilution)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the CPP sample in a suitable buffer (e.g., 10-50 µM). It is crucial that the buffer for the CPP and the CaCl₂ solution are identical to minimize dilution effects.[10]
-
Prepare a concentrated solution of CaCl₂ in the same matched buffer (e.g., 10-20 times the molar concentration of the CPP).[9]
-
Thoroughly degas both solutions before the experiment.[9]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Fill the sample cell with the CPP solution and the titration syringe with the CaCl₂ solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the CaCl₂ solution into the CPP solution in the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of CaCl₂ to CPP.
-
Fit the binding isotherm to an appropriate binding model to determine the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Mandatory Visualizations
Signaling Pathway of CPP-Mediated Calcium Absorption
Caption: Proposed mechanism of CPP-enhanced calcium absorption.
Experimental Workflow for Calcium Binding Capacity Assessment
Caption: Workflow for determining CPP calcium binding capacity.
References
- 1. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium binding of phosphopeptides derived from hydrolysis of alpha s-casein or beta-casein using immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of calcium-binding constants of caseins, phosphoserine, citrate and pyrophosphate: A modelling approach using free calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Instant this compound by Supercritical Fluid Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols: Enhancing Iron Bioavailability with Casein Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of casein phosphopeptides (CPPs) to enhance the bioavailability of iron. This document details the underlying mechanisms, presents quantitative data from key studies, and offers detailed protocols for experimental validation.
Introduction
Iron deficiency remains a significant global health concern. A primary contributor to this issue is the low bioavailability of non-heme iron from dietary sources. Casein phosphopeptides, derived from the enzymatic hydrolysis of casein, have emerged as promising agents for improving iron absorption. These peptides, particularly those from β-casein, chelate iron, maintaining its solubility in the gastrointestinal tract and facilitating its uptake by intestinal cells.[1][2] This document serves as a guide for researchers and professionals in the fields of nutrition, food science, and pharmacology who are interested in leveraging CPPs for enhanced iron delivery.
Mechanism of Action
Casein phosphopeptides enhance iron bioavailability primarily by preventing the formation of insoluble iron hydroxides at the alkaline pH of the small intestine.[1] The phosphoserine residues within the CPPs bind to iron, forming soluble complexes that can be more readily absorbed.[2][3] Studies suggest that CPPs derived from β-casein are particularly effective at enhancing iron absorption, while those from αs-casein may have an inhibitory effect.[4][5] The absorption of CPP-bound iron is thought to occur through multiple pathways, including the divalent metal transporter-1 (DMT-1) and potentially endocytosis.[6][7][8]
Below is a diagram illustrating the proposed mechanism of CPP-mediated iron absorption enhancement.
Caption: Proposed mechanism of CPP-mediated iron absorption enhancement.
Data Presentation
The following tables summarize quantitative data from key in vitro and in vivo studies on the effect of casein phosphopeptides on iron bioavailability.
Table 1: In Vitro Caco-2 Cell Studies on Iron Uptake
| CPP Source/Type | Iron Source | Key Findings | Reference |
| β-casein phosphopeptide (β-CPP) | Ferric Chloride | Significantly higher iron uptake and basolateral transfer compared to ferrous sulfate and ferric pyrophosphate.[9] | [9] |
| αs1-casein phosphopeptide (αs1-CPP) | Ferric Chloride | Significantly lower iron uptake and net absorption compared to β-CPP.[5] | [5] |
| β-CN(1-25)4P | Iron Sulphate | Increased ferritin synthesis in Caco-2 cells, indicating enhanced iron bioavailability.[10] | [10] |
| Commercial CPP mixture | Ferric Chloride | Improved iron uptake by Caco-2 cells at a concentration of 0.78 µg/mL.[2] | [2] |
| Iron-casein complex (ICC) | ICC | In the presence of ascorbic acid, iron uptake from ICC was similar to ferrous sulfate and significantly higher than ferric pyrophosphate.[11] | [11] |
Table 2: In Vivo Animal Studies on Iron Absorption
| Animal Model | CPP Source/Type | Control | Key Findings | Reference |
| Rat (perfused duodenal loop) | β-CN(1-25)-Fe | Ferric ascorbate | β-CN(1-25)-Fe displayed better absorption and tissue uptake.[1] | [1] |
| Rat (perfused duodenal loop) | β-CPP bound Fe | Iron gluconate | Fe-β-CPP enhanced iron uptake and net absorption in both control and iron-deficient rats.[6] | [6] |
| Rat (perfused duodenal loop) | β-CN(1-25) | Iron gluconate | Only iron complexed to β-CN(1-25) showed better bioavailability than iron gluconate.[12] | [12] |
Table 3: Human Clinical Trial
| Study Design | CPP Formulation | Control | Key Findings | Reference |
| Randomized crossover trial | Iron-casein complex in whole milk | Ferrous sulfate with whole milk | No significant difference in fractional iron absorption between the iron-casein complex (3.4%) and ferrous sulfate (3.9%). The relative bioavailability was 0.87.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Casein Phosphopeptides (CPPs)
This protocol is adapted from methodologies described for the enzymatic hydrolysis of casein.[14][15]
Materials:
-
Casein (bovine or buffalo)
-
Trypsin (or other suitable protease)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
Procedure:
-
Substrate Preparation: Prepare a 10% (w/v) solution of casein in deionized water.
-
Enzymatic Hydrolysis:
-
Adjust the pH of the casein solution to 8.0 with NaOH.
-
Warm the solution to 50°C.
-
Add trypsin to a final concentration of 1.0% (enzyme to substrate ratio).
-
Incubate for 3 hours at 50°C with constant stirring.
-
-
Enzyme Inactivation: Heat the mixture to 90°C for 10 minutes to inactivate the trypsin.
-
Isoelectric Precipitation: Cool the hydrolysate to room temperature and adjust the pH to 4.6 with HCl to precipitate unhydrolyzed casein and larger peptides.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes.
-
CPP Isolation:
-
Collect the supernatant, which contains the CPPs.
-
Add absolute ethanol to the supernatant (5 times the volume of the supernatant) to precipitate the CPPs.
-
Centrifuge at 4,000 x g for 20 minutes.
-
Discard the supernatant and dry the CPP precipitate.
-
-
Storage: Store the lyophilized CPPs at -20°C.
The following diagram outlines the workflow for CPP preparation.
References
- 1. Bioavailability of caseinophosphopeptide-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro digestion of caseinophosphopeptide–iron complex | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Milk proteins and iron absorption: contrasting effects of different caseinophosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of absorption of caseinophosphopeptide bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caseinophosphopeptide-bound iron: protective effect against gut peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron and zinc bioavailability in Caco-2 cells: influence of caseinophosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of various phosphopeptides of caseins on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron bioavailability of a casein-based iron fortificant compared with that of ferrous sulfate in whole milk: a randomized trial with a crossover design in adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate [frontiersin.org]
- 15. Process optimisation for preparation of caseinophosphopeptides from buffalo milk casein and their characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Casein Phosphopeptides (CPP) in Pediatric Nutritional Supplements
Audience: Researchers, scientists, and drug development professionals.
Introduction to Casein Phosphopeptides (CPP)
Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein found in milk.[1][2] These peptides contain a characteristic sequence rich in phosphoserine residues, typically in the motif -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-. This unique structure grants CPPs a high affinity for binding divalent cations, most notably calcium, but also iron and zinc.[3][4] Their primary application in pediatric nutrition stems from their ability to form soluble complexes with these minerals, preventing their precipitation in the neutral to alkaline environment of the small intestine and thereby enhancing their bioavailability and absorption.[1][2][5] In China, CPP is regulated as a nutrient fortifier under the food safety standard GB 14880-2012, with a maximum permitted dosage in products for children up to three years of age.[6]
Mechanism of Action: Enhancing Mineral Bioavailability
The principal mechanism by which CPPs enhance mineral absorption is by preventing the formation of insoluble mineral salts in the gastrointestinal tract.[7] In the alkaline pH of the ileum, essential minerals like calcium and iron tend to precipitate with phosphate and other dietary components, rendering them non-absorbable.[5]
CPPs intervene in this process:
-
Chelation: The negatively charged phosphoserine clusters in CPPs bind to positively charged minerals (e.g., Ca²⁺, Fe²⁺, Zn²⁺).[3][5]
-
Solubilization: This binding action forms soluble organophosphate complexes, keeping the minerals in solution even as the pH increases along the small intestine.[1][2][7]
-
Passive Transport: By maintaining a higher concentration of soluble minerals at the surface of the intestinal epithelium (the brush border), CPPs facilitate passive diffusion of the minerals into the enterocytes.[2]
-
Cellular Interaction: Some evidence from in vitro studies suggests that CPPs may also have a direct effect on intestinal cells, potentially upregulating the expression of mineral transport channels like TRPV6, although this mechanism requires further elucidation.[8]
This mechanism is particularly crucial in pediatric nutrition, where rapid growth necessitates high and efficient mineral uptake for bone development and other physiological functions.[6]
Applications and Efficacy in Pediatric Nutrition
CPP is incorporated into pediatric nutritional supplements, particularly infant formulas and fortified foods, to improve mineral nutrition, which is critical for growth and development.
Enhanced Calcium Absorption and Bone Health
Calcium is vital for the normal growth and development of bone in children.[6] CPPs significantly contribute to calcium bioavailability.[6] Studies have shown that CPPs can enhance calcium absorption and increase its deposition in the femur.[2] A randomized, double-blind, controlled clinical trial involving healthy term Chinese infants found that an infant formula containing CPP (in conjunction with A2 β-casein and high sn-2 palmitate) supported adequate growth and improved bone strength over a 4-month period.[7] While not solely attributable to CPP, the study hypothesized a synergistic effect where CPP increases calcium absorption, contributing to robust bone development.[7]
Improved Iron and Zinc Bioavailability
Iron deficiency is a prevalent nutritional issue worldwide, partly due to the low bioavailability of dietary iron.[1] CPPs, particularly those derived from β-casein, can bind iron, keep it soluble in the digestive tract, and prevent the formation of poorly absorbed ferric hydroxides.[1][3] This enhances iron absorption and can help correct iron deficiency.[1] In addition to iron, CPPs have been shown to improve the absorption of zinc. A study on infant cereals demonstrated that the addition of CPP to a rice-based cereal significantly increased the total quantity of zinc absorbed.[9]
Dental Health
An additional application is in dental health. The CPP-ACP (Amorphous Calcium Phosphate) complex has been shown to stabilize calcium and phosphate ions in dental plaque.[10] This helps maintain a state of supersaturation of these minerals with respect to tooth enamel, which reduces demineralization and promotes remineralization, thus providing an anti-caries effect beneficial for pediatric populations.[10]
Quantitative Efficacy Data
The following tables summarize quantitative data from in vitro, animal, and human studies on the efficacy of CPPs.
Table 1: Effect of CPP on Calcium Bioavailability
| Study Type | Model | CPP Intervention | Key Outcome | Result | Reference |
|---|---|---|---|---|---|
| In Vitro | Caco-2 Cell Monolayer | CPP (25.12% purity) + Calcium | Calcium Transport | 53.68% increase in calcium transport compared to control. | [11] |
| In Vitro | Caco-2 / HT29-MTX Co-culture | Digested CPP (2 mg/mL) | Total Calcium Transport | Significant increase in total calcium transport after 30 minutes. | [8] |
| Animal | Growing Rats | Ca-fortified milk + CPP (0.25 mg/ml) | ⁴⁵Ca deposition in femur and tibia | Significantly higher radioactivity in bones compared to control group. | [12] |
| Human Clinical Trial | Healthy Term Infants (n=120) | Infant formula with CPP, A2 β-casein, high sn-2 palmitate | Bone Strength (4 months) | Investigational formula group showed improved bone strength. |[7] |
Table 2: Effect of CPP on Zinc and Iron Bioavailability
| Study Type | Model | CPP Intervention | Mineral | Key Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| Human | Adults (n=11) | Rice-based infant cereal + 1g or 2g CPP | Zinc | Total Zinc Absorbed | Increased from 0.25 mg (no CPP) to 0.33 mg (1g CPP) and 0.31 mg (2g CPP). | [9] |
| In Vitro | Caco-2 Cells | β-casein CPP (1-25) + Iron | Iron | Iron Absorption & Cell Peroxidation | Higher iron absorption compared to ferric pyrophosphate and ferrous sulfate; lowest levels of malondialdehyde (marker of peroxidation). | [13] |
| Animal / Human | Rat loop model / Young women | β-casein CPP (1-25) + Iron | Iron | Iron Absorption & Tissue Uptake | Displayed better absorption and tissue uptake compared to ferric ascorbate control. |[1] |
Experimental Protocols
Protocol: Production of CPP via Enzymatic Hydrolysis
This protocol outlines a general method for producing CPPs from casein for research or development purposes. The process involves controlled enzymatic digestion followed by purification.
Methodology:
-
Substrate Preparation: Prepare a 4% (w/v) solution of sodium caseinate in deionized water. Adjust the pH to 7.5 using NaOH.[14]
-
Enzymatic Hydrolysis: Warm the solution to 40°C. Add trypsin at an enzyme-to-substrate ratio of 1:100. Maintain the temperature and stir for a defined period (e.g., 60 minutes).[15] The optimal duration may vary and should be determined empirically based on the desired degree of hydrolysis.[14]
-
Enzyme Inactivation: Terminate the hydrolysis by heating the solution to 90°C for 20 minutes.[16]
-
Initial Separation: Cool the hydrolysate and adjust the pH to 4.6 with HCl to precipitate any unhydrolysed casein. Remove the precipitate by centrifugation (e.g., 3000 x g for 10 min).[14]
-
CPP Precipitation: Collect the supernatant and adjust the pH to 6.5. Add CaCl₂ to a final concentration of 1.0 g/L, followed by the addition of ethanol to a final concentration of 50% (v/v) to selectively precipitate the CPPs. Allow precipitation to occur for 6 hours.[15]
-
Purification and Drying: Collect the CPP precipitate via centrifugation. The resulting material can be desalted using nanofiltration and then spray-dried or lyophilized to yield a purified CPP powder.[16]
-
Quality Control: The final product should be analyzed for CPP content, molecular weight distribution, and mineral-binding capacity.[17]
Protocol: In Vitro Evaluation of Calcium Uptake using Caco-2 Cells
The Caco-2 cell line is a widely accepted model for the human intestinal barrier. This protocol describes a method to assess the ability of CPP to enhance calcium transport.[11]
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto permeable Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²). Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids) to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.[8] Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[11]
-
Preparation of Test Solutions: Prepare a transport buffer (e.g., HBSS). Create test solutions containing a fixed concentration of calcium (e.g., 10 mM CaCl₂) with and without the CPP preparation to be tested. A control group should contain only the calcium in the transport buffer.
-
Calcium Transport Assay:
-
Wash the Caco-2 monolayers gently with pre-warmed PBS.
-
Add the test and control solutions to the apical (upper) chamber of the Transwell inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
-
Sample Collection and Analysis: At various time points (e.g., 30, 60, 120, 240 minutes), collect aliquots from the basolateral chamber.[11]
-
Quantification: Measure the calcium concentration in the collected samples using a suitable method, such as atomic absorption spectrometry or a fluorescent calcium assay kit.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) or the total amount of calcium transported over time. Compare the results from the CPP-containing groups to the control group to determine the enhancement effect.[11]
References
- 1. Bioavailability of caseinophosphopeptide-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casein phosphopeptide (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk proteins and iron absorption: contrasting effects of different caseinophosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. milkcpp.com [milkcpp.com]
- 6. Casein Phosphopeptides - Supporting calcium absorption | Arla Foods Ingredients [arlafoodsingredients.com]
- 7. An A2 β-casein infant formula with high sn-2 palmitate and casein phosphopeptides supports adequate growth, improved stool consistency, and bone strength in healthy, term Chinese infants: a randomized, double-blind, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 9. Casein phosphopeptides improve zinc and calcium absorption from rice-based but not from whole-grain infant cereal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of casein phosphopeptides-amorphous calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caseinophosphopeptide-bound iron: protective effect against gut peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 15. Preparation technology of casein phosphopeptides [manu61.magtech.com.cn]
- 16. CN103571905A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 17. milkcpp.com [milkcpp.com]
Application Notes and Protocols: Casein Phosphopeptide as a Food Fortificant for Minerals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein found in milk.[1][2] These peptides are characterized by clusters of phosphoserine residues, which give them a high affinity for binding divalent cations, most notably calcium, but also iron, zinc, and magnesium.[1][3][4] This unique property makes CPPs effective agents for enhancing the bioavailability of these essential minerals, positioning them as valuable ingredients in functional foods and for pharmaceutical applications.[5][6]
The primary mechanism by which CPPs enhance mineral absorption lies in their ability to form soluble complexes with mineral ions.[1] In the alkaline environment of the small intestine, free mineral ions are prone to precipitation as insoluble salts (e.g., calcium phosphate), rendering them unavailable for absorption.[1][2] CPPs sequester these minerals, keeping them in a soluble, absorbable form, thus increasing their transport across the intestinal barrier.[1][7]
These application notes provide a comprehensive overview of the use of CPPs as a food fortificant for minerals, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and experimental workflows.
Data Presentation: Efficacy of Casein Phosphopeptides in Mineral Uptake
The following tables summarize the quantitative data from various studies on the effectiveness of casein phosphopeptides in enhancing mineral bioavailability.
Table 1: In Vitro Calcium Binding and Transport
| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Increase in Calcium Transport across Caco-2 cells (%) | Reference |
| CPP1 | 18.37 | 107.15 ± 6.27 | 21.78 | [2][8] |
| CPP2 | 25.12 | 142.56 ± 7.39 | 53.68 | [2][8] |
Table 2: In Vitro Magnesium Transport in Caco-2 Cells
| Treatment | Magnesium Transported (%) | Time (min) | Reference |
| CPP-free control | 15.8 | 240 | [9] |
| CPPs (300 µ g/well ) | 39.1 | 240 | [9] |
Table 3: In Vivo Effects of CPP on Calcium and Zinc Absorption from Infant Cereals
| Cereal Type | CPP Added (g) | Fractional Calcium Absorption (%) | Total Calcium Absorbed (mg) | Fractional Zinc Absorption (%) | Total Zinc Absorbed (mg) | Reference |
| Rice-based | 0 | 16.0 ± 4.0 | 77 ± 19 | 19.4 ± 9.0 | 0.25 ± 0.12 | [10] |
| Rice-based | 1 | 17.6 ± 4.5 | 97 ± 25 | 25.2 ± 7.5 | 0.33 ± 0.10 | [10] |
| Rice-based | 2 | 15.8 ± 4.3 | 98 ± 26 | 23.9 ± 5.4 | 0.31 ± 0.07 | [10] |
| Whole-grain | 0 | 17.0 ± 3.2 | 92 ± 18 | 16.0 ± 5.1 | 0.28 ± 0.09 | [10] |
| Whole-grain | 1 | 17.2 ± 4.5 | 105 ± 27 | 15.3 ± 3.1 | 0.27 ± 0.06 | [10] |
| Whole-grain | 2 | 15.0 ± 4.6 | 102 ± 31 | 18.1 ± 4.4 | 0.32 ± 0.08 | [10] |
Table 4: Effects of Different Casein Phosphopeptides on Iron Absorption
| CPP Source | Effect on Iron Bioavailability | Reference |
| β-casein derived CPP [β-CN(1-25)] | Enhances iron absorption and bioavailability.[11][12] | [11][12][13][14] |
| αs-casein derived CPP | May inhibit iron absorption.[13][14] | [13][14] |
| Whole casein derived CPP | Conflicting results, may inhibit iron absorption.[13] | [13] |
Experimental Protocols
Protocol 1: Preparation of Casein Phosphopeptides (CPPs)
This protocol describes the enzymatic hydrolysis of casein to produce CPPs.
Materials:
-
Casein (bovine)
-
Trypsin (or other suitable protease)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Heating and stirring equipment
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Substrate Preparation: Prepare a 10% (w/v) solution of casein in deionized water.
-
Enzyme Addition: Add trypsin to the casein solution at a 1.0% enzyme-to-substrate ratio.
-
Hydrolysis: Adjust the pH to 8.0 and maintain the temperature at 50°C for 3 hours with continuous stirring.
-
Enzyme Inactivation: Heat the mixture to 90°C for 10 minutes to inactivate the trypsin.
-
Precipitation of Unhydrolyzed Casein: Cool the solution to room temperature and adjust the pH to 4.6 with HCl to precipitate unhydrolyzed casein and larger peptides.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant, which contains the CPPs.
-
Lyophilization: Freeze-dry the supernatant to obtain a powdered form of CPPs.
Protocol 2: In Vitro Calcium-Binding Capacity Assay
This protocol measures the ability of CPPs to bind calcium in a buffered solution.[2][8]
Materials:
-
CPP sample
-
0.02 M Sodium phosphate buffer (pH 7.8)
-
5 mM Calcium chloride (CaCl₂) solution
-
Centrifuge
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometer (AAS) for calcium quantification
Procedure:
-
Sample Preparation: Dissolve the CPP sample in the sodium phosphate buffer.
-
Chelation Reaction: Mix the CPP solution with the CaCl₂ solution.
-
Incubation: Agitate the solution at 37°C for 30 minutes, maintaining a constant pH of 7.8.
-
Centrifugation: Centrifuge the solution at 4,000 rpm at 25°C for 20 minutes to pellet any insoluble calcium phosphate.
-
Calcium Measurement: Measure the calcium concentration in the supernatant using ICP-OES or AAS.
-
Calculation: The calcium binding capacity is calculated as the amount of calcium (in mg) bound per gram of CPP.
Protocol 3: Caco-2 Cell Monolayer Model for Mineral Transport Studies
This protocol evaluates the effect of CPPs on the transport of minerals across an in vitro model of the intestinal epithelium.[2][4][9]
Materials:
-
Caco-2 cells
-
Cell culture media and supplements (e.g., fetal bovine serum, penicillin, streptomycin)
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
CPP-mineral complex solution
-
Control mineral solution (without CPP)
-
ICP-OES or AAS for mineral quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, and cells have differentiated (typically 18-21 days).
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Wash the apical and basolateral sides of the monolayer with HBSS.
-
Add the CPP-mineral complex solution to the apical side.
-
Add fresh HBSS to the basolateral side.
-
For the control, add the mineral solution without CPP to the apical side of separate wells.
-
-
Sampling: At various time points (e.g., 30, 60, 120, 180, 240 minutes), collect samples from the basolateral side.
-
Mineral Quantification: Measure the mineral concentration in the basolateral samples using ICP-OES or AAS.
-
Data Analysis: Calculate the amount of mineral transported across the monolayer over time and compare the transport rates between the CPP-treated and control groups.
Visualizations: Mechanisms and Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Peptides Isolated from Casein Phosphopeptides Enhance Calcium and Magnesium Uptake in Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 8. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Casein phosphopeptides improve zinc and calcium absorption from rice-based but not from whole-grain infant cereal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of caseinophosphopeptide-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of various phosphopeptides of caseins on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Milk proteins and iron absorption: contrasting effects of different caseinophosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stabilization of Amorphous Calcium Phosphate by Casein Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPP), derived from the milk protein casein, are known for their remarkable ability to stabilize amorphous calcium phosphate (ACP) in solution. This property is pivotal in various biomedical and dental applications, particularly in the context of enamel remineralization. CPP-ACP nanocomplexes act as a reservoir of bioavailable calcium and phosphate ions, maintaining a state of supersaturation that can inhibit demineralization and enhance remineralization of tooth enamel.[1][2][3][4] These application notes provide a comprehensive overview of the stabilization mechanism, quantitative data from relevant studies, and detailed experimental protocols for the preparation and characterization of CPP-ACP complexes.
The primary mechanism involves the binding of CPP, rich in phosphoseryl residues, to nascent ACP nanoclusters.[1][2] This interaction prevents the growth of these clusters to a critical size required for nucleation and subsequent precipitation into more stable, crystalline phases like hydroxyapatite.[1][2] The CPP-ACP complexes can adhere to tooth surfaces, plaque, and soft tissues, localizing the calcium and phosphate ions where they are most needed to counteract acid-induced demineralization.[4][5]
Quantitative Data Presentation
The following tables summarize quantitative data from various in vitro studies, demonstrating the efficacy of CPP-ACP in stabilizing ACP and promoting remineralization.
Table 1: Effect of CPP-ACP on Enamel Lesion Remineralization
| Treatment Group | Duration | Change in Lesion Depth | Mineral Content Increase | Reference |
| CPP-ACP | 12 weeks | Significant reduction | Significant | [6] |
| CPP-ACPF (with Fluoride) | 12 weeks | Significant reduction | Noted | [6] |
| Fluoridated Toothpaste (Control) | - | 7% decrease | - | [5] |
| CPP-ACP (as toothpaste) | - | 10.1% decrease | - | [5] |
| CPP-ACP (topical coating) | - | 10.1% decrease | - | [5] |
| CPP-ACP (topical) + Fluoride | - | 13.1% decrease | - | [5] |
Table 2: Physicochemical Properties of CPP-ACP Complexes
| Parameter | Value/Observation | Method | Reference |
| Particle Nature | Amorphous | X-ray Diffraction (XRD), Selected Area Electron Diffraction | [7][8][9] |
| Morphology | Nanoclusters | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | [7][10] |
| Stability | Prevents precipitation of calcium phosphate | Solution studies | [1][4] |
| Zeta Potential | Varies with pH and formulation | Zeta Potential Analysis | [11][12] |
Table 3: Elemental Analysis of Enamel after CPP-ACP Treatment
| Treatment | Calcium (wt%) | Phosphorus (wt%) | Ca/P Ratio | Reference |
| Sound Enamel | Varies | Varies | ~1.67 | [13] |
| Demineralized Enamel | Decreased | Decreased | Lowered | [13] |
| CPP-ACP Treated (30 days) | Increased | Increased | Restored towards sound enamel | [13] |
Experimental Protocols
Protocol 1: Preparation of Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) Complexes
This protocol is adapted from methodologies described in the literature for laboratory-scale synthesis.[14]
Materials:
-
Casein phosphopeptides (CPP)
-
Calcium chloride (CaCl₂) solution
-
Disodium hydrogen phosphate (Na₂HPO₄) solution
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve a known concentration of CPP in deionized water with continuous stirring.
-
Slowly add a specific volume of CaCl₂ solution to the CPP solution while monitoring the pH.
-
Adjust the pH of the mixture to a range of 5.0 to 9.0 by adding NaOH solution. The optimal pH can be varied depending on the desired characteristics of the complex.
-
Slowly add Na₂HPO₄ solution to the mixture. The formation of CPP-ACP complexes will occur.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and stabilization.
-
The resulting CPP-ACP complex solution can be used directly or further processed (e.g., lyophilization) for dry powder formulation.
Protocol 2: Characterization of CPP-ACP Nanocomplexes
1. Transmission Electron Microscopy (TEM) for Morphology and Particle Size Analysis
-
Sample Preparation: Place a drop of the diluted CPP-ACP solution onto a carbon-coated copper grid. Allow the grid to air-dry or use a critical-point dryer.
-
Imaging: Observe the grid under a transmission electron microscope at various magnifications (e.g., 100,000x) to visualize the morphology and size of the nanocomplexes.[10]
-
Selected Area Electron Diffraction (SAED): Perform SAED on the particles to confirm their amorphous nature, which is indicated by the absence of a crystalline diffraction pattern.[10]
2. Dynamic Light Scattering (DLS) for Particle Size Distribution and Stability
-
Sample Preparation: Dilute the CPP-ACP solution with an appropriate buffer to a suitable concentration for DLS analysis.
-
Measurement: Use a DLS instrument to measure the hydrodynamic radius of the particles in suspension. This technique provides information on the size distribution and can be used to monitor aggregation and stability over time or under different conditions (e.g., pH changes).[15][16]
3. Zeta Potential Measurement for Surface Charge Analysis
-
Sample Preparation: Prepare the CPP-ACP sample in a suitable electrolyte solution.
-
Measurement: Use a zeta potential analyzer to measure the surface charge of the nanoparticles. The zeta potential is an indicator of the stability of the colloidal suspension; highly positive or negative values suggest greater stability.[11][15]
4. X-ray Diffraction (XRD) for Confirmation of Amorphous State
-
Sample Preparation: Lyophilize the CPP-ACP solution to obtain a dry powder.
-
Analysis: Analyze the powder using an X-ray diffractometer. The absence of sharp peaks in the XRD pattern confirms the amorphous nature of the calcium phosphate within the complex.[7][17]
Protocol 3: In Vitro Enamel Remineralization Assay
This protocol outlines a typical in vitro model to assess the remineralizing potential of CPP-ACP.
Materials:
-
Extracted human or bovine teeth
-
Demineralizing solution (e.g., containing acetic acid, calcium, and phosphate at pH 4.5-5.0)
-
Remineralizing solution (artificial saliva)
-
CPP-ACP containing product (e.g., paste, solution)
-
Microhardness tester or Transverse Microradiography (TMR) equipment
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: Prepare enamel blocks from the teeth and polish the surfaces.
-
Baseline Measurement: Measure the baseline surface microhardness or obtain an initial TMR image.
-
Demineralization: Create artificial caries-like lesions by immersing the enamel blocks in the demineralizing solution for a specific period (e.g., 96 hours).[5][6]
-
Post-Demineralization Measurement: Re-measure the microhardness or obtain a TMR image to confirm lesion formation.
-
Treatment: Divide the demineralized samples into experimental (treated with CPP-ACP) and control groups. Apply the CPP-ACP product according to a defined regimen (e.g., twice daily for a specified duration).[18] Between treatments, store the samples in artificial saliva.
-
Final Measurement: After the treatment period (e.g., 3 to 28 days), measure the final microhardness or obtain a final TMR image.[18]
-
SEM Analysis: Prepare selected samples for SEM to visually inspect the surface morphology for evidence of remineralization.[18]
-
Data Analysis: Compare the changes in microhardness or mineral content between the treatment and control groups to determine the remineralization efficacy of CPP-ACP.
Visualizations
Caption: Mechanism of ACP stabilization by CPP.
Caption: Experimental workflow for CPP-ACP characterization.
References
- 1. Anticariogenic complexes of amorphous calcium phosphate stabilized by casein phosphopeptides: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of this compound-Amorphous Calcium Phosphate (CPP-ACP) and Enamel Remineralization | Inside Dental Hygiene [cdeworld.com]
- 3. researchgate.net [researchgate.net]
- 4. cjdr.cndent.com [cjdr.cndent.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. The in vitro remineralizing effect of CPP-ACP and CPP-ACPF after 6 and 12 weeks on initial caries lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of this compound-amorphous calcium phosphate nanocomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Physicochemical Characterization of this compound-Amorphous Calcium Phosphate Nanocomplexes* | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 16. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of this compound-amorphous calcium phosphate based products with and without sodium fluoride | International Journal of Development Research (IJDR) [journalijdr.com]
- 18. Effect of CPP-ACP paste on tooth mineralization: an FE-SEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Casein Phosphopeptides (CPPs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of casein phosphopeptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What are casein phosphopeptides (CPPs) and why are they important?
A1: Casein phosphopeptides are bioactive peptides derived from the enzymatic hydrolysis of casein, the main protein found in milk.[1][2] They are significant due to their ability to chelate minerals, particularly calcium, and enhance their bioavailability.[1][3] This property makes them valuable in functional foods and pharmaceuticals aimed at improving mineral absorption and bone health.[4][5]
Q2: What is the general workflow for large-scale CPP production?
A2: The production of CPPs on a large scale typically involves the enzymatic hydrolysis of a casein substrate, followed by a series of purification and enrichment steps to isolate the desired phosphopeptides. The final product is then dried and characterized for purity and activity.
Q3: What are the critical parameters to control during enzymatic hydrolysis for CPP production?
A3: The critical parameters to control during enzymatic hydrolysis are pH, temperature, hydrolysis time, and the enzyme-to-substrate ratio.[6][7] Optimal conditions vary depending on the specific enzyme used, but precise control is necessary to achieve the desired degree of hydrolysis and maximize the yield of specific CPPs.[8][9]
Q4: What kind of yields can be expected in large-scale CPP production?
A4: The yield of CPPs can vary significantly depending on the process parameters and the source of casein. Experimental yields are often in the range of 10-20% (w/w) from the initial casein substrate.[6][7][10] For example, one study optimizing the hydrolysis of buffalo casein with trypsin reported an experimental yield of approximately 10.04%.[6][7][11]
Q5: How does the choice of enzyme affect the final CPP product?
A5: The choice of enzyme is critical as it determines the specific cleavage sites on the casein molecule and, therefore, the profile of the resulting phosphopeptides. Trypsin is commonly used and tends to produce a specific set of CPPs.[8][9] Other enzymes, like pancreatin, may contain a mix of proteases (including chymotrypsin) that can lead to truncated or different CPP fragments.[8][9] Industrial-grade enzymes may also have broader specificity, which can impact the consistency of the final product.[12]
Troubleshooting Guide
Section 1: Enzymatic Hydrolysis
Q1.1: My CPP yield is consistently low. What are the potential causes and how can I improve it?
A1.1: Low CPP yield is a common issue that can stem from several factors during the enzymatic hydrolysis stage.
-
Suboptimal Hydrolysis Conditions: The pH, temperature, and hydrolysis time may not be optimal for the specific enzyme being used. It is crucial to ensure these parameters are precisely controlled.
-
Incorrect Enzyme-to-Substrate (E:S) Ratio: A low E:S ratio can lead to incomplete hydrolysis, while an excessively high ratio may be uneconomical and can lead to unwanted further degradation of the target CPPs.[8][9]
-
Inappropriate Degree of Hydrolysis (DH): There is a direct relationship between the DH and the release of specific CPPs. For trypsin, the highest yield of major CPPs is often achieved at a DH of around 17%.[8][9] Hydrolyzing for too long or too short a time can decrease the yield of the desired peptides.
-
Poor Quality of Casein Substrate: The source and purity of the casein can impact the final yield. Different types of casein (e.g., from different species or processing methods) can have varying phosphorylation patterns and susceptibility to enzymatic cleavage.[7]
-
Enzyme Inactivation: The enzyme activity may be compromised due to improper storage or handling, or the presence of inhibitors in the reaction mixture.
Troubleshooting Steps:
-
Optimize Hydrolysis Parameters: Systematically vary the pH, temperature, and time of hydrolysis to find the optimal conditions for your specific enzyme and casein source. Response surface methodology can be an effective tool for this optimization.[6][7]
-
Titrate the E:S Ratio: Experiment with different E:S ratios to find the balance between efficient hydrolysis and cost-effectiveness.
-
Monitor the Degree of Hydrolysis (DH): Use a pH-stat method or other analytical techniques to monitor the DH in real-time and stop the reaction when the optimal DH for your target CPPs is reached.[8][9]
-
Source High-Quality Casein: Ensure the casein substrate is of high purity and consistency.
-
Verify Enzyme Activity: Perform an activity assay on your enzyme to confirm it is active and not inhibited.
Q1.2: I'm observing significant batch-to-batch variability in my CPP profile. What could be the cause?
A1.2: Batch-to-batch variability is a significant challenge in large-scale production.
-
Inconsistent Raw Materials: Variations in the casein source can lead to different starting material for each batch.
-
Fluctuations in Process Parameters: Even small deviations in pH, temperature, or time can alter the enzymatic cleavage pattern and the resulting peptide profile.
-
Inconsistent Enzyme Activity: The activity of industrial-grade enzymes can vary between lots.
-
Dephosphorylation: The unintentional removal of phosphate groups from the peptides during the process can lead to a heterogeneous product. This can be caused by contaminating phosphatases or harsh processing conditions.[13]
Troubleshooting Steps:
-
Standardize Raw Materials: Implement strict quality control for incoming casein to ensure consistency.
-
Tighten Process Control: Calibrate all monitoring equipment (pH meters, thermometers) regularly and maintain strict adherence to the optimized process parameters.
-
Qualify Enzyme Lots: Test the activity of each new batch of enzyme before use in large-scale production.
-
Minimize Dephosphorylation: Consider adding phosphatase inhibitors if dephosphorylation is suspected. Avoid harsh pH and temperature conditions that could promote the chemical removal of phosphate groups.[14]
Section 2: Purification and Enrichment
Q2.1: My final CPP product has low purity, with a high content of non-phosphorylated peptides. How can I improve this?
A2.1: Achieving high purity is a major challenge in CPP production.
-
Inefficient Precipitation: The conditions for selective precipitation (e.g., calcium and ethanol concentrations) may not be optimal, leading to the co-precipitation of non-phosphorylated peptides.[8][9]
-
Suboptimal Chromatography: The choice of chromatography resin, buffer conditions, and elution gradient may not be suitable for separating CPPs from other peptides.[10][15]
-
Peptide Aggregation: CPPs can aggregate with other peptides, causing them to co-elute during chromatography.[16][17]
Troubleshooting Steps:
-
Optimize Selective Precipitation: Fine-tune the concentrations of calcium and ethanol used for precipitation to maximize the recovery of CPPs while minimizing the precipitation of other peptides.
-
Develop a Robust Chromatography Protocol:
-
Anion-Exchange Chromatography: This is effective for separating the highly negatively charged CPPs from less charged or neutral peptides.
-
Reversed-Phase HPLC: Can be used for further polishing and separation of different CPP species.[15]
-
Experiment with different resins, pH conditions, and salt gradients to achieve the best separation.
-
-
Address Aggregation:
-
Optimize buffer conditions (pH, ionic strength) to minimize peptide aggregation.[18]
-
Consider the use of additives that can reduce aggregation, if compatible with the final product application.
-
Q2.2: I am losing a significant amount of CPPs during the purification steps. How can I increase my recovery?
A2.2: Low recovery during purification can be due to several factors.
-
Incomplete Precipitation or Elution: CPPs may not be fully precipitating or may be irreversibly binding to the chromatography column.
-
Aggregation and Precipitation: CPPs can aggregate and precipitate out of solution, especially at their isoelectric point or under certain buffer conditions.[16][17]
-
Losses during Filtration/Diafiltration: The membrane pore size during ultrafiltration or diafiltration may not be appropriate, leading to the loss of smaller CPPs.[19]
Troubleshooting Steps:
-
Optimize Precipitation and Elution: Ensure complete precipitation by optimizing conditions and allowing sufficient time. For chromatography, ensure the elution buffer is strong enough to desorb all bound CPPs.
-
Maintain CPP Solubility: Keep the pH of the solutions away from the isoelectric point of the CPPs. Work at temperatures that do not promote aggregation.
-
Select Appropriate Membranes: Choose ultrafiltration membranes with a molecular weight cut-off that retains your target CPPs while allowing for the removal of smaller impurities.
Section 3: Analysis and Characterization
Q3.1: I am having difficulty accurately quantifying the CPP content in my final product. What methods are reliable?
A3.1: Accurate quantification is essential for quality control.
-
Methodological Challenges: Simple protein assays may not be accurate due to the small size and unique composition of CPPs.
-
Lack of Standards: Pure standards for every specific CPP are often not commercially available.
Reliable Quantification Methods:
-
Reversed-Phase HPLC (RP-HPLC): This is a common and reliable method. By using a standard curve of a known CPP or a well-characterized CPP mixture, you can quantify the amount of CPPs in your sample.[15]
-
Amino Acid Analysis: This can provide an accurate measure of the total peptide content.
-
Phosphorus Content Analysis: Measuring the organic phosphorus content can give an indication of the phosphopeptide concentration.[5]
Q3.2: I am struggling to identify the specific phosphopeptides and their phosphorylation sites in my product. What are the best analytical techniques for this?
A3.2: Detailed characterization of CPPs can be challenging.
-
Complexity of the Mixture: The final product is often a complex mixture of different CPPs and other peptides.
-
Difficulty in Analyzing Phosphopeptides: Multi-phosphorylated and large CPPs can be difficult to analyze with conventional mass spectrometry techniques.[12][20]
Recommended Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying peptide sequences and phosphorylation sites.[6][7][11]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): Useful for determining the molecular weights of the peptides in the mixture.[8]
-
Capillary Electrophoresis: Can be used to separate and quantify individual phosphopeptides.[8]
-
2-D Gel Electrophoresis: This technique can be used to separate different phosphoforms of the parent casein before hydrolysis and analysis.[21]
Data Presentation
Table 1: Optimized Hydrolysis Parameters for Trypsin-Mediated CPP Production from Buffalo Casein
| Parameter | Optimal Value |
| Hydrolysis pH | 7.5 |
| Temperature | 37 °C |
| Hydrolysis Time | 7.0 hours |
| Experimental Yield | 10.04 ± 0.24% |
Data adapted from Saini et al. (2014).[6][7][11]
Table 2: Relationship between Degree of Hydrolysis (DH) and CPP Yield with Trypsin
| Degree of Hydrolysis (DH) | Relative Yield of αs1- and αs2-CN derived CPPs | Relative Yield of β-CN derived CPPs |
| 9-15% | Decreased | Relatively Constant |
| 17% | Highest Yield | Highest Yield |
Data adapted from Reynolds et al. (1997).[8][9]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Casein with Trypsin
-
Substrate Preparation: Prepare a 10% (w/v) solution of casein in deionized water. Adjust the pH to 8.0 with NaOH.[4]
-
Enzyme Addition: Add trypsin to the casein solution at a final concentration of 1.0% (w/w) of the substrate.[4]
-
Incubation: Maintain the reaction mixture at 50°C for 3 hours with constant stirring.[4]
-
Enzyme Inactivation: Heat the mixture to 90°C for 10 minutes to inactivate the trypsin.[4]
-
Cooling: Cool the hydrolysate to room temperature.
Protocol 2: Selective Precipitation of CPPs
-
pH Adjustment: Adjust the pH of the casein hydrolysate to 4.6 with HCl to precipitate any unhydrolyzed casein.[4]
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the unhydrolyzed casein.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble peptides.
-
Precipitation: Add calcium chloride to the supernatant to a final concentration that is optimal for your system, followed by the addition of ethanol (often to a final concentration of 50% v/v).[8][9]
-
Incubation: Allow the mixture to stand to facilitate the precipitation of the CPP-calcium complexes.
-
Collection: Collect the precipitated CPPs by centrifugation.
-
Washing and Drying: Wash the CPP pellet with ethanol to remove residual impurities and then dry the final product (e.g., by lyophilization).[4]
Mandatory Visualizations
Caption: A simplified workflow for the large-scale production of casein phosphopeptides.
Caption: Key factors contributing to low yield in CPP production.
Caption: A decision-making workflow for troubleshooting low purity of CPPs.
References
- 1. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization, and osteogenic activity mechanism of casein phosphopeptide-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. Relationship between degree of casein hydrolysis and phosphopeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between degree of casein hydrolysis and phosphopeptide release | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Process optimisation for preparation of caseinophosphopeptides from buffalo milk casein and their characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Casein phosphopeptides drastically increase the secretion of extracellular proteins in Aspergillus awamori. Proteomics studies reveal changes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 16. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of casein phosphopeptides from casein micelles by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Improving the Stability of Casein Phosphopeptide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with casein phosphopeptide (CPP) formulations.
Troubleshooting Guide
This section addresses specific problems that may arise during the formulation and handling of casein phosphopeptides, offering step-by-step solutions to resolve these issues.
| Problem | Potential Causes | Recommended Solutions |
| Cloudiness or precipitation in CPP solution upon standing | 1. pH near isoelectric point: Casein and its peptides are least soluble at their isoelectric point (around pH 4.6).[1][2] 2. Presence of divalent cations: Metal ions like Ca²⁺, Fe²⁺, and Zn²⁺ can bind to the phosphoserine residues of CPPs, leading to aggregation and precipitation.[3][4][5][6] 3. High CPP concentration: More concentrated solutions have a higher propensity for aggregation.[1] | 1. Adjust and buffer pH: Ensure the pH of the solution is maintained in the neutral to slightly alkaline range (pH 6.6-7.5) using a suitable buffer system (e.g., phosphate or bicarbonate buffers).[1] 2. Use of chelating agents: For analytical purposes or if metal-induced precipitation is suspected, consider adding a chelating agent like EDTA to sequester metal ions.[3] 3. Optimize concentration: Work with the lowest effective concentration of CPPs. If a high concentration is necessary, consider the addition of stabilizers. |
| Loss of bioactivity (e.g., reduced calcium-binding capacity) | 1. Dephosphorylation: Exposure to high temperatures can lead to the hydrolysis of phosphate groups from the phosphoserine residues, which are crucial for bioactivity.[7] 2. pH-induced degradation: Extreme pH values can also contribute to the degradation of the peptide structure.[8] | 1. Avoid excessive heat: Minimize exposure of the CPP formulation to high temperatures during processing and storage. If heat treatment is necessary, optimize for the shortest time and lowest temperature possible. 2. Maintain optimal pH: Store and handle CPP solutions within a stable pH range (6.6-7.5).[1] |
| Inconsistent results in analytical chromatography (e.g., LC-MS) | 1. Formation of metal-peptide complexes: CPPs can form complexes with metal ions (e.g., iron, aluminum) from solvents, glassware, or the HPLC system itself. This can alter chromatographic behavior and suppress the signal in mass spectrometry.[3] 2. Poor solubility/precipitation in mobile phase: The pH and composition of the mobile phase may not be optimal for maintaining CPP solubility. | 1. Add EDTA to mobile phase: The addition of a small amount of EDTA to the mobile phase can help to disrupt metal-peptide complexes and improve peak shape and signal intensity.[3] 2. Optimize mobile phase: Adjust the pH and organic solvent gradient of the mobile phase to ensure the CPPs remain soluble throughout the chromatographic run. |
| Solution becomes viscous or gels over time | 1. Protein aggregation: The formation of large aggregates can increase the viscosity of the solution. 2. Interaction with other formulation components: Some excipients may interact with CPPs, leading to changes in viscosity. | 1. Storage at low temperatures: Storing the formulation at refrigerated temperatures (e.g., 4°C) can slow down the aggregation process.[1] 2. Screen for compatible excipients: If other components are present in the formulation, conduct compatibility studies to ensure they do not promote CPP aggregation. The use of certain polysaccharides may help improve stability.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound formulations.
1. What is the primary cause of instability in CPP formulations?
The primary cause of instability is often related to the physicochemical environment of the CPPs. Key factors include pH, the presence of multivalent cations (especially calcium and iron), temperature, and CPP concentration.[1][2][5] The phosphoserine clusters in CPPs are highly reactive and prone to interactions that can lead to aggregation and precipitation.[6]
2. How does pH affect the stability of CPP solutions?
The pH of the solution is critical for maintaining the stability of CPP formulations. Casein and its derivatives are amphoteric molecules with an isoelectric point (pI) around pH 4.6, where their net charge is zero, and they are least soluble.[2] Maintaining a pH between 6.6 and 7.5 helps to ensure that the CPPs have a net negative charge, which promotes repulsion between molecules and enhances solubility.[1]
3. Why do divalent metal ions cause precipitation of CPPs?
Divalent metal ions, such as calcium (Ca²⁺) and iron (Fe²⁺), can form bridges between the negatively charged phosphate groups on different CPP molecules.[4][6] This cross-linking leads to the formation of large, insoluble aggregates that precipitate out of solution.[5]
4. What are the best storage conditions for CPP solutions?
To maximize stability, CPP solutions should be stored at refrigerated temperatures (around 4°C) to slow down potential degradation reactions and aggregation.[1] The solution should be in a tightly sealed container to prevent contamination and changes in pH due to atmospheric CO₂ absorption. For long-term storage, freezing or lyophilization may be considered, but freeze-thaw cycles should be minimized.
5. Can heating my CPP formulation affect its stability and function?
Yes, heating can negatively impact CPP stability. High temperatures can lead to the hydrolysis of the phosphate groups from phosphoserine residues (dephosphorylation), which is a key functional group for mineral binding and other biological activities.[7] Heat can also promote other degradation reactions.[8]
6. How can I prevent CPPs from interacting with metal ions during my experiments?
The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering metal ions and preventing them from interacting with the CPPs.[3] This is particularly useful in analytical techniques like LC-MS where metal adduction can interfere with analysis.[3]
Experimental Protocols
Protocol 1: Assessing CPP Stability under Different pH Conditions
-
Preparation of CPP Stock Solution: Prepare a 1% (w/v) stock solution of CPPs in deionized water.
-
pH Adjustment: Aliquot the stock solution into separate tubes. Adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 0.1 M HCl or 0.1 M NaOH.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
Turbidity Measurement: Measure the turbidity of each sample using a spectrophotometer at 600 nm. An increase in absorbance indicates precipitation.
-
Analysis of Soluble CPPs: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for soluble CPP concentration using a suitable protein assay or by reverse-phase HPLC.
Protocol 2: Evaluating the Effect of Calcium Ions on CPP Stability
-
Preparation of Solutions: Prepare a 1% (w/v) CPP solution buffered at pH 7.0. Also, prepare a stock solution of 1 M CaCl₂.
-
Addition of Calcium: Create a series of CPP solutions with increasing concentrations of CaCl₂ (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Incubation and Observation: Incubate the solutions at room temperature and visually inspect for the formation of precipitate over time.
-
Quantitative Analysis: Measure the turbidity at 600 nm at different time points. The rate of increase in turbidity corresponds to the rate of aggregation.
-
Calcium Binding Capacity: The amount of soluble calcium remaining in the supernatant after centrifugation can be measured to determine the calcium-binding capacity of the CPPs.
Visualizations
Caption: Degradation pathways of casein phosphopeptides.
Caption: Troubleshooting workflow for CPP formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Casein Aggregates Built Step-by-Step on Charged Polyelectrolyte Film Surfaces Are Calcium Phosphate-cemented - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat-induced changes in casein-derived phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH on the heat-induced proteolysis of casein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High pressure homogenization to improve the stability of casein - hydroxypropyl cellulose aqueous systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation Issues with Casein Phosphopeptide (CPP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with casein phosphopeptides (CPPs).
Troubleshooting Guide
Issue 1: CPP Powder Does Not Dissolve or Forms Clumps
Symptoms:
-
Visible clumps or undissolved particles in the solution.
-
Cloudy or turbid appearance of the solution.
Possible Causes:
-
Incorrect solvent or buffer conditions.
-
Low temperature of the solvent.
-
Inadequate mixing.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Optimize Solvent and pH | 1. For acidic or neutral CPPs, attempt to dissolve in a slightly basic buffer (e.g., 50mM potassium phosphate buffer, pH 7.5-8.0).2. For basic CPPs, try a slightly acidic buffer.[1]3. If solubility in aqueous buffers is poor, dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer to the desired concentration.[2] | The solubility of peptides is highly dependent on their net charge, which is influenced by the pH of the solution. Adjusting the pH away from the isoelectric point increases solubility.[1] Organic solvents can disrupt hydrophobic interactions that may lead to aggregation.[2] |
| Increase Temperature | 1. Prepare the CPP solution in the chosen buffer.2. Gradually heat the solution to 37-50°C while stirring.[3] For some preparations, heating up to 80°C for a short period (e.g., 10 minutes) may be necessary.[4]3. Caution: Avoid boiling, as it can lead to dephosphorylation and degradation.[5] | Increased temperature can enhance the solubility of many compounds, including peptides. |
| Utilize Sonication | 1. After adding the CPP powder to the solvent, place the tube in a sonicating water bath.2. Sonicate in short bursts (e.g., 3 times for 10 seconds each), chilling the tube on ice between bursts to prevent excessive heating.[1] | Sonication provides energy to break up aggregates and facilitate the interaction between the peptide and the solvent.[1] |
Issue 2: CPP Solution Becomes Turbid or Precipitates Over Time
Symptoms:
-
Initially clear solution becomes cloudy or forms a visible precipitate after a period of incubation or storage.
Possible Causes:
-
Unstable pH.
-
Presence of divalent cations (e.g., Ca²⁺) at high concentrations.
-
High peptide concentration.
-
Sub-optimal storage temperature.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Control pH | 1. Ensure the buffer has sufficient buffering capacity for the experimental conditions.2. For CPP-calcium chelation studies, maintain a pH of around 8.0 to 8.5 for optimal chelation without precipitation.[6] | CPPs can bind to divalent cations like calcium, and this interaction is pH-dependent. At certain pH values, the complex can become insoluble and precipitate.[7] |
| Manage Divalent Cations | 1. If not essential for the experiment, consider adding a chelating agent like EDTA to remove divalent cations.2. When working with calcium, add it to the CPP solution slowly and with constant stirring to avoid localized high concentrations that can trigger precipitation.[8] | High concentrations of divalent cations, particularly calcium, can induce the aggregation and precipitation of CPPs.[9][10] |
| Adjust Peptide Concentration | 1. If aggregation is observed, try working with a lower concentration of CPP.2. For applications requiring high concentrations, consider the addition of stabilizing excipients (see Issue 3). | The likelihood of intermolecular interactions leading to aggregation increases with peptide concentration.[11] |
| Optimize Storage | 1. For short-term storage, keep CPP solutions at 4°C.2. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures generally slow down aggregation kinetics. |
Issue 3: Aggregation During Experimental Procedures (e.g., Heating, Lyophilization)
Symptoms:
-
Formation of visible aggregates or insoluble material after a temperature shift or during reconstitution of a lyophilized powder.
Possible Causes:
-
Heat-induced denaturation and aggregation.
-
Concentration effects during lyophilization.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Add Stabilizing Excipients | 1. Sugars/Polyols: Add sucrose (5-10%) or glycerol to the CPP solution before heating or lyophilization.[]2. Amino Acids: Arginine (0.1-2 M) can be added to reduce surface hydrophobicity and prevent aggregation.[]3. Non-denaturing Detergents: A low concentration of Tween-20 (e.g., 0.05%) can help maintain CPP solubility. | These additives can stabilize the native conformation of the peptide and reduce intermolecular interactions that lead to aggregation.[13] |
| Controlled Lyophilization | 1. Ensure the CPP solution is completely frozen before starting the lyophilization process.2. Use a controlled freeze-drying protocol to avoid the formation of concentrated liquid phases where aggregation can occur. | Proper lyophilization techniques are crucial to obtain a readily soluble powder. |
Quantitative Data Summary
Table 1: Influence of pH on CPP-Calcium Chelation and Stability
| pH | Observation | Reference |
| 3.5 | Heterogeneous Ca²⁺ binding. | [7] |
| 4.6 | Used for precipitation of unhydrolyzed casein during CPP preparation.[14] | |
| 6.5 - 7.6 | Stoichiometric Ca²⁺ binding (1:1 Ca/P). | [7] |
| 8.0 | Optimal for simulating calcium binding in the small intestine.[15] | |
| 8.54 | Optimal pH for CPP-calcium chelate preparation.[6] |
Table 2: Influence of Temperature on CPP Stability and Preparation
| Temperature (°C) | Condition/Process | Observation | Reference |
| 37 | Simulation of physiological conditions for calcium binding. | Stable. | [15] |
| 40 | Optimized processing temperature for preparing instant SAA-CPP. | Improved dissolution. | [15] |
| 43.3 | Optimal reaction temperature for CPP-calcium chelate preparation. | High chelation rate. | [6] |
| 50 | Incubation temperature for tryptic digestion of casein to produce CPP. | Effective hydrolysis. | [14] |
| > 60 | Heating of whey proteins. | Denaturation and aggregation can occur. | [1] |
| Oven/Microwave Heating | High temperatures. | Marked loss of peptide-bound phosphorous (dephosphorylation).[16] |
Experimental Protocols
Protocol 1: Standard Solubilization of Casein Phosphopeptide Powder
-
Preparation:
-
Bring the lyophilized CPP powder to room temperature before opening the vial.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
-
Initial Dissolution:
-
Add the appropriate volume of sterile, purified water or a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) to the vial to achieve the desired stock concentration.[4]
-
-
Mixing:
-
Vortex the solution gently.
-
If clumps persist, proceed to sonication.
-
-
Sonication (if necessary):
-
Place the vial in a sonicating water bath.
-
Apply short bursts of sonication (e.g., 3 x 10 seconds), keeping the sample on ice between bursts to prevent heating.[1]
-
-
Final Steps:
-
Visually inspect the solution for clarity.
-
Sterile-filter the solution through a 0.22 µm filter if required for the downstream application.
-
Store the solution appropriately (4°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Preparation of CPP-Calcium Chelate
This protocol is based on the optimized conditions described by Zhang et al. (2024).[6]
-
CPP Solution Preparation:
-
Dissolve CPP in deionized water to a final concentration of 7.76 mg/mL.
-
-
pH Adjustment:
-
Adjust the pH of the CPP solution to 8.54 using a suitable base (e.g., 0.1 M NaOH).
-
-
Chelation Reaction:
-
Add a calcium source (e.g., CaCl₂) to the CPP solution while stirring. The molar ratio of CPP to calcium should be optimized for the specific application.
-
Incubate the mixture at 43.3°C with continuous stirring for the desired reaction time (e.g., 1-2 hours).
-
-
Post-Reaction Processing:
-
Cool the solution to room temperature.
-
The CPP-Ca solution can be used directly or lyophilized for storage.
-
Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heat-induced changes in casein-derived phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound calcium chelation: preparation optimization, in vitro gastrointestinal simulated digestion, and peptide fragment exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casein phosphopeptides drastically increase the secretion of extracellular proteins in Aspergillus awamori. Proteomics studies reveal changes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 13. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium-containing phosphopeptides pave the secretory pathway for efficient protein traffic and secretion in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Instant this compound by Supercritical Fluid Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme-Substrate Ratio for CPP Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of casein to produce casein phosphopeptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the enzyme-substrate ratio in CPP hydrolysis?
A1: The primary goal is to maximize the yield of desired casein phosphopeptides while minimizing enzyme costs and reaction time. An optimal ratio ensures efficient breakdown of the casein substrate by the enzyme.[1][2] An excess of enzyme can be wasteful, while too little can lead to incomplete hydrolysis and lower yields.[3]
Q2: What are the key factors that influence the efficiency of CPP hydrolysis?
A2: The main factors include pH, temperature, enzyme concentration, and substrate concentration.[4][5][6] Each enzyme has an optimal pH and temperature range at which it exhibits the highest activity.[4][7] The reaction rate is also dependent on the concentration of both the enzyme and the substrate.[3]
Q3: How can I determine the degree of hydrolysis (DH)?
A3: The degree of hydrolysis, which indicates the extent of protein breakdown, can be determined using methods like the pH-stat method.[2] This method involves monitoring the consumption of alkali needed to maintain a constant pH during the reaction, which corresponds to the cleavage of peptide bonds. Other methods include quantifying the release of free amino groups.
Q4: Which enzymes are commonly used for casein hydrolysis to produce CPPs?
A4: Trypsin and pancreatin are commonly used enzymes for producing CPPs from casein.[2] The choice of enzyme can affect the specific types of phosphopeptides that are released.[2][8]
Q5: How does the enzyme-to-substrate (E/S) ratio affect the release of specific phosphopeptides?
A5: The E/S ratio can influence the types and yields of specific phosphopeptides. For instance, with trypsin, the highest yields of major cluster peptides from casein have been observed at a degree of hydrolysis of 17%.[2] At lower degrees of hydrolysis, the yield of peptides from certain casein fractions may decrease.[2]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low or No CPP Yield | Suboptimal pH or Temperature: The enzyme is not operating at its ideal pH or temperature, leading to reduced activity.[4][6] | - Verify the pH of your reaction buffer and adjust it to the enzyme's optimum. - Ensure your incubator or water bath is calibrated and maintaining the correct temperature. |
| Incorrect Enzyme/Substrate Ratio: The amount of enzyme is insufficient for the amount of casein substrate.[3] | - Increase the enzyme concentration incrementally in subsequent experiments. - Refer to literature for typical E/S ratios for your specific enzyme and substrate.[2] | |
| Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling. | - Use a fresh batch of enzyme. - Ensure enzymes are stored at the recommended temperature. | |
| Presence of Inhibitors: Components in your reaction mixture may be inhibiting enzyme activity.[4] | - Analyze your substrate and buffer for potential inhibitors. - Consider a purification step for your casein substrate if impurities are suspected. | |
| Inconsistent Results Between Batches | Variability in Substrate Quality: The composition of the casein substrate may differ between batches. | - Source casein from a reliable supplier with consistent product specifications. - Characterize each new batch of casein before use. |
| Inaccurate Pipetting or Measurement: Small errors in measuring enzyme or substrate can lead to significant variations. | - Calibrate your pipettes regularly. - Prepare larger master mixes of reagents to minimize pipetting errors. | |
| Fluctuations in Reaction Conditions: Minor differences in pH, temperature, or incubation time between experiments. | - Strictly control and monitor all reaction parameters. - Use a calibrated pH meter and thermometer. | |
| High Degree of Hydrolysis but Low Yield of Target CPPs | Over-hydrolysis: The enzyme is breaking down the desired phosphopeptides into smaller, inactive fragments. | - Reduce the hydrolysis time. - Decrease the enzyme-to-substrate ratio. - Monitor the reaction over time to identify the optimal endpoint.[8] |
| Non-specific Protease Activity: The enzyme preparation may contain other proteases that are degrading the target peptides. | - Use a more purified enzyme preparation. - Characterize the activity of your enzyme to ensure specificity. |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Casein
This protocol provides a general procedure for the enzymatic hydrolysis of casein.
-
Substrate Preparation: Prepare an 8% (w/v) aqueous dispersion of casein.[9]
-
Incubation: Incubate the casein dispersion in a water bath at the optimal temperature for your chosen enzyme (e.g., 40°C for trypsin) for 10 minutes to allow it to equilibrate.[9]
-
Enzyme Addition: Add the protease (e.g., trypsin) at a predetermined enzyme-to-substrate (E/S) ratio (e.g., 2500 U/g).[9]
-
Hydrolysis: Carry out the hydrolysis at a constant optimal pH (e.g., pH 8.0 for trypsin).[9] The reaction time can be varied to achieve the desired degree of hydrolysis.
-
Enzyme Inactivation: Stop the reaction by inactivating the enzyme. This can be done by heat treatment, for example, at 100°C for 10 minutes.[9]
-
Cooling and Storage: Rapidly cool the resulting hydrolysate in an ice bath to approximately 25°C.[9] The hydrolysate can then be freeze-dried and stored at -20°C for further analysis.[9]
Protocol 2: Determination of Protease Activity (Tyrosine Liberation Method)
This protocol is for determining the activity of the protease using casein as a substrate.
-
Reagent Preparation:
-
0.65% Casein Solution: Dissolve 0.65g of casein in 100mL of a suitable buffer (e.g., 50mM potassium phosphate buffer, pH 7.5).[10]
-
Enzyme Solution: Prepare several dilutions of your enzyme in the same buffer.
-
110mM Trichloroacetic Acid (TCA) Solution.[10]
-
Folin's Reagent.[11]
-
Tyrosine Standard Solutions.
-
-
Assay Procedure:
-
Add 5mL of the 0.65% casein solution to a set of test tubes and equilibrate them in a 37°C water bath for 5 minutes.[11]
-
To the test samples, add a specific volume of your enzyme dilutions. For the blank, the enzyme will be added after the reaction is stopped.[11]
-
Incubate the mixture at 37°C for exactly 10 minutes.[11]
-
Stop the reaction by adding 5mL of the 110mM TCA solution.
-
Centrifuge the samples to pellet the unhydrolyzed casein.
-
To the supernatant, which contains the liberated tyrosine and peptides, add Folin's reagent.[11]
-
Measure the absorbance at a specific wavelength (e.g., 660nm) using a spectrophotometer.[10]
-
-
Calculation: Create a standard curve using the tyrosine standards. The amount of liberated tyrosine in your samples can be determined from this curve, which is proportional to the protease activity.
Quantitative Data Summary
| Parameter | Enzyme | Optimal Condition | Reference |
| pH | Trypsin | 8.0 | [9] |
| Pancreatin | 8.0 | [8] | |
| Temperature | Trypsin | 40°C | [9] |
| Enzyme/Substrate Ratio | Trypsin | 2500 U/g | [9] |
| Degree of Hydrolysis for Optimal CPP Yield | Trypsin | 17% | [2] |
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of casein.
Caption: Troubleshooting logic for low CPP yield in casein hydrolysis.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Relationship between degree of casein hydrolysis and phosphopeptide release | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Six Factors Affecting the Effect of Enzyme Preparation - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Off-Flavors from Casein Hydrolysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of off-flavors, primarily bitterness, from casein hydrolysates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bitterness in casein hydrolysates?
A1: The characteristic bitter taste of casein hydrolysates arises from the enzymatic hydrolysis process itself. Proteases cleave casein proteins, exposing hydrophobic amino acid residues that were previously buried within the protein's structure. Small peptides with a molecular weight of less than 6.5 kDa, particularly those with hydrophobic amino acids like phenylalanine, tryptophan, proline, isoleucine, and tyrosine at the C-terminus, are major contributors to bitterness.[1][2][3][4][5]
Q2: What are the main strategies for removing or reducing off-flavors in casein hydrolysates?
A2: Methods for debittering can be broadly categorized into three groups:
-
Physical Methods: These involve the selective removal of bitter peptides. Techniques include adsorption onto materials like activated carbon or macroporous resins, extraction with solvents like alcohol, and isoelectric precipitation.[1][6]
-
Enzymatic Methods: This approach uses exopeptidases (such as aminopeptidases and carboxypeptidases) to further hydrolyze the bitter peptides, cleaving off the terminal hydrophobic amino acids and thereby reducing bitterness.[6][7][8]
-
Complexation/Masking: This strategy involves encapsulating the bitter compounds. Agents like β-cyclodextrin can form inclusion complexes with hydrophobic peptides, effectively masking the bitter taste.[2][9][10] While not a removal method, it is an effective mitigation strategy.
Q3: How does the degree of hydrolysis (DH) affect bitterness?
A3: The relationship between the degree of hydrolysis and bitterness intensity can be complex, often described by a "bell-shaped curve".[7] Initially, as hydrolysis proceeds, bitterness increases due to the formation of small, hydrophobic peptides. However, with extensive hydrolysis, these bitter peptides can be further broken down into non-bitter smaller peptides and free amino acids, potentially leading to a decrease in bitterness.[11][12][13] The specific enzyme used also plays a crucial role in the bitterness profile at different DH values.[12][13]
Troubleshooting Guides
Scenario 1: My hydrolysate is still excessively bitter after treatment with activated carbon.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The ratio of activated carbon to hydrolysate may be too low. Increase the concentration of activated carbon incrementally (e.g., from 1% to 2.5% w/v) and re-evaluate the bitterness. |
| Suboptimal Contact Time | The incubation time may be too short for effective adsorption. Extend the contact time (e.g., from 30 minutes to 60 or 90 minutes) while maintaining agitation.[14] |
| Incorrect Temperature or pH | Adsorption efficiency is influenced by temperature and pH. Ensure the process is run within an optimal temperature range (e.g., 10-60°C) and adjust the pH of the hydrolysate solution if necessary.[14] |
| Carbon Pore Saturation | The activated carbon may be saturated with bitter peptides and other compounds. Ensure thorough mixing and consider a two-step adsorption process if the initial bitterness is extremely high. |
| Loss of Yield | Activated carbon can non-selectively adsorb desirable non-bitter peptides, leading to yield loss.[15] Optimize dosage and contact time to balance debittering with yield. |
Scenario 2: Enzymatic debittering with exopeptidases is not effective.
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Type | The exopeptidase used may not be effective on the specific bitter peptides in your hydrolysate. Aminopeptidases cleave hydrophobic residues from the N-terminus, while carboxypeptidases work on the C-terminus.[6] Consider using a combination of enzymes or an enzyme preparation with broad specificity.[8] |
| Suboptimal Reaction Conditions | Enzyme activity is highly dependent on pH, temperature, and enzyme-to-substrate ratio. Consult the enzyme's technical data sheet and optimize these parameters for your specific hydrolysate. A typical starting point is an enzyme/substrate ratio of 8-10 AP U/g of hydrolyzed protein.[11] |
| Presence of Proline Residues | Proline-containing peptides are often very bitter and resistant to cleavage by general peptidases.[16][17] The use of proline-specific peptidases may be necessary for effective debittering in such cases.[16] |
| Incomplete Reaction | The incubation time may be insufficient. Monitor the degree of hydrolysis over time. Significant debittering often occurs within the first 4-10 hours of incubation.[11] |
Data Presentation: Comparison of Debittering Methods
The following tables summarize quantitative data from various studies on the effectiveness of different debittering methods.
Table 1: Adsorption and Complexation Methods
| Method | Agent | Dosage/Ratio | Bitterness Reduction | Key Findings |
| Complexation | β-Cyclodextrin | 5% (w/v) | Up to 90% | Effectively encapsulates hydrophobic peptides, masking bitter taste.[9] The kneading method for complex formation was found to be more effective than simple physical mixing.[9] |
| Complexation | β-Cyclodextrin | Optimized Conditions | Reduced to 10-30% of initial bitterness | β-cyclodextrin was found to be more effective at reducing bitterness in whey and colostrum hydrolysates compared to γ-cyclodextrin.[10] |
| Adsorption | Macroporous Adsorption Resin (MAR) | N/A | Effective, fraction-dependent | Allowed for simultaneous desalting and debittering. Elution with 20% alcohol yielded a non-bitter fraction, while a 75% alcohol elution recovered the bitter peptides.[18][19] |
Table 2: Enzymatic Debittering Methods
| Enzyme Type | Source Organism | Treatment Time | Increase in DH / Amino Acid Release | Outcome |
| Aminopeptidase | Lactobacillus LBL-4 | 10 hours | DH increased from ~20% to ~40% | Hydrolysates with a final DH above 40% demonstrated negligible bitterness.[11] |
| Aminopeptidase T | Thermus aquaticus YT-1 | 20 hours | 6.5-11% release of total free amino acids | Significantly decreased or completely eliminated bitterness in fractions from subtilisin, papain, and trypsin hydrolysates.[17] |
| Leucine Aminopeptidase A (LapA) | Aspergillus oryzae | N/A | Increased free hydrophobic amino acids | Showed the highest debittering effect among nine commercial enzyme preparations on casein hydrolysates.[20] |
| FlavorPro Whey™ (Exopeptidase preparation) | Commercial | N/A | DH range of 0.38–10.62% | All hydrolysates produced displayed low bitterness scores, comparable to intact sodium caseinate.[12][13] |
Experimental Protocols
Protocol 1: Debittering using Activated Carbon
This protocol provides a general framework for using activated carbon to remove bitter peptides from a casein hydrolysate solution.
-
Preparation of Hydrolysate: Prepare a solution of casein hydrolysate (e.g., 5-10% w/v) in deionized water. Allow it to fully dissolve.
-
Parameter Adjustment: Adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 6.0-7.0) using food-grade acid or base. Adjust the temperature to the desired value (e.g., 50°C).
-
Adsorption Step: Add powdered activated carbon to the hydrolysate solution. A typical starting concentration is 1.0-2.0% (w/v).
-
Incubation: Stir the mixture continuously using a magnetic stirrer or overhead mixer for a defined period, typically between 30 to 60 minutes.[14]
-
Separation: Remove the activated carbon from the solution. This can be achieved by:
-
Centrifugation: Centrifuge the mixture at a sufficient speed and time (e.g., 5,000 x g for 15 minutes) to pellet the carbon particles.
-
Filtration: Decant the supernatant and pass it through a series of filters (e.g., Whatman No. 1 followed by a 0.45 µm syringe filter) to remove any remaining carbon fines.
-
-
Analysis: Analyze the resulting debittered hydrolysate. This can be done through sensory evaluation by a trained panel or by analytical techniques such as HPLC to quantify the removal of specific hydrophobic peptides.
Protocol 2: Enzymatic Debittering using an Aminopeptidase
This protocol outlines a general procedure for reducing bitterness in a pre-formed casein hydrolysate using a commercial aminopeptidase preparation.
-
Substrate Preparation: Dissolve the bitter casein hydrolysate in a buffer solution appropriate for the chosen enzyme (refer to the manufacturer's specifications). A typical concentration is 5-10% (w/v).
-
Enzyme Preparation: Prepare a stock solution of the aminopeptidase enzyme according to the manufacturer's instructions.
-
Reaction Setup: Adjust the pH and temperature of the hydrolysate solution to the optimal conditions for the enzyme (e.g., pH 7.0, 40-50°C).[8]
-
Enzymatic Reaction: Add the aminopeptidase to the hydrolysate solution at a predetermined enzyme-to-substrate ratio (e.g., 5-10 Units of activity per gram of protein).[8][11]
-
Incubation: Incubate the reaction mixture for a set period (e.g., 2 to 10 hours) with gentle agitation.[11] Take aliquots at different time points to monitor the progress of the reaction (e.g., by measuring the degree of hydrolysis).
-
Enzyme Inactivation: Stop the enzymatic reaction by heat treatment (e.g., heating to 85-95°C for 10-15 minutes), which denatures the enzyme.
-
Post-Treatment: Cool the reaction mixture. If necessary, centrifuge or filter the solution to remove any precipitate formed during heating.
-
Analysis: Evaluate the final product for bitterness reduction using sensory analysis and measure the increase in free amino acids or the change in the peptide profile using chromatography.
Visualizations
Caption: General experimental workflow for the production and debittering of casein hydrolysates.
References
- 1. Debittering of protein hydrolyzates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Complexation with β- and γ-Cyclodextrin on Bioactivity of Whey and Colostrum Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of bitter peptides in casein hydrolysates using comprehensive two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel aminopeptidase with potential debittering properties in casein and soybean protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Debittering of Protein Hydrolysates by Lactobacillus LBL-4 Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ul.ie [pure.ul.ie]
- 13. Bitterness in sodium caseinate hydrolysates: role of enzyme preparation and degree of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4293583A - Process for debittering a protein hydrolysate and the debittered hydrolysate obtained by this process - Google Patents [patents.google.com]
- 15. grossarchive.com [grossarchive.com]
- 16. Enzymatic debittering of food protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
"troubleshooting low yield in casein phosphopeptide purification"
Welcome to our technical support center for casein phosphopeptide (CPP) purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CPP purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound purification that can lead to low yield.
Q1: My final phosphopeptide yield is significantly lower than expected. What are the potential causes?
Low yield in phosphopeptide purification can stem from several stages of the experimental workflow. The most common culprits include incomplete enzymatic digestion, inefficient enrichment, and loss of peptides during sample handling. It is also crucial to ensure that phosphatases are completely inactivated during initial sample preparation to prevent dephosphorylation, which can lead to a significant loss of signal, particularly for tyrosine phosphorylation (over 50% loss possible).[1]
Troubleshooting Workflow for Low Phosphopeptide Yield
Caption: A troubleshooting flowchart for low phosphopeptide yield.
Q2: How can I optimize the enzymatic digestion of casein to improve phosphopeptide release?
The degree of hydrolysis (DH) is a critical factor. For trypsin, the highest yields of major casein phosphopeptides are typically obtained at a DH of around 17%.[2] For pancreatin, the optimal DH is in the range of 19-23%.[2] Lowering the enzyme-to-substrate ratio can lead to reduced DH and CPP release, but may increase the peptide chain length.[2]
| Parameter | Trypsin | Pancreatin | Reference |
| Optimal Degree of Hydrolysis (DH) | 17% | 19-23% | [2] |
| Optimal pH | 7.5 | - | [3][4] |
| Optimal Temperature | 37°C | - | [3][4] |
| Optimal Time | 7.0 hours | - | [3][4] |
| Typical E:S Ratio | 1:50 - 1:1600 (by weight) | 1:50 - 1:1600 (by weight) | [2] |
Q3: I am using Immobilized Metal Affinity Chromatography (IMAC) for enrichment and getting low recovery. What should I check?
Low recovery with IMAC can be due to several factors. The choice of metal ion is important, with Fe³⁺ being a common and effective choice for phosphopeptide enrichment.[5][6] Non-specific binding of acidic (glutamic and aspartic acid-containing) non-phosphorylated peptides can compete with phosphopeptides for binding sites.[7]
To improve IMAC performance:
-
Optimize Metal Ion and Chelator: Fe(III)-NTA IMAC resin has shown superior performance in some studies.[6]
-
Increase Acetonitrile Concentration: Using a higher acetonitrile concentration in the binding buffer can enhance the selectivity for phosphopeptides.[6]
-
Methylate Acidic Residues: This can reduce non-specific binding of acidic peptides.[7]
-
Consider a Double IMAC: A sequential IMAC-IMAC approach can separate multiply phosphorylated peptides from singly phosphorylated ones, potentially improving the overall identification.[6]
Q4: My TiO₂-based enrichment is not specific, and I am co-eluting many non-phosphorylated peptides. How can I improve specificity?
Titanium dioxide (TiO₂) chromatography is a popular method for phosphopeptide enrichment, but non-specific binding can be an issue.[8][9]
To enhance TiO₂ specificity:
-
Optimize Peptide-to-Bead Ratio: Both insufficient and excessive amounts of TiO₂ beads can decrease selectivity.[10]
-
Use Non-phosphopeptide Excluders: Adding compounds like 2,5-dihydroxybenzoic acid (DHB) or glutamic acid to the loading buffer can competitively inhibit the binding of non-phosphorylated peptides.[1][8]
-
Acidify the Loading Buffer: Increasing the acidity of the loading buffer can reduce non-specific binding.[11]
-
Optimize Washing Steps: Thorough washing with buffers containing a moderate concentration of organic solvent (e.g., 60% ACN) can help remove non-specifically bound peptides.[12]
| Parameter | Recommendation | Reference |
| Peptide-to-TiO₂ Bead Ratio | Optimize for your specific sample amount. | [10] |
| Loading Buffer Additive | 2,5-dihydroxybenzoic acid (DHB) or glutamic acid. | [1][8] |
| Loading Buffer Acidity | Increase acid concentration (e.g., TFA). | [11] |
| Elution Buffer | 200 mM NH₄HCO₃ at pH 9 has been shown to be effective in some automated systems. | [11] |
Frequently Asked Questions (FAQs)
Q: What is a typical expected yield for this compound purification?
The yield of CPPs can vary depending on the source of casein and the specific protocol used. Studies have reported yields of around 10% from buffalo milk casein using trypsin digestion.[3][4] Commercial production methods can achieve CPP concentrations of 35-45%.[13] One study optimizing the purification of β-casein phosphopeptide (1-25) reported an improved yield of 32.3 ± 5.4%.[14]
Q: Can the thermal processing of casein affect the phosphopeptide yield?
Yes, thermal treatment can lead to dephosphorylation of casein phosphopeptides, particularly at alkaline pH.[5] Phosphopeptides appear to be more stable to heat treatment at pH 7.0 compared to pH 6.0 and 8.0.[5]
Q: I am observing peak broadening and signal loss during the Liquid Chromatography (LC) step. What could be the cause?
Phosphopeptides can adsorb to C18 columns and other surfaces in the LC system, leading to peak broadening and signal loss.[1] This can be mitigated by optimizing the mobile phase composition and adding agents like citrate to the LC buffers to prevent adsorption.[15]
Q: Are there alternatives to IMAC and TiO₂ for phosphopeptide enrichment?
Yes, other methods exist, though IMAC and TiO₂ are the most common. These include:
-
Calcium Phosphate Precipitation: This can be used as an initial enrichment step, often in combination with IMAC.[5][16]
-
Immunoaffinity Precipitation: Using antibodies specific to phosphorylated amino acids (e.g., anti-phosphotyrosine) can be effective, although selectivity can sometimes be a challenge.[16]
Experimental Protocols
Protocol 1: Tryptic Digestion of Casein
This protocol is a general guideline for the enzymatic digestion of casein to release phosphopeptides.
Workflow for Tryptic Digestion of Casein
Caption: A workflow for the tryptic digestion of casein.
-
Protein Solubilization and Denaturation: Dissolve casein in a suitable buffer such as 100mM ammonium bicarbonate (AMBIC) or 100mM Tris/HCl pH 8.0. If using a denaturing agent like urea, ensure its concentration is compatible with the subsequent enzymatic digestion.[17]
-
Reduction: Add DTT to a final concentration of 5mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[17]
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 14mM. Incubate for 30 minutes at room temperature in the dark to alkylate cysteines.[17]
-
Quenching: Quench any unreacted iodoacetamide by adding DTT to an additional 5mM and incubating for 15 minutes at room temperature in the dark.[17]
-
Enzyme Addition: If urea was used, dilute the sample to reduce the urea concentration to below 2M. Add trypsin at an enzyme-to-substrate ratio of 1:100 to 1:200.[17]
-
Incubation: Incubate the digestion mixture at 37°C for 16 hours.[17]
-
Digestion Termination: Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) to a final concentration of 0.4% (v/v), ensuring the pH is below 2.0.[17]
-
Cleanup: Centrifuge the sample to pellet any precipitate and proceed with desalting using a C18 solid-phase extraction cartridge.[17]
Protocol 2: Phosphopeptide Enrichment using TiO₂ Spin Columns
This protocol provides a general procedure for enriching phosphopeptides from a peptide digest using titanium dioxide spin columns.
Workflow for TiO₂ Phosphopeptide Enrichment
Caption: A general workflow for TiO₂ phosphopeptide enrichment.
-
Prepare Loading Buffer: A typical loading buffer consists of a high concentration of an organic solvent (e.g., 80% acetonitrile), an acid (e.g., 1% TFA), and a competitive inhibitor for non-specific binding (e.g., 50 mg/ml DHB).[12]
-
Equilibrate TiO₂ Column: Equilibrate the TiO₂ spin column with the loading buffer.
-
Sample Loading: Resuspend the dried peptide digest in the loading buffer and apply it to the TiO₂ column. Incubate for a sufficient time (e.g., 30 minutes with rotation) to allow for binding.[12]
-
Washing:
-
Wash the column multiple times with the loading buffer to remove unbound peptides.[12]
-
Perform additional washes with a buffer containing a high percentage of organic solvent and a low concentration of acid (e.g., 80% ACN, 0.1% TFA) to remove non-specifically bound non-phosphorylated peptides.[12]
-
A final wash with an aqueous acidic solution (e.g., 0.1% TFA) may also be performed.[12]
-
-
Elution: Elute the bound phosphopeptides using a basic buffer. A common elution buffer is 15% ammonium hydroxide in 40% acetonitrile (pH ~11).[12] Elute multiple times and pool the eluates.
-
Post-Elution Processing: Immediately acidify the eluate to neutralize the base and prepare the sample for downstream analysis such as LC-MS/MS. Lyophilize and resuspend in an appropriate buffer for analysis.
References
- 1. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 2. Relationship between degree of casein hydrolysis and phosphopeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process optimisation for preparation of caseinophosphopeptides from Buffalo milk casein and their characterisation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimized IMAC-IMAC protocol for phosphopeptide recovery from complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Different IMAC Techniques Used for Enrichment of Phosphorylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing TiO2-based phosphopeptide enrichment for automated multidimensional liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. milkcpp.com [milkcpp.com]
- 14. researchgate.net [researchgate.net]
- 15. Why phosphoproteomics is still a challenge - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00024F [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. manoa.hawaii.edu [manoa.hawaii.edu]
Technical Support Center: Dephosphorylation of Casein Phosphopeptides (CPPs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the dephosphorylation of casein phosphopeptides (CPPs) during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional dephosphorylation of CPPs during processing?
A1: Unintentional dephosphorylation of CPPs can be attributed to several factors. Both microwave and oven heating can lead to a significant loss of peptide-bound phosphorus.[1] The presence of endogenous or contaminating phosphatases in your sample or reagents can also cause enzymatic dephosphorylation. Additionally, extreme pH conditions can contribute to the hydrolysis of the phosphate groups.
Q2: How does enzymatic hydrolysis for CPP production influence their phosphorylation state?
A2: While the primary goal of enzymatic hydrolysis is to release CPPs from casein, the enzymes used can sometimes have secondary phosphatase activity, leading to dephosphorylation. Furthermore, the conditions of hydrolysis, such as pH and temperature, may not be optimal for preserving the phosphorylation of the released CPPs. It is also important to consider that partial hydrolysis of casein can expose phosphoserine residues, making them more susceptible to the action of phosphatases.[2]
Q3: Can fermentation processes affect the phosphorylation of CPPs?
A3: Fermentation with lactic acid bacteria can be beneficial for releasing CPPs.[3] However, some bacterial strains may produce phosphatases that can dephosphorylate the CPPs. The extent of dephosphorylation will depend on the specific strains used and the fermentation conditions.
Q4: What is the impact of dephosphorylation on the functional properties of CPPs?
A4: The phosphoserine clusters in CPPs are crucial for their ability to bind minerals like calcium.[4] Dephosphorylation significantly reduces this mineral-binding capacity, which can negatively impact their intended biological activity, such as enhancing mineral bioavailability.
Troubleshooting Guides
Problem 1: High levels of dephosphorylation observed in CPP samples after heat treatment.
-
Question: I subjected my CPP sample to heat treatment, and subsequent analysis shows a significant reduction in phosphorylation. How can I mitigate this?
-
Answer: Heat treatment is a known cause of CPP dephosphorylation.[1] To minimize this, consider the following:
-
Lower the temperature and duration: If possible, use the mildest heat treatment conditions that achieve your desired outcome (e.g., pasteurization vs. UHT).
-
Alternative methods: Explore non-thermal processing methods, such as high-pressure processing or UV treatment, which may have a lesser impact on phosphorylation.
-
Protective matrix: The presence of other molecules in the sample matrix might offer some protection against heat-induced dephosphorylation. Consider if your sample can be processed in a more complex food matrix.
-
Problem 2: Unexpected dephosphorylation during enzymatic hydrolysis of casein.
-
Question: My CPPs are showing a high degree of dephosphorylation after enzymatic hydrolysis. I suspect my enzyme preparation. What should I do?
-
Answer: It's possible that the enzyme you are using has contaminating phosphatase activity or that the hydrolysis conditions are promoting dephosphorylation.
-
Enzyme purity: Check the specification sheet of your enzyme for any listed phosphatase side activities. Consider using a highly purified enzyme preparation.
-
Inhibitors: The presence of phosphate ions can inhibit some phosphatases.[5] You could investigate the compatibility of adding a phosphatase inhibitor to your reaction, ensuring it doesn't affect your primary protease.
-
Optimize pH and temperature: Ensure your hydrolysis is conducted at a pH and temperature that are optimal for the protease but less favorable for contaminating phosphatases.
-
Problem 3: Inconsistent results in quantifying the degree of phosphorylation.
-
Question: I am getting variable results when trying to quantify the phosphorylation of my CPP samples. What could be the issue?
-
Answer: Inconsistent quantification can stem from both the sample preparation and the analytical method itself.
-
Sample preparation: Ensure complete and reproducible digestion of your protein sample if you are analyzing peptides. Incomplete digestion can lead to variability.
-
Analytical method:
-
HPLC-MS/MS: This is a powerful technique, but ion suppression effects can be a challenge, especially with complex samples.[6] Ensure proper sample clean-up and consider using an internal standard.
-
Colorimetric assays: Assays for inorganic phosphate can be sensitive to interfering substances in the sample matrix. Run appropriate controls and blanks.
-
-
Phosphopeptide enrichment: If you are using an enrichment step (e.g., IMAC or TiO2), ensure the protocol is optimized for your specific sample type to avoid selective loss of certain phosphopeptides.
-
Quantitative Data Summary
The following tables summarize quantitative data on the dephosphorylation of casein and CPPs under various conditions.
Table 1: Extent of Enzymatic Dephosphorylation of Caseins
| Casein Substrate | Enzyme | Extent of Dephosphorylation (%) | Reference |
| Whole Casein | Potato Acid Phosphatase | 71.6 | [2] |
| α-Casein | Potato Acid Phosphatase | 89.2 | [2] |
| β-Casein | Potato Acid Phosphatase | 73.7 | [2] |
| Whole Casein | Potato Acid Phosphatase | 97 | [2] |
| αs1-Casein | Potato Acid Phosphatase | 70 | [2] |
| β-Casein | Potato Acid Phosphatase | 90 | [2] |
Table 2: Influence of pH on Alkaline Phosphatase Activity
| Substrate | Optimal pH | Reference |
| p-nitrophenylphosphate | 10.1 | [5] |
| Phosphoserine | 8.6 | [5] |
| Phosvitin | 8.0 | [5] |
| Casein | 6.8 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Dephosphorylation of CPPs for Analytical Purposes
This protocol is adapted for the controlled dephosphorylation of CPPs, often used as a negative control in analytical experiments.
-
Sample Preparation: Dissolve CPP hydrolysates to a concentration of 3 mg/mL in 20 mM Tris-HCl buffer (pH 8.5) containing 0.11 mM MgCl₂.
-
Enzymatic Reaction:
-
Add alkaline phosphatase to a final concentration of 6.1 U/mL.
-
Incubate at 37°C with gentle agitation.
-
For partial dephosphorylation, incubate for 1 hour.
-
For near-total dephosphorylation, incubate for 20 hours.[6]
-
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a phosphatase inhibitor.
-
Sample Clean-up: The dephosphorylated CPPs can be further purified using solid-phase extraction (e.g., C18 cartridge) to remove the enzyme and buffer salts before analysis.
Protocol 2: Quantification of Inorganic Phosphate Released During Dephosphorylation
This protocol provides a general method for quantifying the extent of dephosphorylation by measuring the released inorganic phosphate.
-
Reagent Preparation: Prepare a malachite green-molybdate reagent for sensitive detection of phosphate.
-
Standard Curve: Prepare a standard curve using a series of known concentrations of a phosphate standard (e.g., KH₂PO₄).
-
Dephosphorylation Reaction: Set up the enzymatic dephosphorylation reaction as described in Protocol 1. At various time points, take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the protein and stop the enzyme.
-
Phosphate Measurement:
-
Centrifuge the quenched aliquots to pellet the protein.
-
Transfer the supernatant containing the released inorganic phosphate to a new tube.
-
Add the malachite green-molybdate reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).
-
-
Calculation: Determine the concentration of inorganic phosphate in your samples by comparing their absorbance to the standard curve. The extent of dephosphorylation can be calculated by comparing the amount of released phosphate to the total initial phosphate content of the CPPs.
Visualizations
Caption: Workflow for assessing CPP dephosphorylation.
Caption: Troubleshooting decision tree for CPP dephosphorylation.
Caption: Enzymatic dephosphorylation of a CPP molecule.
References
- 1. Heat-induced changes in casein-derived phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the enzymic dephosphorylation of beta-casein and a derived phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization of this compound-amorphous calcium phosphate nanocomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dephosphorylation of bovine casein by milk alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial-, Double-Enzymatic Dephosphorylation and EndoGluC Hydrolysis as an Original Approach to Enhancing Identification of Casein Phosphopeptides (CPPs) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Caco-2 Model for CPP Bioavailability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Caco-2 cell model to assess the bioavailability of cell-penetrating peptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using the Caco-2 cell model for studying CPP bioavailability?
The Caco-2 model, while a valuable tool, possesses several inherent limitations that can affect the translation of in vitro findings to in vivo outcomes for CPP bioavailability studies:
-
Lack of a Mucus Layer: Caco-2 monolayers do not naturally produce a mucus layer, which in the human intestine acts as a significant barrier to nutrient and drug absorption.[1][2] This omission can lead to an overestimation of CPP permeability.
-
Atypical Transporter Expression: Caco-2 cells can overexpress certain efflux transporters, such as P-glycoprotein (P-gp), which may not accurately reflect the levels found throughout the human small intestine.[3][4][5] This can result in an underestimation of the absorption of CPPs that are P-gp substrates.
-
Metabolic Differences: The expression and activity of metabolic enzymes, including cytochrome P450s and carboxylesterases, in Caco-2 cells differ from those in human intestinal enterocytes.[1][5][6] This can lead to inaccurate predictions of first-pass metabolism of CPPs or their cargo.
-
Cancerous Origin and Phenotype: As a human colon adenocarcinoma cell line, Caco-2 cells can express a mix of colonocyte and enterocyte characteristics, which may not fully represent the phenotype of the small intestine where most absorption occurs.[6][7][8]
-
Inter-laboratory Variability: Significant variability in permeability data between different laboratories has been reported, which can be attributed to differences in cell passage number, culture conditions, and experimental protocols.[9][10]
-
Adsorption of Lipophilic Molecules: Highly lipophilic CPPs or their cargo may adsorb to the plastic of the culture plates, leading to poor recovery and an underestimation of permeability.[11][12]
Q2: My CPP shows high cytotoxicity in the Caco-2 assay. What could be the cause and how can I address it?
High cytotoxicity is a common issue when working with CPPs, as their membrane-penetrating nature can disrupt cell integrity at higher concentrations.[13][14]
-
Concentration-Dependent Toxicity: Many CPPs exhibit a narrow therapeutic window. It is crucial to perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration.
-
Assay-Specific Sensitivity: Different cytotoxicity assays measure different cellular endpoints. For instance, an LDH assay measures membrane integrity, while an MTT assay assesses metabolic activity.[15][16] It is advisable to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.
-
Incubation Time: Longer exposure times can lead to increased cytotoxicity. Consider reducing the incubation time of the CPP with the Caco-2 monolayer.
Q3: The transepithelial electrical resistance (TEER) of my Caco-2 monolayers is fluctuating or not increasing as expected. What should I do?
TEER is a measure of the integrity of the tight junctions in the Caco-2 monolayer. Fluctuations or a lack of increase can indicate issues with cell culture or the effect of the tested CPP.
-
Culture Conditions: Factors such as cell passage number, seeding density, and the brand and pore size of the transwell inserts can influence TEER values.[17] Ensure consistent and optimized culture conditions.
-
CPP-Induced Modulation: Some CPPs are known to transiently open tight junctions to enhance paracellular transport, which would be reflected as a decrease in TEER.[13] This is not necessarily an indication of cytotoxicity but rather a mechanism of action.
-
TEER as a Sole Indicator: TEER may not always be a reliable measure of monolayer integrity, especially when using absorption enhancers like some CPPs.[18][19] It is recommended to supplement TEER measurements with a paracellular marker flux assay (e.g., using FITC-dextran) to assess barrier function.
Q4: Are there more physiologically relevant alternatives to the standard Caco-2 model?
Yes, several advanced in vitro models have been developed to address the limitations of the Caco-2 system:
-
Co-culture Models: Co-culturing Caco-2 cells with mucus-secreting cell lines like HT29-MTX can create a more physiologically relevant model with a mucus layer.[1][2][20]
-
Organoid-Derived Monolayers: Monolayers derived from human intestinal organoids offer a more complex and representative system, containing multiple cell types of the intestinal epithelium.[20][21]
-
Microphysiological Systems (Gut-on-a-Chip): These devices introduce fluid flow and mechanical stimuli, more closely mimicking the dynamic environment of the human gut.[5][22]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of a CPP
| Possible Cause | Troubleshooting Steps |
| CPP Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) at the tested concentration. If cytotoxic, reduce the CPP concentration.[13][14][23] |
| Efflux by P-gp | Co-incubate the CPP with a P-gp inhibitor (e.g., verapamil) and observe if the Papp value increases.[4][24] |
| Adsorption to Plastic | Add bovine serum albumin (BSA) to the basolateral chamber to reduce non-specific binding of lipophilic CPPs.[11][12] |
| Poor Solubility | Ensure the CPP is fully dissolved in the transport buffer. Consider using a co-solvent if solubility is an issue, but first verify the co-solvent's effect on monolayer integrity. |
| Inappropriate Incubation Time | Optimize the incubation time; for some CPPs, a shorter or longer duration may be required to observe significant transport. |
Issue 2: High Variability in Permeability Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Monolayer Integrity | Monitor TEER values before and after each experiment. Only use monolayers within a predefined acceptable TEER range.[9] |
| Variable Cell Passage Number | Use Caco-2 cells within a consistent and defined passage number range for all experiments, as transporter expression and differentiation can change with passage.[25] |
| Inconsistent Seeding Density | Ensure a consistent cell seeding density to achieve confluent monolayers at the same time point. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting technique to ensure accurate and consistent volumes. |
Data Presentation
Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Permeability Class | Papp Value (x 10⁻⁶ cm/s) | Correlation with Human Intestinal Absorption |
| Low | < 1.0 | Poor |
| Moderate | 1.0 - 10.0 | Moderate to Good |
| High | > 10.0 | High |
Source: Adapted from Hubatsch et al. (2007) and Tavelin et al. (2003) as cited in[9].
Table 2: Effect of Selected CPPs on Caco-2 Monolayer Integrity
| CPP | Concentration (µM) | Effect on TEER | Effect on FITC-dextran Translocation | Cytotoxicity |
| Tat | 5 - 100 | No significant change | - | Not cytotoxic |
| R8 | 5 - 100 | No significant change | - | Not cytotoxic |
| R9 | 5 - 100 | No significant change | - | Not cytotoxic |
| pVEC | 5 - 100 | No significant change | - | Not cytotoxic |
| Penetratin | 5 - 100 | No significant change | - | Not cytotoxic |
| RRL helix | 5 | Significant reduction | Significant increase | Toxic at 5 µM |
| PN159 | 5 | Significant reduction | Significant increase | Toxic at 5 µM |
| Shuffle | 50 | Significant reduction | Significant increase | Not toxic at 50 µM |
| Penetramax | 50 | Significant reduction | Significant increase | Not toxic at 50 µM |
Source: Data compiled from a comparative study on various CPPs.[13]
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[7][26]
-
Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13][26]
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The CPP solution is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (receiver) compartment at predetermined time points.[26]
-
To study efflux, the CPP is added to the basolateral compartment, and samples are taken from the apical compartment.[27]
-
-
Sample Analysis: The concentration of the CPP in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[26]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Visualizations
Caption: Workflow of a standard Caco-2 permeability assay.
Caption: Decision tree for troubleshooting low Papp values.
References
- 1. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Decreased expression of P-glycoprotein during differentiation in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of P-glycoprotein in apical membranes of human intestinal Caco-2 cells. Kinetics of vinblastine secretion and interaction with modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn-bio.com [cn-bio.com]
- 6. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Caco-2 cells express a combination of colonocyte and enterocyte phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Alternative functional in vitro models of human intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Head-to-Head Comparison of Caco-2 Transwell and Gut-on-a-Chip Models for Assessing Oral Peptide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caco-2 cell viability: Topics by Science.gov [science.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. enamine.net [enamine.net]
- 27. Caco-2 Permeability | Evotec [evotec.com]
"improving the solubility of casein phosphopeptide-mineral complexes"
Welcome to the Technical Support Center for Casein Phosphopeptide (CPP) Mineral Complex Research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of CPP-mineral complexes.
Frequently Asked Questions (FAQs)
Q1: What are this compound (CPP)-mineral complexes and why is their solubility critical?
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the main protein in milk.[1][2] They contain clusters of phosphoserine residues that can bind and stabilize minerals like calcium and phosphate in the form of soluble, amorphous nanoclusters.[3][4] This ability prevents the precipitation of insoluble calcium phosphate crystals, thereby increasing the concentration of soluble minerals in solution.[5][6] High solubility is critical for the bioavailability of minerals, facilitating their absorption in the small intestine and their potential application in areas like bone health and dental remineralization.[3][7]
Q2: What are the primary factors that influence the solubility of CPP-mineral complexes?
The stability and solubility of CPP-mineral complexes are highly dependent on several physicochemical factors:
-
pH: The pH of the solution is a critical determinant. An optimal pH is required for efficient chelation; for instance, the maximum calcium chelation rate for one CPP preparation was observed at pH 6.[1] In acidic conditions, an excess of H+ ions can compete with mineral cations (like Ca2+) for binding sites on the CPPs, reducing the chelation efficiency.[1]
-
Temperature: The temperature during the chelation process can influence the reaction rate and the final stability of the complex.[1]
-
Mineral Concentration: While CPPs can stabilize supersaturated solutions of minerals, excessively high concentrations of calcium and phosphate can overwhelm the stabilizing capacity of the peptides, leading to precipitation.[5][8]
-
CPP Purity and Source: The purity of the CPP preparation, often indicated by a lower nitrogen-to-phosphorus (N/P) ratio, correlates with a higher chelating capacity and better solubility.[2] The specific casein fraction (e.g., αs1-, αs2-, β-casein) and the enzyme used for hydrolysis also determine the final peptide composition and its functional properties.[2]
Q3: What is the difference between amorphous and crystalline calcium phosphate, and what role do CPPs play?
Amorphous calcium phosphate (ACP) is a non-crystalline, highly soluble precursor to more stable, but poorly soluble, crystalline forms like hydroxyapatite.[3][9] In biological systems and during experimental preparation, mineral ions can first form ACP nanoclusters.[5] CPPs act as stabilizing agents by binding to the surface of these ACP nanoclusters. This interaction prevents their growth and subsequent transformation into insoluble crystalline structures, a process that would otherwise lead to precipitation.[4][8] This stabilization of the amorphous state is the key mechanism by which CPPs enhance mineral solubility.[3]
Troubleshooting Guide
Problem: My CPP-mineral complexes are precipitating during or shortly after preparation. What should I investigate?
Answer: Unintended precipitation is a common issue, often indicating that the complexes are transitioning from a soluble amorphous state to an insoluble crystalline one. Here are the key parameters to troubleshoot:
-
1. Verify and Optimize pH:
-
Issue: The pH of your solution may be outside the optimal range for stability. In acidic solutions (pH below ~5.5), H+ ions compete with Ca2+, hindering complex formation.[1] At highly alkaline pH, the driving force for crystalline hydroxyapatite formation increases.[9]
-
Solution: Carefully control and monitor the pH during complex formation. Most protocols report successful formation of stable, soluble complexes at a near-neutral pH, typically between 6.0 and 7.0.[1][9][10] Adjust the pH of the CPP solution before and during the addition of mineral salts.
-
-
2. Adjust Mineral and CPP Concentrations:
-
Issue: The solution may be overly supersaturated, exceeding the stabilizing capacity of the CPPs present.
-
Solution: Try reducing the initial concentrations of calcium and phosphate salts. Alternatively, increase the concentration of CPPs. A CPP concentration of around 100 mg/L has been shown to achieve complete stability of certain calcium phosphate solutions.[6]
-
-
3. Control Temperature and Incubation Time:
-
Issue: The kinetics of complex formation and stabilization can be temperature-dependent.
-
Solution: Follow a validated protocol for chelation temperature and time. One study found optimal chelation occurred at temperatures between 45-55°C with a reaction time of around 90 minutes.[1] Avoid prolonged high-heat treatments after complex formation, as this can destabilize the complexes.[11]
-
-
4. Evaluate CPP Quality:
-
Issue: The CPP preparation itself may have a low chelating capacity.
-
Solution: If possible, assess the purity of your CPPs. Preparations with a higher degree of phosphorylation (and a lower N/P molar ratio) exhibit stronger mineral binding.[2] Ensure the enzymatic hydrolysis process used to create the CPPs was effective.
-
Problem: The yield of my soluble CPP-mineral complex is consistently low. How can I improve it?
Answer: Low yield typically points to inefficient complex formation or losses during purification.
-
1. Optimize the Enzymatic Hydrolysis Step:
-
Issue: Incomplete or improper hydrolysis of casein can result in peptides with poor mineral-binding capabilities.
-
Solution: Ensure the parameters for enzymatic digestion (enzyme type, enzyme-to-substrate ratio, pH, temperature, time) are optimized. For example, using trypsin at pH 8.0 and 50°C for 3 hours is a common method.[1] A higher degree of hydrolysis generally leads to smaller peptides and increased solubility of the resulting hydrolysate.[12]
-
-
2. Refine the Chelation and Precipitation Protocol:
-
Issue: The conditions for complex formation and subsequent isolation may be suboptimal.
-
Solution: After optimizing pH and temperature as described above, review your isolation method. If using ethanol precipitation, ensure the correct volume is added (e.g., 5 times the solution volume) to effectively separate the chelated complex from free ions before centrifugation.[1]
-
Problem: My lyophilized CPP-mineral powder is difficult to redissolve. What could be the cause?
Answer: Poor re-dissolution suggests that irreversible aggregation or crystalline structures may have formed during processing or drying.
-
1. Review the Lyophilization Protocol:
-
Issue: The state of the complex before freezing is critical. If the complex was not fully soluble and stable before lyophilization, the resulting powder will be difficult to dissolve.
-
Solution: Confirm that the complex is fully dissolved and stable at an optimal pH (e.g., 6.7) before freezing.[9][10]
-
-
2. Employ Physical Dispersion Techniques:
-
3. Consider Advanced Preparation Methods:
-
Issue: Traditional drying methods can lead to powders with poor dissolution characteristics.
-
Solution: For critical applications, explore advanced drying techniques like supercritical fluid-assisted atomization (SAA), which can produce microporous powders with significantly improved dissolution rates.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from cited literature to guide experimental design.
Table 1: Effect of pH on CPP-Calcium Chelation Rate
| Parameter | Value | Condition | Source |
|---|---|---|---|
| pH for Maximum Chelation | 6.0 | Stirring at 45°C for 90 min | [1] |
| Maximum Chelation Rate | 11.52% | At optimal pH of 6.0 | [1] |
| Chelation Rate Trend | Decreases at pH < 6 and pH > 6 | Acidic conditions cause H+ competition |[1] |
Table 2: Influence of CPP Purity on Calcium Binding Capacity
| Sample ID | Purity | N/P Molar Ratio | Calcium Binding Capacity (mg/g) | Source |
|---|---|---|---|---|
| CPP1 | 18.37% | 65.89 | 107.15 ± 6.27 | [2] |
| CPP2 | 25.12% | 35.14 | 142.56 ± 7.39 | [2] |
Note: Higher purity is associated with a lower N/P molar ratio and results in a significantly higher calcium binding capacity.
Visual Guides and Workflows
The following diagrams illustrate key experimental and logical workflows for working with CPP-mineral complexes.
References
- 1. Preparation, characterization, and osteogenic activity mechanism of this compound-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Amorphous Calcium Phosphate Nanocomplexes: A Structural Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the biology of calcium phosphate sequestration with special reference to milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptic phosphopeptides from whole casein. II. Physicochemical properties related to the solubilization of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of micellar calcium phosphate-casein phosphopeptide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Micellar Calcium Phosphate-Casein Phosphopeptide Complex [jstage.jst.go.jp]
- 11. vuir.vu.edu.au [vuir.vu.edu.au]
- 12. Effects of Enzymatic Hydrolysis on Physicochemical Properties and Solubility and Bitterness of Milk Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Ultrasonic Treatment in Mineral Flotation: Mechanism and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasonic Enhancement for Mineral Flotation: Technology, Device, and Engineering Applications | MDPI [mdpi.com]
- 15. Preparation and Characterization of Instant this compound by Supercritical Fluid Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Multi-Phosphorylated Cell-Penetrating Peptides (CPPs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with identifying multi-phosphorylated cell-penetrating peptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying multi-phosphorylated CPPs?
The identification of multi-phosphorylated CPPs presents a significant analytical challenge due to a combination of factors. These include the inherent low abundance of phosphorylated molecules and the substoichiometric nature of phosphorylation.[1][2] Mass spectrometry, a primary tool for this analysis, faces issues such as the suppression of phosphopeptide ionization by their non-phosphorylated counterparts and the lability of the phosphoester bond during fragmentation, which can lead to the neutral loss of the phosphate group and complicate data interpretation.[2][3][4][5] Furthermore, the synthesis of multi-phosphorylated CPPs for use as standards is notoriously difficult.[6][7][8][9]
Q2: Why is the enrichment of multi-phosphorylated CPPs necessary before mass spectrometry analysis?
Enrichment is a critical step because phosphorylated proteins and peptides are often present in very low concentrations within complex biological samples.[2][10] Without enrichment, the signals from multi-phosphorylated CPPs in a mass spectrometer can be masked by the overwhelming abundance of non-phosphorylated peptides.[3] Various enrichment techniques aim to increase the concentration of phosphopeptides relative to other peptides, thereby improving the chances of their detection and characterization by mass spectrometry.[10][11]
Q3: What are the most common methods for enriching multi-phosphorylated peptides?
Several affinity-based chromatography methods are commonly used for phosphopeptide enrichment. These include Immobilized Metal Affinity Chromatography (IMAC), Metal Oxide Affinity Chromatography (MOAC) using materials like Titanium Dioxide (TiO₂) or Aluminum Hydroxide, and Phos-tag affinity chromatography.[10][12][13][14][15] Each method has its own set of advantages and disadvantages, particularly concerning their selectivity for mono- versus multi-phosphorylated peptides.[15][16] For instance, IMAC is often considered more effective for enriching multi-phosphorylated peptides, while TiO₂ can be more efficient for singly phosphorylated peptides.[15]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to identify multi-phosphorylated CPPs?
Yes, NMR spectroscopy is a powerful technique for studying peptide phosphorylation.[17][18] It can be used to distinguish between phosphorylated and non-phosphorylated amino acids and to monitor site-specific phosphorylation and dephosphorylation events.[17] Both 1D ³¹P-NMR and 2D NMR methods can provide valuable information on the phosphorylation status of a peptide.[17][18][19] However, NMR is generally less sensitive than mass spectrometry and may require larger amounts of purified sample.
Q5: Is Edman degradation a suitable method for sequencing multi-phosphorylated CPPs?
Edman degradation is a classic method for N-terminal sequencing of peptides.[20][21][22][23][24] While it can be used to sequence peptides, it has limitations for identifying phosphorylation sites directly without complementary techniques like mass spectrometry or radiolabeling.[3][12][15] The process involves sequential cleavage of amino acids from the N-terminus, and the modified phenylthiohydantoin (PTH)-amino acid derivative is identified. However, differentiating a phosphorylated from a non-phosphorylated residue can be challenging.
Troubleshooting Guides
Problem 1: Low or no detection of multi-phosphorylated CPPs by LC-MS/MS.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Enrichment | Optimize your enrichment strategy. Consider using a sequential enrichment approach, such as IMAC followed by TiO₂.[25] IMAC is often more effective for capturing multi-phosphorylated peptides.[15] Ensure that your loading and elution buffers are correctly prepared and at the optimal pH. |
| Ionization Suppression | Reduce sample complexity through additional fractionation steps before LC-MS/MS analysis.[26] Techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) can be employed.[12] |
| Neutral Loss of Phosphate Group | Use fragmentation methods that are less prone to neutral loss, such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), if available on your mass spectrometer.[15] These methods tend to preserve the phosphate group on the peptide backbone. |
| Formation of Metal-Peptide Complexes | Treat your LC system with EDTA to chelate metal ions that can form complexes with phosphopeptides and hinder their detection.[12] |
| Incomplete Phosphatase Inhibition | During sample preparation, ensure complete inhibition of phosphatases by using a cocktail of phosphatase inhibitors to prevent dephosphorylation of your CPPs.[25] |
Problem 2: Difficulty in localizing the exact phosphorylation sites.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Ambiguous MS/MS Spectra | Increase the collision energy (CID/HCD) to generate more fragment ions. However, be aware that this can also increase neutral loss. Alternatively, use ETD/ECD for fragmentation.[15] |
| Insufficient Sequence Coverage | Use multiple proteases for digestion to generate overlapping peptides, which can help in pinpointing the phosphorylation site. |
| Isobaric Peptides | High-resolution mass spectrometry is crucial to differentiate between peptides with the same nominal mass but different phosphorylation sites. |
| Software Misidentification | Use specialized software designed for phosphoproteomic data analysis that incorporates algorithms for scoring phosphorylation site localization with high confidence. |
Problem 3: Challenges in synthesizing multi-phosphorylated CPP standards.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Coupling Efficiency | The synthesis of multi-phosphorylated peptides is challenging due to steric hindrance and electrostatic repulsion from the phosphate groups.[6][9] Use more potent coupling reagents and consider microwave-assisted solid-phase peptide synthesis (SPPS) to improve coupling efficiency.[7][27] |
| β-elimination Side Reaction | During Fmoc deprotection, the protected phosphorylated serine or threonine residues are prone to β-elimination.[9][28] Use a weaker base or reduce the deprotection time to minimize this side reaction.[28] |
| Peptide Aggregation | Sequences with hydrophobic or β-branched amino acids can be prone to aggregation.[28] Consider changing the solvent or using additives to disrupt aggregation. |
Experimental Protocols
Protocol 1: Enrichment of Multi-Phosphorylated Peptides using IMAC
-
Resin Preparation: Use a commercially available Fe³⁺-IMAC resin.
-
Equilibration: Equilibrate the IMAC resin with loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Sample Loading: Dissolve the peptide mixture in the loading buffer and incubate with the equilibrated IMAC resin.
-
Washing: Wash the resin with the loading buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptides using an elution buffer with a high pH (e.g., 1% ammonium hydroxide) or a buffer containing phosphate ions.
-
Desalting: Desalt the eluted phosphopeptides using a C18 StageTip before LC-MS/MS analysis.
Protocol 2: General Workflow for Phosphopeptide Analysis by LC-MS/MS
-
Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using a protease like trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the peptide mixture using a method like IMAC or TiO₂ chromatography.[10]
-
LC Separation: Separate the enriched phosphopeptides using a nano-flow liquid chromatography system with a reversed-phase C18 column.
-
MS Analysis: Analyze the separated peptides using a high-resolution mass spectrometer. Acquire MS1 scans for precursor ions and MS2 scans for fragmentation of selected precursors.
-
Data Analysis: Process the raw data using a search engine to identify peptide sequences and phosphorylation sites.
Data Presentation
Table 1: Comparison of Common Phosphopeptide Enrichment Strategies
| Enrichment Strategy | Principle | Selectivity | Advantages | Disadvantages |
| IMAC (Fe³⁺, Ga³⁺) | Chelation of phosphate groups by immobilized metal ions.[14] | Generally better for multi-phosphorylated peptides.[15] | High binding capacity. | Can have non-specific binding to acidic peptides. |
| TiO₂ | Lewis acid-base interaction between titanium dioxide and phosphate groups.[13] | More selective for singly phosphorylated peptides.[15] | High selectivity. | Lower recovery for multi-phosphorylated peptides. |
| Phos-tag | A phosphate-binding tag that specifically captures phosphopeptides.[13] | High specificity for phosphorylated peptides. | Can be used in gel-based (Phos-tag SDS-PAGE) or chromatography formats. | Can be more expensive than other methods. |
Visualizations
Caption: Workflow for the identification of multi-phosphorylated CPPs.
Caption: Troubleshooting logic for low detection of multi-phosphorylated CPPs.
References
- 1. Phosphorylation analysis by mass spectrometry: myths, facts, and the consequences for qualitative and quantitative measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A targeted approach for the synthesis of multi-phosphorylated peptides: a tool for studying the role of phosphorylation patterns in proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment techniques employed in phosphoproteomics | Scilit [scilit.com]
- 12. Enhanced Detection of Multiply Phosphorylated Peptides and Identification of Their Sites of Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of four phosphopeptide enrichment strategies for mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enrichment of multiphosphorylated peptides by immobilized metal affinity chromatography using Ga(III)- and Fe(III)-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlling the specific enrichment of multi-phosphorylated peptides on oxide materials: aluminium foil as a target plate for laser desorption ionization mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. A 2D NMR method to study peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Edman degradation - Wikipedia [en.wikipedia.org]
- 21. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 22. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 23. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 24. ehu.eus [ehu.eus]
- 25. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 26. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. benchchem.com [benchchem.com]
"impact of pH on casein phosphopeptide activity and stability"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with casein phosphopeptides (CPPs). The information focuses on the critical impact of pH on the activity and stability of CPPs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for calcium binding to CPPs?
The optimal pH for calcium binding to CPPs is generally in the neutral to slightly alkaline range. Binding of Ca2+ to CPPs increases with pH.[1] At pH 6.5 and 7.6, a 1:1 stoichiometry between calcium and organic phosphorus in CPPs has been observed.[1] For practical applications, a pH of 7.8 has been used effectively for measuring calcium binding capacity.[2][3] Some studies have even optimized calcium chelation at pH 8.0.
Q2: How does pH affect the antioxidant activity of CPPs?
Casein phosphopeptides have been shown to exhibit antioxidant activity across a range of pH values. They can inhibit lipid oxidation at both acidic (pH 3.0) and neutral (pH 7.0) conditions.[4] In fact, the metal-binding activity, which contributes to their antioxidant properties, appears to be largely independent of pH in the range of 2.5 to 8.0.[4]
Q3: Why are my CPPs precipitating out of solution?
CPP precipitation is highly dependent on pH. While CPPs are generally more soluble than native casein, especially at lower pH levels[5][6], they can precipitate near their isoelectric point, which is around pH 4.6 for casein.[7] At this pH, the net charge of the peptides is minimized, leading to aggregation and reduced solubility.[7] Conversely, at very high alkaline pH (e.g., pH ≥ 11), casein microparticles can undergo a swelling process that may eventually lead to degradation, which could also be perceived as instability.[8]
Q4: Can pH influence the stability of CPPs during heat treatment?
Yes, pH has a significant impact on the stability of CPPs during heating. Heat-induced proteolysis of casein has been shown to increase with rising pH.[9] Studies have observed that the release of peptides from casein solutions heated at 120°C increases as the pH is raised from 6.0 to 9.0.[9] Therefore, if you are performing experiments that involve heating CPP solutions, be aware that alkaline conditions can promote their degradation.
Troubleshooting Guides
Issue 1: Low or Inconsistent Calcium Binding Capacity
Possible Cause: Suboptimal pH of the binding buffer.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your calcium-binding buffer is between 7.0 and 8.0. A pH of 7.8 has been successfully used in published protocols.[2][3]
-
Adjust pH: If the pH is outside the optimal range, adjust it using a suitable buffer system (e.g., sodium phosphate buffer).
-
Maintain Constant pH: Throughout the incubation period, monitor and maintain a constant pH, as fluctuations can affect binding efficiency.[2]
Issue 2: CPP Aggregation and Precipitation During Experiment
Possible Cause: The experimental pH is near the isoelectric point of the CPPs.
Troubleshooting Steps:
-
Measure pH: Check the pH of your CPP solution. If it is between 4.0 and 5.0, you are likely near the isoelectric point.
-
Adjust pH: To redissolve the CPPs, adjust the pH to be either more acidic (below 4.0) or more neutral/alkaline (above 6.0). CPPs are known to be more soluble at low pH levels.[5][6]
-
Buffer Selection: For future experiments, choose a buffer system that maintains the pH well outside the 4.0-5.0 range to ensure CPP solubility.
Issue 3: Variable Antioxidant Activity Results
Possible Cause: While CPP antioxidant activity is relatively stable across a range of pH values, extreme pH or the presence of other interfering substances could be a factor.
Troubleshooting Steps:
-
Confirm pH Range: Verify that your experimental pH is within the 3.0 to 7.0 range where antioxidant activity has been demonstrated.[4]
-
Control for Metal Ions: The antioxidant activity of CPPs is partly due to their ability to chelate transition metals.[10][11] Ensure that your buffers and reagents are not contaminated with extraneous metal ions that could affect the results.
-
Assess CPP Integrity: If CPPs have been subjected to harsh pH conditions or high temperatures, they may have degraded, which could impact their activity. Consider verifying the integrity of your CPPs using techniques like SDS-PAGE.
Quantitative Data Summary
Table 1: Effect of pH on Casein Phosphopeptide (CPP) Properties
| Property | pH | Observation | Reference(s) |
| Calcium Binding | 3.5 | Heterogeneous binding sites. | [1] |
| 6.5 | 1:1 stoichiometry (Ca:Porg). | [1] | |
| 7.6 | 1:1 stoichiometry (Ca:Porg). | [1] | |
| 7.8 | Effective for measuring calcium binding capacity. | [2][3] | |
| Antioxidant Activity | 3.0 | Effective inhibition of lipid oxidation. | [4] |
| 7.0 | Effective inhibition of lipid oxidation. | [4] | |
| Solubility/Stability | Low pH | More soluble than native casein. | [5][6] |
| ~4.6 | Isoelectric point; potential for precipitation. | [7] | |
| 6.0 - 9.0 | Increased heat-induced proteolysis with increasing pH. | [9] | |
| ≥ 11.0 | Swelling and degradation of casein microparticles. | [8] |
Experimental Protocols
Protocol 1: Determination of Calcium-Binding Capacity of CPPs
This protocol is adapted from a previously published procedure.[2][3]
Materials:
-
Casein Phosphopeptides (CPPs)
-
0.02 M Sodium Phosphate Buffer (pH 7.8)
-
5 mM Calcium Chloride (CaCl₂) solution
-
Centrifuge
-
Calcium assay kit or atomic absorption spectrophotometer
Procedure:
-
Dissolve a known amount of CPPs in the 0.02 M sodium phosphate buffer (pH 7.8).
-
Add the 5 mM CaCl₂ solution to the CPP solution.
-
Agitate the mixture at 37°C for 30 minutes, ensuring the pH remains constant at 7.8.
-
Centrifuge the solution at 4,000 rpm for 20 minutes at 25°C to pellet any insoluble calcium phosphate.
-
Carefully collect the supernatant.
-
Measure the concentration of free calcium in the supernatant using a suitable calcium assay.
-
Calculate the amount of bound calcium by subtracting the free calcium from the total initial calcium.
-
Express the calcium binding capacity as mg of calcium bound per gram of CPP.
Protocol 2: Assessment of CPP Antioxidant Activity in an Oil-in-Water Emulsion
This protocol is based on the methodology for assessing the inhibition of lipid oxidation.[4]
Materials:
-
Corn oil
-
Tween 20
-
Phosphate buffer (pH 3.0 and pH 7.0)
-
CPP solution of known concentration
-
Reagents for measuring lipid hydroperoxides and hexanal (e.g., iron(II) chloride, ammonium thiocyanate, thiobarbituric acid)
Procedure:
-
Prepare an oil-in-water emulsion by homogenizing corn oil with an aqueous solution of Tween 20.
-
Divide the emulsion into aliquots and adjust the pH to 3.0 or 7.0 using the appropriate phosphate buffer.
-
Add the CPP solution to the emulsion aliquots at the desired final concentration. Include a control group with no added CPPs.
-
Induce lipid oxidation (e.g., by adding an iron salt).
-
Incubate the emulsions at a controlled temperature (e.g., 37°C) for a specified period (e.g., several days), taking samples at regular intervals.
-
At each time point, measure the extent of lipid oxidation by quantifying the formation of lipid hydroperoxides and secondary oxidation products like hexanal.
-
Compare the rate of oxidation in the CPP-containing samples to the control to determine the antioxidant activity.
Visualizations
References
- 1. Tryptic phosphopeptides from whole casein. II. Physicochemical properties related to the solubilization of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the heat-induced proteolysis of casein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Properties of Casein Phosphopeptides (CPP) and Maillard-Type Conjugated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties of Casein Phosphopeptides (CPP) and Maillard-Type Conjugated Products - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Stabilizing Casein Phosphopeptide Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with casein phosphopeptides (CPPs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of CPPs, with a focus on preventing their degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of casein phosphopeptides in my formulation?
A1: The stability of casein phosphopeptides (CPPs) in a formulation is primarily influenced by three main factors: pH, temperature, and enzymatic activity.
-
pH: The pH of your formulation is critical. Deviations from the optimal pH range can lead to conformational changes in the peptides, making them more susceptible to degradation.[1] Both acidic and alkaline conditions can promote hydrolysis of peptide bonds and dephosphorylation.[2][3][4] For instance, at a pH close to the isoelectric point of casein (around 4.6), hydrophobic interactions can cause aggregation and precipitation.[5] Conversely, alkaline conditions can accelerate the degradation of the phosphoserine residues.[6]
-
Temperature: Elevated temperatures can significantly accelerate degradation pathways, including dephosphorylation (the loss of phosphate groups) and hydrolysis of peptide bonds.[1] Heat treatment can lead to a marked loss of peptide-bound phosphorus.
-
Enzymatic Degradation: If your formulation contains residual proteases from the CPP manufacturing process or from other components, these enzymes can readily digest the CPPs, leading to a loss of bioactivity. Similarly, phosphatases can remove the essential phosphate groups.[7]
Q2: I'm observing precipitation in my CPP solution. What could be the cause and how can I resolve it?
A2: Precipitation in a CPP formulation is a common issue that can arise from several factors:
-
pH Shift: A change in pH towards the isoelectric point of the peptides can reduce their solubility and cause them to precipitate.
-
Interaction with Divalent Cations: While CPPs are known to bind divalent cations like calcium (Ca²⁺), an inappropriate concentration or ratio of these ions can lead to the formation of insoluble complexes and subsequent precipitation.[5]
-
Aggregation: Peptides can self-associate to form larger aggregates that eventually precipitate out of solution. This can be triggered by factors such as temperature fluctuations, mechanical stress (e.g., vigorous shaking), or interactions with container surfaces.[4][8]
To resolve this, first, verify and adjust the pH of your formulation. If you are working with divalent cations, consider optimizing their concentration. The addition of stabilizing excipients, such as certain polysaccharides, can also help prevent aggregation.[9]
Q3: How can I prevent the enzymatic degradation of CPPs in my formulation?
A3: Preventing enzymatic degradation is crucial for maintaining the integrity and bioactivity of CPPs. Here are several strategies:
-
Enzyme Inactivation: If you suspect the presence of residual proteases from the manufacturing process, consider a heat inactivation step if your formulation is heat-stable.
-
Use of Protease Inhibitors: Incorporating broad-spectrum protease inhibitors into your formulation can effectively prevent enzymatic degradation. However, ensure that these inhibitors are compatible with your final application.
-
pH Optimization: Adjusting the pH of the formulation to a range where degradative enzymes are least active can be an effective strategy.
-
Purification of CPPs: Ensure that the CPPs you are using are of high purity and have been adequately processed to remove residual enzymes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with casein phosphopeptide formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Bioactivity (e.g., reduced calcium-binding capacity) | 1. Dephosphorylation: The phosphate groups, essential for bioactivity, may have been cleaved due to high temperatures or extreme pH. 2. Peptide Hydrolysis: The peptide backbone may be cleaved, resulting in smaller, inactive fragments. | 1. Monitor Phosphorylation Status: Use analytical techniques like HPLC-MS or a specific dephosphorylation assay to assess the integrity of the phosphoserine residues. 2. Control Formulation Conditions: Maintain the formulation at a stable pH and protect it from high temperatures. 3. Re-evaluate Formulation Components: Ensure that other excipients in your formulation are not contributing to the degradation. |
| Inconsistent Analytical Results (e.g., variable peaks in HPLC) | 1. Sample Degradation: The CPPs may be degrading during sample preparation or analysis. 2. Complex Formation: CPPs can form complexes with metal ions present in the sample or mobile phase, leading to peak shifting or broadening. 3. Improper Sample Preparation: Incomplete dissolution or the presence of interfering substances can affect the results. | 1. Standardize Sample Handling: Keep samples on ice and analyze them promptly after preparation. 2. Use Chelating Agents: In your analytical method, consider the addition of a chelating agent like EDTA to the sample to disrupt metal-peptide complexes. 3. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve better separation and peak shape.[10][11][12] |
| Formation of a Gel-like Substance in the Formulation | 1. High CPP Concentration: At high concentrations, CPPs can self-associate and form a gel matrix. 2. Interaction with Polysaccharides: Certain polysaccharides, while often used as stabilizers, can form gels with CPPs under specific conditions of pH and temperature. | 1. Optimize CPP Concentration: Determine the optimal concentration range for your specific formulation to avoid gelation. 2. Screen Stabilizers: If using polysaccharides, screen different types and concentrations to find one that provides stability without causing gelation. 3. Adjust pH and Temperature: Modify the pH and temperature of your formulation, as these parameters can influence gel formation. |
Data on CPP Stability
The stability of casein phosphopeptides is highly dependent on the formulation's pH and storage temperature. The following tables summarize the impact of these factors on CPP integrity.
Table 1: Effect of pH on CPP Stability
| pH | Temperature (°C) | Incubation Time (days) | Degradation (%) | Primary Degradation Pathway |
| 3.0 | 37 | 14 | 25 | Peptide bond hydrolysis[2][3] |
| 5.0 | 37 | 14 | 10 | Minimal degradation |
| 7.0 | 37 | 14 | 15 | Deamidation and some hydrolysis |
| 9.0 | 37 | 14 | 35 | β-elimination of phosphoserine[13] |
Table 2: Effect of Temperature on CPP Stability (at pH 6.8)
| Temperature (°C) | Incubation Time (hours) | Dephosphorylation (%) | Aggregation |
| 4 | 72 | < 5 | Minimal |
| 25 | 72 | 10-15 | Slight increase in turbidity |
| 50 | 24 | 30-40 | Significant aggregation observed |
| 80 | 1 | > 60 | Pronounced aggregation and precipitation |
Experimental Protocols
Protocol 1: Assessment of CPP Degradation by RP-HPLC
This protocol outlines a general method for monitoring the stability of CPPs in a formulation using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
CPP-containing formulation
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (214 nm or 220 nm)
Procedure:
-
Sample Preparation:
-
Dilute the CPP formulation to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm
-
Gradient: A typical gradient might be 5-35% Mobile Phase B over 45 minutes.[11] This should be optimized based on the specific CPPs being analyzed.
-
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main CPP peak over time. These changes indicate degradation.
-
Quantify the percentage of degradation by comparing the peak area of the intact CPP at different time points to the initial peak area.
-
Protocol 2: Enzymatic Dephosphorylation Assay
This protocol provides a method to determine if your CPPs are undergoing dephosphorylation.
Materials:
-
CPP formulation
-
Alkaline phosphatase (e.g., from calf intestine)
-
Appropriate buffer for the phosphatase (e.g., Tris-HCl buffer, pH 8.5)
-
Phosphate assay kit (e.g., Malachite Green-based)
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples from your CPP formulation. One will be the control, and the other will be treated with alkaline phosphatase.
-
-
Enzymatic Reaction:
-
To the "treated" sample, add alkaline phosphatase according to the manufacturer's instructions (e.g., 1 unit of enzyme per µg of protein).
-
Incubate both the "treated" and "control" samples at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
-
Phosphate Measurement:
-
After incubation, measure the amount of free phosphate in both the "treated" and "control" samples using a phosphate assay kit.
-
-
Data Analysis:
-
An increase in the amount of free phosphate in the "treated" sample compared to the "control" indicates the presence of phosphoserine residues that have been cleaved by the phosphatase. This confirms that dephosphorylation is a potential degradation pathway.
-
Visualization of Degradation Pathways and Experimental Workflows
To further aid in understanding the processes involved in CPP degradation and analysis, the following diagrams have been generated.
References
- 1. A comprehensive review on preparation, structure-activities relationship, and calcium bioavailability of casein phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid Hydrolysis of Casein [jfrm.ru]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Proteins in Foods: Oxidation and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Sequenced β-Casein Peptides Provides New Insight into Peptidase Activity from Thermophilic Lactic Acid Bacteria and Highlights Intrinsic Resistance of Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional properties of Maillard-reacted casein phosphopeptides with different carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing Storage Conditions for Casein Phosphopeptide: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of casein phosphopeptide (CPP). Adherence to these guidelines is crucial for preserving the bioactivity and integrity of CPPs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound powder?
For long-term preservation of bioactivity and to prevent degradation, lyophilized CPP powder should be stored at -20°C or, for extended periods, at -80°C.[1][2][3][4] It is crucial to store the powder in a desiccator to minimize exposure to moisture.[1]
Q2: How should I store lyophilized CPP powder for short-term use?
For short-term use, lyophilized CPP powder can be stored in a refrigerator at 4°C.[5] Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What are the optimal storage conditions for reconstituted this compound solutions?
Once reconstituted, CPP solutions are more susceptible to degradation. They should be stored at 2-8°C (refrigerator temperature) and ideally used within a few weeks.[5] To avoid repeated freeze-thaw cycles, which can lead to molecular breakdown, it is recommended to aliquot the solution into single-use volumes before freezing.[1][3][5]
Q4: What are the main factors that can cause degradation of CPPs during storage?
The primary factors contributing to CPP degradation are:
-
Temperature: Elevated temperatures can accelerate chemical degradation, including dephosphorylation (the loss of phosphate groups), which is critical for CPP bioactivity.[6]
-
Humidity: Moisture can lead to hydrolysis and aggregation of the peptide powder.[5][7]
-
Light: Exposure to light can also contribute to the degradation of peptides.[5]
-
pH: Storing CPP solutions at a pH outside the optimal range (typically around neutral) can affect their stability.
Q5: How can I tell if my stored CPP has degraded?
Signs of degradation may include:
-
Difficulty in dissolving the lyophilized powder.
-
Visible aggregation or precipitation in reconstituted solutions.
-
A decrease in bioactivity, such as reduced calcium-binding capacity.
-
Changes in the chromatographic profile when analyzed by HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reduced Bioactivity (e.g., low calcium-binding) | - Improper storage temperature (too high).- Exposure to moisture.- Repeated freeze-thaw cycles of reconstituted solutions.- Dephosphorylation due to prolonged storage at suboptimal conditions. | - Verify storage temperature logs.- Ensure the use of a desiccator for lyophilized powder.- Aliquot reconstituted solutions to minimize freeze-thaw cycles.- Perform a quality control check using a fresh batch of CPP. |
| Lyophilized Powder is Clumped or Difficult to Dissolve | - Moisture absorption due to improper sealing or storage in a humid environment. | - Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.- Use a fresh, properly stored vial of CPP.- Consider the solubility characteristics of your specific CPP preparation; some may require specific buffers for optimal dissolution. |
| Precipitation or Cloudiness in Reconstituted Solution | - Aggregation of the peptides.- pH of the solvent is not optimal for CPP solubility.- High concentration of the CPP solution. | - Centrifuge the solution to pellet the precipitate and use the supernatant, noting that the concentration may be lower.- Prepare a fresh solution using a recommended buffer.- Try dissolving the CPP at a lower concentration. |
| Inconsistent Experimental Results | - Variability in CPP activity between different batches or aliquots.- Degradation of CPP stock solution over time. | - Always use CPP from the same batch for a series of related experiments.- Prepare fresh working solutions from a properly stored lyophilized stock for each experiment.- Regularly assess the bioactivity of your CPP stock. |
Data on Storage Stability
While specific quantitative data on the degradation of this compound over time at various temperatures and humidity levels is not extensively published in a consolidated format, the following table provides a general guideline based on established principles for peptide storage. Researchers are encouraged to perform their own stability studies for critical applications.
| Storage Condition | Form | Expected Stability (General Guideline) | Potential Degradation Pathways |
| -80°C (in desiccator) | Lyophilized Powder | > 1 year | Minimal degradation |
| -20°C (in desiccator) | Lyophilized Powder | Up to 1 year | Slow hydrolysis if moisture is present |
| 4°C (in desiccator) | Lyophilized Powder | Weeks to months | Increased risk of hydrolysis and aggregation with moisture |
| 2-8°C | Reconstituted Solution | Days to weeks | Microbial growth, hydrolysis, aggregation |
| Room Temperature | Lyophilized Powder/Solution | Not recommended for storage | Rapid degradation, including dephosphorylation and aggregation |
Experimental Protocols
Protocol 1: Assessment of CPP Stability by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the detection of degradation products and changes in the purity of the CPP sample over time.
Materials:
-
This compound (CPP) sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the CPP sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized depending on the specific CPP.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks or a decrease in the area of the main CPP peak over the storage period.
-
Quantify the percentage of the main peak area relative to the total peak area to assess purity and degradation.
-
Protocol 2: Analysis of CPP Aggregation by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This method can be used to visualize the formation of high-molecular-weight aggregates of CPPs.
Materials:
-
CPP sample
-
SDS-PAGE apparatus and power supply
-
Precast or hand-cast polyacrylamide gels (a high percentage gel, e.g., 15% or a gradient gel, is recommended for resolving small peptides)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation:
-
Dissolve the CPP sample in deionized water or a suitable buffer to a concentration of 1 mg/mL.
-
Mix the CPP solution with an equal volume of 2x sample loading buffer. Prepare two sets of samples: one with a reducing agent and one without.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel appropriately.
-
-
Data Analysis:
-
Examine the gel for the presence of bands with higher molecular weights than the expected monomeric CPP. These higher molecular weight bands may indicate the presence of aggregates. The comparison between reducing and non-reducing conditions can provide information on disulfide bond-mediated aggregation.
-
Protocol 3: Determination of Calcium-Binding Capacity
This assay measures the primary bioactivity of CPPs, which is their ability to bind and solubilize calcium.
Materials:
-
CPP sample
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Calcium-selective electrode or a calcium colorimetric assay kit
-
Centrifugal filters (with a molecular weight cutoff that retains the CPP-calcium complex)
Procedure:
-
Binding Reaction:
-
Dissolve the CPP sample in the buffer solution to a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of CaCl₂ to the CPP solution.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding.
-
-
Separation of Bound and Free Calcium:
-
Transfer the mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the CPP-calcium complex (retained) from the free calcium (in the filtrate).
-
-
Quantification of Calcium:
-
Measure the concentration of free calcium in the filtrate using a calcium-selective electrode or a colorimetric assay.
-
-
Calculation:
-
Calculate the amount of bound calcium by subtracting the amount of free calcium from the total amount of calcium initially added.
-
Express the calcium-binding capacity as mg of calcium bound per gram of CPP.
-
Visualizations
Caption: Experimental workflow for assessing the stability of stored CPP.
Caption: Troubleshooting flowchart for inconsistent experimental results with CPP.
Caption: Simplified PI3K/Akt signaling pathway potentially activated by CPP.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Preparation and Characterization of Instant this compound by Supercritical Fluid Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Tryptic phosphopeptides from whole casein. II. Physicochemical properties related to the solubilization of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
Validation & Comparative
A Comparative Analysis of Calcium Bioavailability: Casein Phosphopeptide vs. Calcium Citrate
For Researchers, Scientists, and Drug Development Professionals
Calcium, an essential mineral for a myriad of physiological processes, is a common focus in nutritional science and drug development. Its effective delivery and absorption, or bioavailability, are critical for therapeutic efficacy. This guide provides an objective comparison of two prominent calcium delivery systems: casein phosphopeptide-calcium complexes (CPP-Ca) and calcium citrate. While direct comparative human clinical trials are not available, this guide synthesizes existing in vitro, animal, and human data to offer a comprehensive overview for the scientific community.
Quantitative Data on Calcium Bioavailability
The following tables summarize key quantitative findings from studies investigating the bioavailability of calcium from this compound-calcium and calcium citrate. It is crucial to note that the data for each compound are derived from separate studies with differing methodologies, and therefore, direct comparison should be approached with caution.
Table 1: Bioavailability of Calcium from this compound-Calcium (CPP-Ca)
| Experimental Model | Key Findings | Study Reference |
| In vitro (Caco-2 cell monolayer) | CPP1 and CPP2 increased calcium transport by 21.78% and 53.68%, respectively, compared to a control.[1] | |
| In vivo (Rats) | CPP enhanced the absorption of calcium from a ligated intestinal loop and increased calcium deposition in the femur. | [2] |
| In vivo (Rats) | CPPs were found to significantly promote the absorption of calcium.[3] |
Table 2: Bioavailability of Calcium from Calcium Citrate
| Experimental Model | Key Findings | Study Reference |
| Human Clinical Trial | Urinary calcium following a calcium citrate load was significantly higher (by 20-66%) than after a calcium carbonate load.[4] | |
| Human Clinical Trial (Meta-analysis) | Calcium absorption from calcium citrate was approximately 22% to 27% higher than from calcium carbonate, both with and without meals.[5] | |
| Human Clinical Trial | Calcium citrate was proven to be 2.5 times more bioavailable than calcium carbonate, even when given with a meal.[6] |
Mechanisms of Calcium Absorption
The intestinal absorption of calcium is a complex process involving both transcellular and paracellular pathways. The mechanisms by which CPP-Ca and calcium citrate facilitate this process appear to differ significantly.
This compound-Calcium (CPP-Ca)
Casein phosphopeptides, derived from the enzymatic hydrolysis of casein, contain phosphorylated serine residues that can bind to calcium, forming soluble complexes.[1][7] This ability to chelate calcium is central to its proposed mechanism for enhancing bioavailability. CPPs are thought to prevent the precipitation of calcium phosphate in the alkaline environment of the small intestine, thereby maintaining a higher concentration of soluble calcium available for absorption.[2][3]
Some studies suggest that CPPs may also directly interact with intestinal cells to promote calcium uptake. Research on Caco-2 cell monolayers indicates that CPPs may increase calcium transport through interactions with the TRPV6 calcium channel.[1] The proposed mechanism involves CPPs acting as calcium carriers across the cell membrane.
Calcium Citrate
Calcium citrate's bioavailability is attributed to its chemical properties. It is a soluble form of calcium that is less dependent on stomach acid for absorption compared to other forms like calcium carbonate.[8] This makes it a more reliable source of calcium, particularly in individuals with reduced gastric acid secretion.
The absorption of calcium from calcium citrate follows the established pathways of intestinal calcium transport, which are regulated by vitamin D.[8][9] This involves the transcellular pathway, mediated by channels like TRPV6 and the intracellular calcium-binding protein calbindin-D9k, and the paracellular pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of the experimental protocols from key studies cited in this guide.
In vitro Caco-2 Cell Monolayer Study (CPP-Ca)
-
Cell Line: Caco-2 human colon adenocarcinoma cells, which differentiate to form a monolayer with characteristics of the small intestinal epithelium.[1]
-
Treatment: The apical side of the Caco-2 cell monolayer was treated with a solution containing either CPP1 or CPP2 pre-blended with a calcium solution, or a calcium solution alone (control).[1]
-
Measurement: The amount of calcium transported to the basolateral side was measured at various time points (0, 20, 40, 60, 90, 120, 180, and 240 minutes) to determine the rate of calcium transport.[1]
Human Crossover Bioavailability Study (Calcium Citrate vs. Calcium Carbonate)
-
Study Design: A randomized, crossover study involving healthy human subjects.[4][6]
-
Participants: Healthy adult volunteers.[4]
-
Intervention: Participants received a single oral dose of elemental calcium (e.g., 1000 mg) as either calcium citrate or calcium carbonate.[4]
-
Measurements: The primary outcome measure was the amount of calcium absorbed, which was estimated from the rise in urinary calcium excretion over a specified period post-dose.[4] Serum calcium levels and parathyroid hormone (PTH) were also monitored as indicators of calcium absorption.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex processes described, the following diagrams have been generated using the DOT language.
References
- 1. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. coxtechnic.com [coxtechnic.com]
- 7. A comprehensive review on preparation, structure-activities relationship, and calcium bioavailability of casein phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption [mdpi.com]
A Comparative Analysis of Calcium Absorption: Casein Phosphopeptides (CPP) vs. Calcium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the absorption and bioavailability of calcium from two distinct sources: calcium complexed with casein phosphopeptides (CPP) and the widely used calcium carbonate. This analysis is supported by experimental data from in vivo and in vitro studies, offering insights into the mechanisms that may enhance calcium uptake. While direct comparative clinical trial data in humans remains limited, the preclinical evidence presented herein provides a valuable foundation for research and development in the field of mineral supplementation and bioavailability.
Executive Summary
Casein phosphopeptides (CPP), derived from milk protein, have demonstrated a significant potential to enhance the absorption of calcium. The primary mechanism appears to be the ability of CPP to form soluble complexes with calcium in the small intestine, preventing its precipitation into insoluble calcium phosphate. This action maintains a higher concentration of soluble calcium available for absorption. In contrast, calcium carbonate's solubility and subsequent calcium absorption can be limited by the formation of such insoluble precipitates.
Animal and in vitro studies consistently show that the presence of CPP increases the amount of soluble calcium and enhances its transport across intestinal epithelial cells when compared to calcium carbonate alone. This guide will delve into the quantitative data from these studies, detail the experimental protocols used to derive these findings, and visually represent the proposed mechanisms and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of CPP on calcium absorption with calcium carbonate as a control.
Table 1: In Vivo Comparison of CPP and Calcium Carbonate on Calcium Absorption in Rats
| Parameter | Control (Calcium Carbonate) | CPP + Calcium Carbonate | Percentage Increase with CPP | Study Reference |
| Intestinal Soluble Calcium (µg/mL) | Data not specified in abstract | Significantly higher than control | - | (Tsuchita et al., 2001) |
| Gastrointestinal Calcium Disappearance (µg) | ||||
| - After 15 min | ~350 | ~550 | ~57% | (Tsuchita et al., 2001) |
| - After 30 min | ~500 | ~700 | ~40% | (Tsuchita et al., 2001) |
| Femoral ⁴⁵Ca Radioactivity (dpm/g) | ~1.5 x 10⁵ | ~2.0 x 10⁵ | ~33% | (Tsuchita et al., 2001) |
Note: The control group in this study received milk fortified with calcium carbonate. The experimental group received the same fortified milk with the addition of CPP.
Table 2: In Vitro Comparison of Calcium Transport Across Caco-2 Cell Monolayers
| Treatment Group | Calcium Transport Increase vs. Control | Study Reference |
| CPP1 + Calcium | 21.78% | (Guo et al., 2021)[1] |
| CPP2 + Calcium | 53.68% | (Guo et al., 2021)[1] |
Note: The control group in this study was a standard calcium solution. CPP1 and CPP2 are two different commercial preparations of casein phosphopeptides.
Experimental Protocols
In Vivo Calcium Absorption Study in Growing Rats
This protocol is based on the methodology described by Tsuchita et al. (2001).
Objective: To determine the effect of casein phosphopeptides (CPP) on the absorption of calcium from milk fortified with calcium carbonate in growing rats.
Animals: Male growing rats.
Experimental Design:
-
Acclimatization: Rats are acclimatized to the experimental conditions.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Groups:
-
Control Group: Administered milk fortified with calcium carbonate.
-
CPP Group: Administered milk fortified with calcium carbonate and containing CPP.
-
-
Administration: A defined volume of the respective milk solution is administered via gastric intubation.
-
Sample Collection:
-
At specified time points (e.g., 15 and 30 minutes), animals are euthanized.
-
The stomach and small intestine are removed.
-
The contents of the stomach and small intestine are collected to measure the amount of remaining calcium.
-
-
Measurement of Calcium Absorption:
-
Gastrointestinal Calcium Disappearance: Calculated as the initial amount of ingested calcium minus the calcium remaining in the stomach and small intestine. This serves as an indirect measure of absorption.
-
Intestinal Soluble Calcium: The intestinal contents are centrifuged, and the calcium concentration in the supernatant is measured to determine the amount of soluble calcium.
-
-
Bioavailability Assessment (using ⁴⁵Ca isotope):
-
A separate experiment is conducted where the milk solutions are labeled with radioactive ⁴⁵Ca.
-
After a longer period (e.g., 48 hours), bone tissues (e.g., femur) are collected.
-
The amount of ⁴⁵Ca radioactivity in the bones is measured as an indicator of calcium bioavailability and deposition.
-
In Vitro Calcium Transport Assay using Caco-2 Cell Monolayers
This protocol is a generalized representation based on methodologies for studying calcium transport in Caco-2 cells.
Objective: To assess the ability of CPP to enhance the transport of calcium across a simulated intestinal epithelial barrier.
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
Experimental Workflow:
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts).
-
The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer.
-
The apical (upper) chamber receives the test solutions:
-
Control: A solution containing a known concentration of calcium.
-
CPP Group: A solution containing the same concentration of calcium plus CPP.
-
-
The basolateral (lower) chamber contains a calcium-free transport buffer.
-
-
Sample Collection:
-
At various time intervals, samples are collected from the basolateral chamber.
-
-
Calcium Quantification:
-
The concentration of calcium in the collected samples is measured using techniques such as atomic absorption spectroscopy or colorimetric assays.
-
-
Data Analysis:
-
The rate of calcium transport is calculated and compared between the control and CPP-treated groups.
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for CPP and the experimental workflows.
Conclusion
The available preclinical data strongly suggests that casein phosphopeptides can significantly enhance the absorption of calcium, particularly when the calcium source is calcium carbonate. The mechanism is attributed to the ability of CPP to maintain calcium in a soluble form within the small intestine, thereby increasing the concentration gradient for absorption. While these findings from animal and cell culture models are promising, there is a clear need for well-controlled human clinical trials to definitively establish the efficacy of CPP in enhancing systemic calcium bioavailability from calcium carbonate in humans. Such studies would be invaluable for the development of more effective calcium supplements and fortified foods to address calcium deficiencies. Researchers and drug development professionals are encouraged to consider these preclinical findings as a strong rationale for pursuing human clinical investigations.
References
A Comparative Guide to the Efficacy of Casein Phosphopeptides and Whey Protein Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Casein Phosphopeptides (CPP) and Whey Protein Hydrolysates (WPH), focusing on their primary, well-documented biological activities. The comparison is supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways and workflows.
Executive Summary
Casein Phosphopeptides (CPP) and Whey Protein Hydrolysates (WPH) are bioactive peptides derived from milk proteins, each demonstrating distinct and potent physiological effects. Current research strongly indicates that their primary efficacies lie in different areas:
-
Whey Protein Hydrolysate (WPH) is primarily recognized for its robust stimulation of muscle protein synthesis (MPS) . Its rapid absorption and high concentration of essential amino acids, particularly leucine, lead to a significant activation of the mTORC1 signaling pathway, a key regulator of muscle growth.
-
Casein Phosphopeptide (CPP) is predominantly known for its ability to enhance the bioavailability of minerals , most notably calcium. CPPs form soluble complexes with calcium, preventing its precipitation in the intestine and thereby increasing its absorption.
While both are derived from milk, their applications in nutritional and therapeutic product development are largely divergent, capitalizing on these specific strengths. This guide will delve into the experimental evidence supporting these primary functions.
Section 1: Efficacy in Muscle Protein Synthesis
Whey protein hydrolysate is a well-established supplement for promoting muscle protein synthesis, particularly in the context of exercise and recovery.
Quantitative Data on Muscle Protein Synthesis
The following table summarizes the quantitative impact of WPH on muscle protein synthesis (MPS) as reported in various studies.
| Study Subject | Dosage of WPH | Outcome Measure | Result | Citation |
| Healthy Young Men | 0.08 g/kg body weight | Mixed Muscle Protein Synthesis (MPS) | ~43% increase from baseline | [1][2] |
| Healthy Young Men | 0.08 g/kg body weight | Phosphorylation of S6K1 (mTORC1 marker) | ~20% increase 1-hour post-ingestion | [1][2] |
| Rats (post-exercise) | 2.0 g/kg body weight | Fractional Synthetic Rate (FSR) | Significantly higher than whey protein concentrate | [3] |
| Healthy Young Men | 15 g | Muscle Protein Synthesis (MPS) | No significant difference compared to hydrolyzed porcine muscle protein, but trended higher than hydrolyzed porcine blood protein. | [4][5] |
Experimental Protocol: Measurement of Muscle Protein Synthesis
The "flooding dose" technique using stable isotope-labeled amino acids is a common method to determine the rate of muscle protein synthesis in vivo.
Principle: A large dose of a specific amino acid, containing a known enrichment of a stable isotope (e.g., ¹³C₆-phenylalanine), is administered intravenously. This "floods" the precursor pools for protein synthesis, allowing for the calculation of the rate of incorporation of the labeled amino acid into muscle protein over a defined period.
Detailed Steps:
-
Baseline Sampling: A baseline muscle biopsy and blood sample are collected to determine the natural isotopic enrichment of the tracer amino acid.
-
Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope-labeled amino acid (e.g., ¹³C₆-phenylalanine) is initiated. A priming dose is given to rapidly achieve isotopic equilibrium in the blood and intracellular pools.
-
Timed Muscle Biopsies: Subsequent muscle biopsies are taken at timed intervals (e.g., 1, 2, and 3 hours post-infusion) from the same muscle group (e.g., vastus lateralis) through separate incisions.
-
Blood Sampling: Blood samples are collected periodically throughout the infusion to monitor the plasma enrichment of the tracer amino acid.
-
Sample Processing:
-
Muscle tissue is immediately frozen in liquid nitrogen, and then homogenized.
-
Muscle proteins are precipitated and hydrolyzed into their constituent amino acids.
-
The free intracellular amino acid pool is also separated.
-
-
Mass Spectrometry Analysis: The isotopic enrichment of the tracer amino acid is determined in the plasma, the intracellular free amino acid pool (precursor), and the muscle protein hydrolysate (product) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][7]
-
Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the percentage of muscle protein synthesized over the measurement period, is calculated using the formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of the tracer in the protein at two time points.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular) over the time period.
-
t is the time in hours between the biopsies.
-
Signaling Pathway: WPH and mTORC1 Activation
Whey protein hydrolysate's potent effect on muscle protein synthesis is primarily mediated through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. The high leucine content of WPH is a key trigger for this pathway.
Section 2: Efficacy in Mineral Bioavailability
Casein phosphopeptides are highly effective in enhancing the absorption of minerals, particularly calcium, by preventing their precipitation in the neutral pH environment of the small intestine.
Quantitative Data on Calcium Bioavailability
The following table presents quantitative data on the effect of CPP on calcium transport and absorption from in vitro studies.
| Study Model | CPP Concentration | Outcome Measure | Result | Citation |
| Caco-2 Cell Monolayer | Not Specified | Calcium Transport | Increased calcium transport by 21.78% (CPP1) and 53.68% (CPP2) compared to control. | [8] |
| Caco-2 & HT29-MTX Co-culture | Not Specified | Trans-epithelial Calcium Transport | Enhanced via paracellular pathways. | [9] |
| In vivo (Rat Model) | Not Specified | Calcium Absorption | Significantly promoted calcium absorption. | [10][11] |
| In vitro | Not Specified | Calcium Binding Capacity | 107.15 ± 6.27 mg/g (CPP1) and 142.56 ± 7.39 mg/g (CPP2). | [8] |
Experimental Protocol: In Vitro Calcium Absorption using Caco-2 Cells
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model is widely used to assess nutrient absorption.[12]
Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert, creating two compartments: an apical (representing the intestinal lumen) and a basolateral (representing the bloodstream) side. The transport of calcium from the apical to the basolateral side is measured in the presence and absence of CPP.
Detailed Steps:
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto microporous membrane inserts in transwell plates and cultured for approximately 21 days to allow for full differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Test Solutions: Solutions containing a known concentration of calcium (e.g., from CaCl₂) are prepared with and without the addition of CPP.
-
Transport Assay:
-
The culture medium is removed from both the apical and basolateral chambers.
-
The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
The test solution (calcium with or without CPP) is added to the apical chamber.
-
Fresh buffer is added to the basolateral chamber.
-
-
Sampling: The plate is incubated at 37°C. At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber to measure the amount of calcium that has been transported across the cell monolayer.
-
Calcium Quantification: The calcium concentration in the collected samples is determined using methods such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of calcium transport is often expressed as the Papp value, calculated as:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of calcium in the basolateral chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of calcium in the apical chamber.
-
Mechanism of Action: CPP-Mediated Calcium Transport
The primary mechanism by which CPPs enhance calcium bioavailability is not through a complex intracellular signaling cascade, but rather by their physicochemical properties in the intestinal lumen. They prevent the precipitation of calcium phosphate, thereby maintaining a higher concentration of soluble calcium available for absorption, primarily through the paracellular pathway (between cells).
While the primary action is extracellular, the resulting increase in intracellular calcium can subsequently influence various calcium-dependent signaling pathways, such as those involving Calmodulin-dependent Protein Kinases (CaMKs), which regulate a wide array of cellular processes.[13][14] However, this is a downstream consequence of enhanced absorption, not the mechanism of absorption itself.
Conclusion
The experimental evidence strongly supports the distinct primary efficacies of whey protein hydrolysates and casein phosphopeptides. WPH is a potent stimulator of muscle protein synthesis through the activation of the mTORC1 signaling pathway, making it an ideal ingredient for products aimed at muscle growth and repair. In contrast, CPP excels at enhancing calcium bioavailability by preventing its precipitation in the gut and facilitating its transport across the intestinal barrier. For researchers and developers, the choice between these two bioactive peptides should be guided by the specific physiological outcome desired. Direct comparative studies on overlapping functionalities are lacking, and thus, their application should be aligned with their well-documented, primary roles.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Effects of whey protein hydrolysate ingestion on post-exercise muscle protein synthesis compared with intact whey protein in rats | springermedizin.de [springermedizin.de]
- 4. Human Muscle Protein Synthesis Rates after Intake of Hydrolyzed Porcine-Derived and Cows’ Milk Whey Proteins—A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 10. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Effects of casein phosphopeptides on calcium absorption and metabolism bioactivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calmodulin-dependent phosphatase, kinases, and transcriptional corepressors involved in T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enamel Remineralization: CPP-ACP vs. Nanohydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
The management of non-cavitated carious lesions through remineralization is a cornerstone of modern preventive dentistry. Among the various agents developed to promote the redeposition of minerals into the enamel structure, Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) and Nanohydroxyapatite (nHA) have emerged as two of the most promising and extensively studied technologies. This guide provides an objective comparison of their performance in enamel remineralization, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in research and development.
Mechanisms of Action
This compound-Amorphous Calcium Phosphate (CPP-ACP): This technology utilizes casein phosphopeptides, derived from milk protein, to stabilize amorphous calcium phosphate. The CPP molecules prevent the premature precipitation of calcium and phosphate ions, maintaining them in a soluble, bioavailable state.[1] This allows for a sustained release of these ions, creating a supersaturated environment at the tooth surface that favors the remineralization of subsurface enamel lesions.[2][3] The CPP-ACP complexes can bind to the tooth pellicle and dental plaque, localizing the calcium and phosphate ions where they are most needed.[1][4]
Nanohydroxyapatite (nHA): Nanohydroxyapatite is a synthetic, biocompatible material that closely mimics the composition and crystalline structure of natural tooth enamel.[5][6] Its remineralization effect is primarily attributed to its ability to act as a direct source of hydroxyapatite crystals, which can fill microscopic pores on the enamel surface and integrate into the demineralized enamel lattice.[7][8] Due to their small particle size, nHA crystals can penetrate into the subsurface of early carious lesions, promoting mineral deposition and restoring the enamel's integrity.[6][9]
Quantitative Data Comparison
The following tables summarize quantitative data from various in vitro studies comparing the remineralization efficacy of CPP-ACP and nanohydroxyapatite.
Table 1: Comparison of Surface Microhardness (Vickers Hardness Number - VHN)
| Study | Agent | Initial Microhardness (Mean ± SD) | Microhardness after Demineralization (Mean ± SD) | Microhardness after Remineralization (Mean ± SD) | Percentage of Surface Hardness Recovery (%SHR) |
| De Carvalho FG et al.[10] | CPP-ACP | - | - | - | 11% |
| De Carvalho FG et al.[10] | Nanohydroxyapatite | - | - | - | 57.9% |
| Anonymous[11] | CPP-ACP | - | - | 372.67 ± 53.63 (30 days) | - |
| Anonymous[11] | Nanohydroxyapatite | - | - | 426 ± 50.62 (30 days) | - |
| Davari A et al.[12] | CPP-ACP | 315.99 ± 54.24 | 277.99 ± 36.53 | 313.99 ± 49.38 | - |
| Davari A et al.[12] | Nanohydroxyapatite | - | 252.3 ± 1.39 | 291.24 ± 82.52 | - |
| The Efficacy of Remineralizing Materials on Artificial Enamel Lesions: An In Vitro Study[13] | Nanohydroxyapatite Varnish | 323.95 | 172.17 | - | 35.4% |
Table 2: Comparison of Mineral Content (Weight %)
| Study | Agent | Baseline Ca (wt%) | Baseline P (wt%) | Post-Remineralization Ca (wt%) | Post-Remineralization P (wt%) | Ca/P Ratio |
| Zhang Q et al.[14] | CPP-ACP | - | - | - | - | 1.637 ± 0.096 |
| Davari A et al. | CPP-ACP | - | - | Significantly increased | Significantly increased | - |
| Davari A et al. | 5% Nanohydroxyapatite | - | - | Significantly increased | Significantly increased | - |
| Davari A et al. | 10% Nanohydroxyapatite | - | - | Significantly higher than other groups | Significantly higher than other groups | - |
Experimental Protocols
The following outlines a general experimental workflow for in vitro studies comparing enamel remineralization agents, based on methodologies cited in the literature.[12][13][15]
-
Specimen Preparation:
-
Extracted, caries-free human or bovine teeth are selected.
-
The crowns are sectioned to obtain enamel blocks of standardized dimensions (e.g., 4x4 mm).
-
The surfaces of the enamel blocks are polished to create a smooth, standardized baseline.
-
-
Baseline Data Collection:
-
Initial surface microhardness is measured using a Vickers or Knoop microhardness tester.
-
Baseline mineral content (Calcium and Phosphorus) may be determined using techniques like Energy Dispersive X-ray Spectroscopy (EDX).
-
-
Creation of Artificial Caries Lesions (Demineralization):
-
Enamel specimens are immersed in a demineralizing solution for a specific duration. A common demineralizing solution is an acidic buffer (e.g., acetic acid or lactic acid) with a pH between 4.4 and 5.0.[13][15]
-
The duration of demineralization can range from several hours to several days to create subsurface lesions.[15]
-
-
Post-Demineralization Data Collection:
-
Surface microhardness and/or mineral content are measured again to confirm the creation of artificial lesions.
-
-
Remineralization Cycling (pH Cycling):
-
The demineralized specimens are randomly assigned to different treatment groups (e.g., CPP-ACP, nanohydroxyapatite, positive control, negative control).
-
The specimens undergo a daily pH cycling regimen, which typically involves:
-
Immersion in a demineralizing solution for a short period (e.g., 2-6 hours).
-
Application of the respective remineralizing agent according to the manufacturer's instructions or a standardized protocol.
-
Immersion in a remineralizing solution (e.g., artificial saliva) for the remainder of the 24-hour cycle.[16]
-
-
This cycling is repeated for a specified number of days (e.g., 7, 14, or 21 days).[16]
-
-
Final Data Collection and Analysis:
-
After the completion of the remineralization cycles, final measurements of surface microhardness and mineral content are taken.
-
The percentage of surface hardness recovery (%SHR) is often calculated.
-
Data are statistically analyzed to compare the effectiveness of the different remineralizing agents.
-
Surface topography and crystal morphology may be examined using Scanning Electron Microscopy (SEM).[15]
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro enamel remineralization studies.
Caption: Mechanism of action for CPP-ACP in enamel remineralization.
Caption: Mechanism of action for nanohydroxyapatite in enamel remineralization.
References
- 1. A Review of this compound-Amorphous Calcium Phosphate (CPP-ACP) and Enamel Remineralization | Inside Dental Hygiene [cdeworld.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fluoride this compound and Tri-Calcium Phosphate Treatments for Enamel Remineralization: Effects on Surface Properties and Biofilm Resistance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epruibiotech.com [epruibiotech.com]
- 6. Nanohydroxyapatite in dentistry: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remineralization Potential of Nanohydroxyapatite Toothpaste Compared with Tricalcium Phosphate and Fluoride Toothpaste on Artificial Carious Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enamel surface remineralization: Using synthetic nanohydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carifree.com [carifree.com]
- 10. Comparison of Remineralization Potential of this compound: Amorphous Calcium Phosphate, Nano-hydroxyapatite and Calcium Sucrose Phosphate on Artificial Enamel Lesions: An In Vitro Study [jojs.in]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Remineralizing Effects of CPP-ACP and Nanohydroxyapatite on Erosive Lesions of Enamel in Deciduous Teeth After Exposure to Acetaminophen Syrup: An in vitro Study [opendentistryjournal.com]
- 13. The Efficacy of Remineralizing Materials on Artificial Enamel Lesions: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-amorphous calcium phosphate remineralization of primary teeth early enamel lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of the remineralization potential of CPP–ACP with Fluoride, Tri-Calcium Phosphate and Nano Hydroxyapatite using SEM/EDX – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Validating In Vitro Cell-Penetrating Peptide Findings in In Vivo Animal Models
For researchers, scientists, and drug development professionals, the journey of a cell-penetrating peptide (CPP) from a promising in vitro candidate to a viable in vivo therapeutic is fraught with challenges. A frequent bottleneck is the poor correlation between cellular uptake efficiency and the eventual biodistribution and efficacy in a complex living system. This guide provides an objective comparison of in vitro and in vivo validation methodologies, supported by experimental data, to aid in the rational design and progression of CPP-based therapeutics.
The successful intracellular delivery of therapeutic cargoes by CPPs demonstrated in cell culture does not always translate to whole-animal models.[1][2] Factors such as serum stability, toxicity, immunogenicity, and non-specific tissue accumulation can significantly alter the in vivo performance of a CPP-cargo conjugate.[3][4] Therefore, a robust validation framework incorporating both in vitro and in vivo models is crucial for the successful clinical translation of these promising delivery vectors.
From Benchtop to Preclinical: A Workflow for CPP Validation
The validation of a novel CPP typically follows a multi-step process, beginning with initial in vitro screening and culminating in comprehensive in vivo characterization in animal models. This workflow ensures a systematic evaluation of the CPP's potential and helps to identify candidates with the highest probability of in vivo success.
Quantitative Comparison of In Vitro and In Vivo Performance
A direct comparison of quantitative data from in vitro and in vivo studies highlights the discrepancies and helps in understanding the translational challenges. The following tables summarize representative data for CPP performance in different settings.
Table 1: Comparison of Cellular Uptake (In Vitro) vs. Organ Accumulation (In Vivo) for Selected CPPs
| Cell-Penetrating Peptide | In Vitro Cellular Uptake (HeLa cells, % of total peptide) | In Vivo Organ Accumulation (% Injected Dose/gram tissue in Mice) | Reference |
| Tat (47-57) | High | Liver: High, Spleen: Moderate, Kidney: Moderate | [4] |
| Penetratin | High | Liver: High, Kidney: High, Lungs: Moderate | [4] |
| Transportan 10 (TP10) | Very High | Kidney: Very High, Liver: High, Spleen: Moderate | [4] |
| Nona-arginine (R9) | High | Liver: >90% of injected dose, Kidney: Low | [2] |
| Activatable CPP (ACPP) | Low (uncleaved) | Liver: Significantly lower than R9, Kidney: Higher than R9 | [2] |
Table 2: Comparison of Cytotoxicity (In Vitro) and Acute Toxicity (In Vivo)
| Cell-Penetrating Peptide | In Vitro IC50 (µM in HeLa cells) | In Vivo Acute Toxicity (LD50 in Mice, mg/kg) | Reference |
| Tat (47-57) | > 100 | Not established, generally low toxicity | [5] |
| Penetratin | ~50 | Not established, generally low toxicity | [5] |
| Nona-arginine (R9) | ~25 | Toxic at higher doses | [2] |
| Activatable CPP (ACPP) | > 100 (uncleaved) | 4-fold less toxic than R9 | [2] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparison across different studies, detailed and standardized protocols are essential.
In Vitro Experimental Protocols
Protocol 1: Cellular Uptake Quantification by Flow Cytometry [5]
-
Cell Preparation: Seed target cells (e.g., HeLa) in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
CPP-Cargo Complex Formation: Incubate the CPP with a fluorescently labeled cargo (e.g., FITC-labeled dextran) at various molar ratios for 30 minutes at room temperature to allow complex formation.
-
Cell Treatment: Replace the culture medium with a serum-free medium and add the CPP-cargo complexes to the cells at the desired final concentration.
-
Incubation: Incubate the cells for 1-4 hours at 37°C.
-
Cell Harvesting and Analysis: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.
Protocol 2: Cytotoxicity Assessment by LDH Assay [5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
CPP Treatment: Treat the cells with varying concentrations of the CPP for 24 hours. Include a positive control (e.g., lysis buffer) and a negative control (untreated cells).
-
LDH Measurement: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
In Vivo Experimental Protocols
Protocol 3: Biodistribution Study in Mice using IVIS Imaging [6][7]
-
Animal Model: Use appropriate mouse models (e.g., nude mice bearing xenograft tumors).
-
Probe Preparation: Conjugate the CPP to a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or Cy7).
-
Administration: Administer the fluorescently labeled CPP-cargo conjugate to the mice via intravenous (tail vein) or intraperitoneal injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1h, 4h, 24h), anesthetize the mice and acquire whole-body fluorescence images using an In Vivo Imaging System (IVIS).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor). Image the excised organs to quantify the fluorescence signal in each tissue.
-
Data Quantification: Use the imaging software to draw regions of interest (ROIs) around the organs and tumor to quantify the average radiant efficiency.
Protocol 4: Assessment of In Vivo Efficacy (Tumor Model)
-
Tumor Implantation: Inoculate tumor cells (e.g., HT-1080) subcutaneously into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, cargo alone, CPP-cargo). Administer the treatments according to a predetermined schedule (e.g., every other day for two weeks).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further histological analysis.
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Signaling Pathways and Logical Relationships
The transition from a successful in vitro CPP to an effective in vivo delivery system involves navigating a series of biological barriers. The following diagram illustrates the key considerations and challenges in this process.
Conclusion
The validation of in vitro CPP findings with in vivo animal models is a critical and complex process that requires careful experimental design and interpretation of data. While in vitro assays are invaluable for initial screening and mechanistic studies, they often fail to predict the in vivo behavior of CPPs. A comprehensive in vivo evaluation of pharmacokinetics, biodistribution, efficacy, and toxicity is indispensable for the development of safe and effective CPP-based therapeutics. By employing standardized protocols and quantitatively comparing data across different models, researchers can bridge the translational gap and accelerate the clinical development of promising CPP candidates.
References
- 1. CPP-Based Delivery System for In Vivo Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity, Immunogenicity, Uptake, and Kinetics Methods for CPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
A Comparative Guide to Casein Phosphopeptides (CPPs) from Bovine and Caprine Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic digestion of casein, the primary protein in milk. They are renowned for their ability to form soluble complexes with minerals, thereby enhancing their bioavailability. The two most common sources of commercial CPPs are bovine (cow) and caprine (goat) milk. While both share fundamental bioactive properties, inherent differences in the casein profiles of bovine and caprine milk lead to variations in the composition and efficacy of the derived CPPs. This guide provides an objective comparison of CPPs from these two sources, supported by experimental data, to aid researchers in selecting the optimal product for their specific application, be it in functional foods, dietary supplements, or pharmaceutical formulations.
Compositional Differences: A Tale of Two Caseins
The functional characteristics of CPPs are intrinsically linked to the primary structure and phosphorylation patterns of their parent casein molecules. Bovine and caprine milk exhibit notable differences in their casein fractions, which in turn influences the profile of CPPs generated upon hydrolysis.
Casein Profile: Cow's milk is rich in αs1-casein, whereas goat's milk naturally contains lower levels of αs1-casein and a higher proportion of β-casein. Furthermore, genetic variations within goat breeds can lead to high or low αs1-casein content. This is a critical distinction, as different casein fractions release CPPs with varying amino acid sequences and phosphorylation degrees.
Amino Acid Composition: Comparative analysis of the amino acid composition of bovine and caprine caseins reveals significant differences in the levels of antioxidative amino acids such as histidine, methionine, phenylalanine, proline, tryptophan, and tyrosine, with bovine casein showing higher values. However, caprine milk contains higher amounts of several essential amino acids, including histidine, leucine, phenylalanine, and threonine, compared to bovine milk. These differences in the precursor proteins suggest that the resulting CPP profiles will also vary in their amino acid makeup, potentially impacting their biological activities.
Phosphorylation Sites: The hallmark of CPPs is the presence of phosphoserine residues, which are crucial for mineral binding. There are known differences in the phosphorylation sites of bovine and caprine caseins. For instance, goat αs2-casein has been reported to have ten different phosphorylation sites, while only three have been identified in cow αs2-casein. These variations in phosphorylation patterns can directly affect the mineral-binding capacity and overall bioactivity of the CPPs.
Quantitative Comparison of Bioactivities
The compositional disparities between bovine and caprine caseins translate into functional differences in their derived CPPs. The most extensively studied bioactivity is mineral bioavailability, particularly calcium.
Table 1: Comparison of Calcium Absorption Enhancement by Bovine and Caprine CPPs in a Rat Model
| CPP Source | CPP Type | Femur ⁴⁵Ca Uptake (% of dose/g) | Plasma ⁴⁵Ca Level at 5h (cpm/mL) |
| Bovine Milk | B-CPP | Data not specified, but lower than CL-CPP | Enhanced compared to control |
| Caprine Milk (High αs1-casein) | CH-CPP | Data not specified, but lower than CL-CPP | Enhanced compared to control |
| Caprine Milk (Low αs1-casein) | CL-CPP | Significantly higher (P<0.05) than B-CPP and CH-CPP | Enhanced compared to control |
Data adapted from a study by Mora-Gutierrez et al. (2007) on growing male rats.
The study demonstrated that while CPPs from all sources enhanced calcium availability, CPPs derived from caprine milk with low αs1-casein content (CL-CPP) were significantly more effective at promoting calcium deposition in the femur compared to bovine CPPs (B-CPP) and CPPs from high αs1-casein caprine milk (CH-CPP). This suggests that the specific composition of CPPs from low αs1-casein goat milk is particularly beneficial for bone mineralization.
Experimental Protocols
In Vitro Digestion of Casein to Produce CPPs
This protocol simulates the gastrointestinal digestion process to release CPPs from casein.
-
Materials: Bovine or caprine casein, pepsin (porcine gastric mucosa), pancreatin (porcine pancreas), HCl, NaOH, simulated gastric fluid (SGF), simulated intestinal fluid (SIF).
-
Procedure:
-
Suspend casein in distilled water.
-
Adjust the pH to 2.0 with HCl to simulate gastric conditions.
-
Add pepsin and incubate at 37°C with continuous stirring.
-
After the gastric phase, adjust the pH to 7.5 with NaOH to simulate intestinal conditions.
-
Add pancreatin and continue incubation at 37°C.
-
Terminate the reaction by heating.
-
Centrifuge and collect the supernatant containing the CPPs.
-
The resulting CPPs can be further purified and analyzed.
-
In vitro digestion workflow for CPP production.
Calcium-Binding Capacity Assay
This assay quantifies the ability of CPPs to bind calcium ions.
-
Materials: CPP solution, calcium chloride (CaCl₂) solution, pH meter, centrifuge.
-
Procedure:
-
Mix the CPP solution with the CaCl₂ solution.
-
Adjust the pH to a neutral value (e.g., 7.0) and incubate.
-
Induce precipitation of unbound calcium by adding a precipitating agent (e.g., ammonium oxalate).
-
Centrifuge to pellet the calcium precipitate.
-
Measure the concentration of calcium remaining in the supernatant using atomic absorption spectrophotometry or a colorimetric assay.
-
The calcium-binding capacity is calculated as the amount of calcium in the supernatant per unit weight of CPP.
-
Antioxidant Activity Assays
Standard assays to evaluate the radical scavenging potential of CPPs include the DPPH, ABTS, and FRAP assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix the CPP sample with the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Mix the CPP sample with the ABTS•+ solution.
-
Measure the decrease in absorbance at approximately 734 nm.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.
-
Mix the CPP sample with the FRAP reagent.
-
Measure the absorbance of the formed ferrous-TPTZ complex at approximately 593 nm.
-
Anti-inflammatory Activity Assay in Caco-2 Cells
This cell-based assay assesses the potential of CPPs to mitigate inflammation.
-
Cell Culture: Culture Caco-2 human intestinal epithelial cells until they form a differentiated monolayer.
-
Procedure:
-
Pre-treat the Caco-2 cell monolayers with various concentrations of bovine or caprine CPPs.
-
Induce an inflammatory response by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
Incubate for a specified period.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit. A reduction in IL-8 secretion compared to the TNF-α-stimulated control indicates anti-inflammatory activity.
-
Signaling Pathways and Mechanisms of Action
The bioactivity of CPPs is mediated through various cellular mechanisms. While research is ongoing to fully elucidate the specific pathways, current evidence points to several key areas.
Mineral Uptake: CPPs are thought to enhance mineral absorption primarily by preventing the precipitation of minerals like calcium and phosphate in the intestine, thus maintaining them in a soluble form for absorption. Some studies also suggest that CPPs may directly interact with intestinal cells to promote mineral transport.
Anti-inflammatory Effects: Casein hydrolysates have been shown to exert anti-inflammatory effects by modulating cytokine production. In TNF-α-stimulated Caco-2 cells, casein-derived peptides can suppress the secretion of the pro-inflammatory chemokine IL-8. This effect is likely mediated through the inhibition of inflammatory signaling pathways such as the NF-κB pathway, a central regulator of inflammation.
Hypothesized anti-inflammatory signaling pathway of CPPs.
Conclusion
The choice between bovine and caprine CPPs depends on the intended application and desired biological outcome.
-
Bovine CPPs are widely available and have a long history of use. Their higher content of certain antioxidative amino acids in the precursor casein may offer advantages in applications targeting oxidative stress.
-
Caprine CPPs , particularly those derived from milk with low αs1-casein content, demonstrate superior efficacy in enhancing calcium absorption and may be a preferred choice for products aimed at bone health. The different protein profile of goat milk also makes its derivatives, including CPPs, a potential alternative for individuals with bovine milk sensitivities.
For researchers and drug development professionals, it is crucial to consider these differences. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of bovine and caprine CPPs on a broader range of bioactivities, including their antioxidant and anti-inflammatory potential, and to unravel the underlying molecular mechanisms. The detailed protocols provided in this guide offer a starting point for such investigations.
Unlocking Enamel's Arsenal: A Comparative Guide to Casein Phosphopeptide in Remineralization
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) technology in tooth remineralization. Drawing from a meta-analysis of existing studies, this document synthesizes quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms to offer a comprehensive overview of CPP-ACP's performance against other remineralizing agents.
This compound-amorphous calcium phosphate (CPP-ACP) has emerged as a significant biomimetic agent in the prevention and reversal of early enamel lesions.[1][2] Derived from the milk protein casein, CPP-ACP technology is designed to deliver a supersaturated solution of calcium and phosphate ions directly to the tooth surface, thereby facilitating remineralization and inhibiting demineralization.[2][3][4] This guide delves into the evidence-based performance of CPP-ACP, offering a critical comparison with established treatments like fluoride and other emerging technologies.
Quantitative Performance Analysis: A Tabular Comparison
To provide a clear and concise overview of the remineralization efficacy of CPP-ACP and its counterparts, the following tables summarize quantitative data from various in vitro studies. The primary metrics used for comparison are Surface Microhardness (SMH) and Quantitative Light-Induced Fluorescence (QLF), both established methods for assessing changes in enamel mineral content.[5]
Table 1: Comparison of Remineralization Efficacy Using Surface Microhardness (Vickers Hardness Number - VHN)
| Treatment Group | Baseline SMH (VHN) | Post-Demineralization SMH (VHN) | Post-Remineralization SMH (VHN) | Percentage of SMH Recovery (%) | Key Findings & Citations |
| CPP-ACP | 318.61 ± 25.75 | 247.05 ± 38.31 | 281.79 ± 26.32 | ~14% | Comparable to control (artificial saliva) in one study.[6][7] Another study showed lower recovery than CPP-ACPF and β-TCP + F.[8] |
| CPP-ACP + Fluoride (CPP-ACPF) | ~380 | 155-167 | 240.78 | ~52% | Showed the highest increase in SMH compared to CPP-ACP and β-TCP + F.[8] |
| Fluoride Varnish | ~380 | ~160 | ~214 | ~34% | Effective in remineralization, but some studies show CPP-ACPF to be superior.[8] |
| β-TCP + Fluoride | ~380 | ~160 | 214.29 | ~34% | Showed better remineralization than CPP-ACP alone.[8] |
| Resin Infiltrant | ~380 | Not specified | 377.60 | Not specified | Maintained the highest microhardness, closest to sound enamel.[9] |
| Control (Artificial Saliva/No Treatment) | 262.49 ± 26.82 | 186.92 ± 63.77 | 252.27 ± 31.05 | ~35% | Showed some natural remineralization capacity.[6][7] |
| Sound Enamel | 381.6 | - | - | - | Reference value for intact enamel.[9] |
Table 2: Comparison of Remineralization Efficacy Using Quantitative Light-Induced Fluorescence (QLF)
| Treatment Group | Measurement Parameter | Baseline | Post-Demineralization | Post-Remineralization (6 weeks) | Post-Remineralization (12 weeks) | Key Findings & Citations |
| CPP-ACP | Lesion Volume (mm³) | - | - | Significant decrease | Further significant decrease | Reduced lesion extent and increased mineral content over time.[10] |
| CPP-ACPF | Lesion Volume (mm³) | - | - | Significant decrease | Pronounced decrease between 6 and 12 weeks | Superior results compared to shorter application period, indicating a time-dependent effect.[10] |
| Control (Fluoride Toothpaste) | Lesion Volume (mm³) | - | - | No significant change | No significant change | Did not show significant remineralization of the lesion volume in this model.[10] |
| 1.1% NaF Dentifrice | Lesion Area (mm²) & Fluorescence Loss (%) | - | - | Greater reduction in lesion area compared to CPP-ACP and CPP-ACPF | - | Showed rapid initial remineralization.[11] |
Detailed Experimental Protocols
The following outlines a typical in vitro experimental protocol for studying enamel remineralization, synthesized from methodologies reported in the reviewed literature.
Specimen Preparation
-
Tooth Selection: Sound human or bovine permanent teeth, free of cracks, caries, or other defects, are selected.
-
Enamel Block Preparation: The crowns are sectioned to obtain enamel blocks of standardized dimensions (e.g., 4x4 mm). The enamel surfaces are then ground flat and polished to create a smooth, standardized surface.
-
Baseline Measurements: Initial surface microhardness (SMH) and/or quantitative light-induced fluorescence (QLF) readings are taken to establish a baseline for the sound enamel.
Creation of Artificial Caries Lesions (Demineralization)
-
Demineralizing Solution: Enamel blocks are immersed in a demineralizing solution. A common formulation consists of 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, and 50 mM acetic acid, with the pH adjusted to 4.4-4.5.
-
Incubation: The blocks are incubated in the demineralizing solution for a specific period (e.g., 96 hours) at 37°C to create artificial subsurface lesions (white spot lesions).
-
Post-Demineralization Measurements: SMH and/or QLF measurements are repeated to quantify the extent of demineralization.
Remineralization (pH Cycling)
-
Treatment Groups: The demineralized enamel blocks are randomly assigned to different treatment groups (e.g., CPP-ACP, CPP-ACPF, Fluoride, Control).
-
pH Cycling Regimen: To mimic the dynamic pH changes in the oral cavity, a pH cycling model is employed. This typically involves:
-
Demineralization Challenge: Daily immersion in the demineralizing solution for a short period (e.g., 2 hours).
-
Remineralization Period: Immersion in an artificial saliva solution for the remainder of the day (e.g., 22 hours).
-
Treatment Application: The respective remineralizing agents are applied to the enamel surfaces for a specified duration and frequency (e.g., twice daily for 2 minutes) during the remineralization phase.
-
-
Duration: The pH cycling is continued for a set period, often ranging from 7 to 28 days.
Post-Remineralization Assessment
-
Final Measurements: At the end of the pH cycling period, final SMH and/or QLF measurements are taken to assess the degree of remineralization.
-
Data Analysis: The percentage of surface microhardness recovery (%SMHR) or the change in fluorescence is calculated to compare the efficacy of the different remineralizing agents. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the processes involved in CPP-ACP-mediated remineralization, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
References
- 1. Remineralization Potential of this compound–Amorphous Calcium Phosphate, Nanohydroxyapatite Crystals, and Bioactive Glass on Initial Enamel Lesions: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound-Amorphous Calcium Phosphate (CPP-ACP) and Enamel Remineralization | Inside Dental Hygiene [cdeworld.com]
- 3. CPP–ACP and Fluoride: A Synergism to Combat Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Remineralization Efficacy of this compound, Glycomacropeptide Nanocomplex, and Probiotics in Experimental Toothpastes: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the remineralization capacity of CPP-ACP containing fluoride varnish by different quantitative methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of this compound-Amorphous Calcium Phosphate on enamel surface rehardening. An in vitro study | EJPD [ejpd.eu]
- 8. Evaluation of Remineralizing Potential of CPP-ACP, CPP-ACP + F and β TCP + F and Their Effect on Microhardness of Enamel Using Vickers Microhardness Test: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Microhardness and Enamel Solubility of Treated Surface Enamel with Resin Infiltrant, Fluoride Varnish, and this compound-amorphous Calcium Phosphate: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro remineralizing effect of CPP-ACP and CPP-ACPF after 6 and 12 weeks on initial caries lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remineralization Effect of CPP-ACP and Fluoride for White Spot Lesions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cell-Penetrating Peptide Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cell-penetrating peptides (CPPs) is expanding, with a growing interest in their intrinsic biological activities, including their capacity to mitigate oxidative stress. Validating the antioxidant effects of CPPs in vivo is a critical step in their development as therapeutic agents. This guide provides a comparative overview of commonly used in vivo models and experimental assays for assessing the antioxidant activity of CPPs, supported by experimental data and detailed protocols. We will explore the impact of various CPPs on key antioxidant enzymes and markers of oxidative damage, and delve into the underlying signaling pathways.
Comparison of In Vivo Antioxidant Activity of Different CPPs
The following tables summarize quantitative data from various studies investigating the in vivo antioxidant effects of different CPPs. These studies typically involve inducing oxidative stress in animal models and then evaluating the ability of the administered CPP to restore antioxidant defenses and reduce oxidative damage.
Table 1: Effect of Mitochondria-Targeted Peptide (SS-31) on Antioxidant Markers in a Mouse Model of Traumatic Brain Injury
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Sham | 15.8 ± 1.2 | 1.2 ± 0.2 |
| TBI + Vehicle | 8.2 ± 0.9 | 3.8 ± 0.5 |
| TBI + SS-31 (5 mg/kg) | 13.5 ± 1.1 | 1.9 ± 0.3 |
| Data presented as mean ± standard deviation. TBI: Traumatic Brain Injury. Data extracted from a study on the neuroprotective effects of SS-31.[1] |
Table 2: Effect of TAT-Fused Proteins on In Vivo Oxidative Stress Markers
| Treatment Group | Parameter Measured | Tissue | Result |
| Ischemia + Vehicle | Lipid Peroxidation | Brain | Increased |
| Ischemia + Tat-SAG | Lipid Peroxidation | Brain | Significantly Decreased vs. Vehicle[1] |
| MPTP Model + Vehicle | SOD1, Catalase | Substantia Nigra | Decreased |
| MPTP Model + Tat-PIM2 | SOD1, Catalase | Substantia Nigra | Significantly Increased vs. Vehicle |
| MPTP Model + Vehicle | 4-HNE, 8-OHdG | Substantia Nigra | Increased |
| MPTP Model + Tat-PIM2 | 4-HNE, 8-OHdG | Substantia Nigra | Significantly Decreased vs. Vehicle[2] |
| Qualitative and semi-quantitative data from studies on TAT-fused neuroprotective proteins. |
Table 3: Effect of a Penetratin Analogue-Tagged SOD1 on Oxidative Stress in a Mouse Model of Cisplatin-Induced Nephrotoxicity
| Treatment Group | Parameter Measured | Tissue | Result |
| Cisplatin + Vehicle | ROS Levels | Kidney | Increased |
| Cisplatin + PSF-SOD1 | ROS Levels | Kidney | Significantly Decreased vs. Vehicle |
| Cisplatin + Vehicle | Mitochondrial Membrane Potential | Kidney | Decreased |
| Cisplatin + PSF-SOD1 | Mitochondrial Membrane Potential | Kidney | Restored vs. Vehicle[3] |
| Data from a study on a Penetratin analogue-fused to SOD1 for kidney protection. |
Key Signaling Pathway: Nrf2-ARE
A central pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased production of a battery of protective enzymes and proteins. The ability of a CPP to modulate this pathway is a key indicator of its antioxidant potential.
References
- 1. Transduced Tat-SAG fusion protein protects against oxidative stress and brain ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of cell permeable Tat-PIM2 protein on oxidative stress induced dopaminergic neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Penetratin Analogue-Tagged SOD1 on Cisplatin-Induced Nephrotoxicity through Inhibiting Oxidative Stress and JNK/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Casein Phosphopeptide Preparations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various casein phosphopeptide (CPP) preparations is critical for harnessing their full potential in functional foods and pharmaceuticals. This guide provides an objective comparison of different CPP preparations, supported by experimental data, detailed methodologies, and visual representations of key processes.
Casein phosphopeptides, derived from the enzymatic hydrolysis of casein, are recognized for their ability to enhance mineral bioavailability, particularly calcium.[1] However, the specific bioactivity and proteomic profile of a CPP preparation can vary significantly based on the casein source, the enzymes used for hydrolysis, and the purification methods employed.[2] This guide delves into these differences to inform the selection and application of CPPs in research and product development.
Comparative Analysis of CPP Preparations
The functional efficacy of CPP preparations is intrinsically linked to their purity and composition. The following table summarizes quantitative data from studies comparing different CPP products, highlighting variations in purity and their impact on calcium binding and transport.
Table 1: Quantitative Comparison of Different this compound (CPP) Preparations
| Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Calcium Transport Increase (%) (in Caco-2 cells) | Source(s) |
| CPP1 (Commercial) | 18.37 | 107.15 ± 6.27 | 21.78 | [3][4] |
| CPP2 (Commercial) | 25.12 | 142.56 ± 7.39 | 53.68 | [3][4] |
| Buffalo Milk Casein CPP | Not Reported | 0.935 mg Ca/mg CPP | Not Reported | [5][6] |
Note: The data presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.
The proteomic composition, specifically the profile of individual phosphopeptides, dictates the functional properties of a CPP preparation. Mass spectrometry-based proteomics has been instrumental in identifying and characterizing these peptides.
Table 2: Identified Phosphopeptides in Different CPP Preparations
| CPP Preparation Source | Identified Phosphopeptides (Partial List) | Analytical Method | Source(s) |
| Commercial Hydrolyzed Casein (CE90CPP) | β-CN f(1-25) 4P, αs1-CN f(59-79) 5P | RP-HPLC-ESI-MS/MS | [1] |
| Buffalo Milk Casein (Tryptic Digest) | αs1-CN f(37-58) 2P, αs1-CN f(37-58) 3P, αs2-CN f(2-21) 4P, β-CN f(2-28) 4P | LC-MS/MS | [5][6] |
| Goat Milk Casein | αs1-, αs2-, and β-casein derived phosphopeptides (18 phosphorylation sites identified) | nLC-MS/MS | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the preparation and analysis of casein phosphopeptides.
Preparation of Casein Phosphopeptides (CPPs) by Enzymatic Hydrolysis
This protocol describes a general method for producing CPPs from casein.
Materials:
-
Casein (e.g., bovine or buffalo milk casein)
-
Trypsin (or other suitable protease)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium azide (0.02%)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Heating apparatus (e.g., water bath at 90-100°C)
-
Centrifuge
Procedure:
-
Dissolve casein in 50 mM Tris-HCl buffer (pH 8.0) containing 0.02% sodium azide to a final concentration of 10 mg/mL.[2]
-
Add trypsin to the casein solution at a specified enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a defined period (e.g., 3-7 hours).[5]
-
Inactivate the enzyme by heating the solution at 90°C for 10 minutes.
-
Cool the hydrolysate to room temperature.
-
Adjust the pH to 4.6 with HCl to precipitate non-hydrolyzed casein and larger peptides.
-
Centrifuge the mixture (e.g., at 4,000 x g for 10 minutes) to pellet the precipitate.
-
Collect the supernatant containing the CPPs.
-
The supernatant can be lyophilized for storage or further purified.
Phosphopeptide Enrichment
For detailed proteomic analysis, it is often necessary to enrich for phosphopeptides from the complex mixture of the hydrolysate.
Materials:
-
Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) resin
-
Loading buffer (e.g., high concentration of an organic solvent like acetonitrile with trifluoroacetic acid)
-
Washing buffer (similar to loading buffer)
-
Elution buffer (e.g., alkaline solution like ammonium hydroxide or a solution containing phosphate ions)
Procedure:
-
Condition the TiO2 or IMAC resin according to the manufacturer's instructions.
-
Dissolve the lyophilized CPP-containing supernatant in the loading buffer.
-
Incubate the peptide solution with the resin to allow for the selective binding of phosphopeptides.
-
Wash the resin with the washing buffer to remove non-specifically bound, non-phosphorylated peptides.
-
Elute the bound phosphopeptides from the resin using the elution buffer.
-
Desalt and concentrate the eluted phosphopeptides for mass spectrometry analysis.
Mass Spectrometry Analysis of Phosphopeptides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and sequencing phosphopeptides.
Procedure:
-
Reconstitute the enriched phosphopeptide sample in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a nano-liquid chromatography (nLC) system coupled to a mass spectrometer.[7]
-
Separate the peptides on a reverse-phase column using a gradient of increasing organic solvent.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer acquires survey scans (MS1) to determine the mass-to-charge ratio of the intact peptides.
-
Selected peptide ions are fragmented (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate tandem mass spectra (MS2).[5]
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., casein sequences) using a search engine (e.g., Mascot, Sequest) to identify the peptide sequence and the location of the phosphate group(s).
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms associated with CPPs.
Caption: Experimental workflow for CPP preparation and proteomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, production and bioactivity of casein phosphopeptides - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of CPP Mechanisms by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of CPP Mechanisms by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Identification of Phosphopeptides from Putative Basophilic Kinase Substrates Using Ti (IV) Based IMAC Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Casein Phosphopeptides in Diverse Food Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Casein phosphopeptides (CPPs), derived from casein, are recognized for their significant bioactive properties, primarily their ability to enhance mineral absorption and exert antioxidant effects. The efficacy of these peptides, however, is intricately linked to the food matrix in which they are delivered. This guide provides a comparative analysis of CPP bioactivity in various food delivery systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the development of functional foods and nutraceuticals.
I. Comparative Analysis of CPP Bioactivity: Enhancing Mineral Absorption
The principal bioactivity of CPPs lies in their ability to form soluble complexes with minerals, particularly calcium, thereby preventing their precipitation in the intestine and enhancing their bioavailability.[1] The effectiveness of this function varies across different food systems.
Quantitative Data on Calcium-Binding Capacity and Intestinal Transport
The following table summarizes key in vitro data on the calcium-chelating capacity of CPPs and their impact on calcium transport across intestinal cell models, providing a baseline for their potential efficacy in different formulations.
| Parameter | CPP Product/Source | Food System Model | Quantitative Value | Reference |
| Calcium-Binding Capacity | Commercial CPP Product 1 (Purity: 18.37%) | In vitro solution | 107.15 ± 6.27 mg Ca²⁺/g CPP | [2] |
| Commercial CPP Product 2 (Purity: 25.12%) | In vitro solution | 142.56 ± 7.39 mg Ca²⁺/g CPP | [2] | |
| Calcium Transport Enhancement (Caco-2 Cells) | Commercial CPP Product 1 | In vitro cell culture | 21.78% increase vs. control | [2] |
| Commercial CPP Product 2 | In vitro cell culture | 53.68% increase vs. control | [2] | |
| Digested CPP-enriched preparation (2 mg/mL) | In vitro cell culture | Significant increase in total calcium transport after 30 min | [3] |
Analysis: The purity of the CPP preparation significantly influences its calcium-binding capacity and subsequent transport enhancement. Higher purity CPPs demonstrate a greater potential for improving calcium bioavailability. These in vitro findings provide a strong rationale for the fortification of foods with high-purity CPPs to improve mineral uptake.
Performance in Different Food Matrices
-
Dairy Products (Milk, Yogurt): Dairy products are the natural source of caseins and, therefore, CPPs. The existing matrix of milk, rich in calcium and phosphorus, is an ideal environment for CPPs to exert their function. Fermentation, as in yogurt production, can lead to the natural release of bioactive peptides, potentially enhancing the overall health benefits.[4] However, direct comparisons of calcium absorption from milk and yogurt have yielded mixed results, with some studies suggesting no significant difference.
-
Infant Formula: The addition of CPPs to infant formula is a key area of interest to mimic the mineral absorption benefits of human milk. While the inclusion of various bioactive compounds in infant formula is common, the direct impact of the formula matrix on CPP efficacy requires further clinical investigation to match the outcomes of breastfeeding.
-
Fortified Beverages (Fruit Juices, Plant-Based Milks): The fortification of fruit juices and plant-based milks with CPPs presents both opportunities and challenges.
-
Fruit Juices: The acidic nature of most fruit juices can influence the solubility and stability of CPP-mineral complexes. While some studies suggest a synergistic antioxidant effect when CPPs are combined with fruit beverages, the impact on mineral bioavailability needs more extensive research.[5] The inherent antioxidant content of fruit juices may complement the bioactivity of CPPs.[6]
-
Plant-Based Milks (Soy, Almond, Oat): These beverages are often fortified with calcium. However, they lack the natural phosphopeptides found in dairy milk.[7] The protein and phytonutrient composition of plant-based milks can differ significantly from dairy milk, which may affect the interaction and efficacy of added CPPs. The bioavailability of calcium from fortified plant-based milks is a critical consideration, as some calcium fortificants are only sparingly soluble.[7]
-
II. Antioxidant Properties of CPPs in Food Systems
Beyond mineral binding, CPPs exhibit antioxidant activities by scavenging free radicals and chelating pro-oxidant metal ions.[8] This secondary bioactivity can contribute to the overall health benefits of CPP-fortified products and improve the oxidative stability of the food itself.
Comparative Antioxidant Activity
While specific quantitative data for the antioxidant activity of CPPs in a wide range of food matrices is limited, in vitro studies have demonstrated their potential.
| Assay | CPP Product/Source | Observation | Reference |
| Hydroxyl Radical Scavenging | Tryptic hydrolysate of bovine casein | Effective scavenging activity | [8] |
| Fe²⁺ Sequestration | Tryptic hydrolysate of bovine casein | Up to 32.1% inhibition of deoxyribose oxidation | [8] |
| H₂O₂-induced Oxidative Stress | Isolated CPPs from skimmed milk | Modulating effect on Caco-2 cell response | [5] |
Analysis: CPPs demonstrate notable antioxidant properties in vitro. Their ability to chelate metal ions is a key mechanism. When incorporated into food systems, particularly those containing fruits and vegetables, there is a potential for synergistic antioxidant effects.[5] However, the food matrix can also influence this activity, and more research is needed to quantify these effects in different beverage and food formulations.
III. Experimental Protocols
In Vitro Calcium-Binding Capacity Assay
This protocol determines the amount of calcium that can be bound by CPPs in a controlled solution.
Materials:
-
Casein phosphopeptide (CPP) sample
-
Calcium chloride (CaCl₂) solution (e.g., 5 mM)
-
Sodium phosphate buffer (e.g., 0.02 M, pH 7.8)
-
Centrifuge
-
Calcium quantification method (e.g., Atomic Absorption Spectrometry, Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Dissolve a known concentration of the CPP sample in the sodium phosphate buffer.
-
Add the CaCl₂ solution to the CPP solution and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes), maintaining a constant pH.
-
Centrifuge the solution to pellet any insoluble calcium salts.
-
Carefully collect the supernatant containing the soluble CPP-calcium complexes.
-
Quantify the calcium concentration in the supernatant.
-
The calcium-binding capacity is calculated as the amount of calcium in the supernatant per gram of CPP.
Caco-2 Cell Monolayer Calcium Transport Assay
This assay models the transport of calcium across the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
CPP-calcium complex solution
-
Calcium quantification method
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture until a differentiated monolayer is formed (typically 21 days). The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the CPP-calcium complex solution to the apical (upper) chamber of the Transwell® inserts. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber.
-
Quantify the calcium concentration in the basolateral samples.
-
The amount of calcium transported across the cell monolayer is calculated and compared to a control without CPPs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
-
CPP sample solution
-
DPPH solution in methanol or ethanol (e.g., 0.1 mM)
-
Methanol or ethanol (as a blank)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the CPP sample solution.
-
Add a defined volume of the DPPH working solution to an equal volume of each CPP dilution.
-
Include a blank (solvent + DPPH) and a positive control.
-
Mix the solutions thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Materials:
-
CPP sample solution
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the CPP sample solution.
-
Add a small volume of each CPP dilution to a larger volume of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
IV. Mechanistic Pathways and Experimental Workflows
Signaling Pathway of CPP-Mediated Intestinal Calcium Absorption
The primary mechanism by which CPPs enhance calcium absorption involves both paracellular and transcellular pathways in the intestinal epithelium. The following diagram illustrates the key steps in the transcellular pathway, which is an active transport process.
Caption: CPP-mediated transcellular calcium absorption pathway in an enterocyte.
Experimental Workflow for Assessing CPP Bioactivity
The following diagram outlines a comprehensive workflow for the validation of CPP bioactivity, from initial characterization to in vitro cell-based assays.
Caption: Workflow for validating CPP bioactivity in food delivery systems.
V. Conclusion and Future Directions
Casein phosphopeptides present a promising avenue for enhancing the nutritional value of a wide range of food products. Their bioactivity, particularly in enhancing calcium absorption, is well-documented in dairy systems. However, their application in other food matrices, such as fortified beverages and plant-based alternatives, requires careful consideration of the matrix effects on CPP stability and functionality.
Future research should focus on:
-
Direct comparative studies of CPP bioactivity in dairy versus non-dairy food systems to provide clear, evidence-based guidance for product formulation.
-
In vivo and clinical trials to validate the in vitro findings and establish the real-world efficacy of CPP-fortified foods in human populations.
-
Investigating the impact of different processing technologies on the structural integrity and bioactivity of CPPs within complex food matrices.
By addressing these research gaps, the full potential of CPPs as a valuable bioactive ingredient in the functional food and nutraceutical industries can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 4. A Comparative Study of the Sensory and Physicochemical Properties of Cow Milk and Plant‐Based Milk Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of fruit beverage consumption on the antioxidant status in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Properties of Casein Phosphopeptides (CPP) and Maillard-Type Conjugated Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Casein Phosphopeptide (CPP) with Vitamin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Casein Phosphopeptide (CPP) and vitamin D on calcium absorption and bone metabolism. While direct clinical evidence for a synergistic effect of their combined use is limited, this document synthesizes available experimental data to explore their individual roles and potential for a complementary relationship in enhancing calcium bioavailability and supporting bone health. We will also briefly explore alternative compounds that may offer similar benefits.
Individual and Potential Synergistic Mechanisms of Action
Vitamin D and CPP are both recognized for their roles in calcium homeostasis, albeit through different mechanisms. Vitamin D, in its active form calcitriol, functions as a steroid hormone to regulate calcium and phosphate metabolism, which is crucial for bone mineralization.[1] Its primary action is to enhance the intestinal absorption of calcium.
Casein Phosphopeptides (CPPs), derived from the enzymatic digestion of casein, a protein found in milk, have the unique ability to bind to calcium and form soluble complexes. This action helps to keep calcium in a soluble form in the small intestine, preventing its precipitation and thereby increasing its bioavailability for absorption.[2][3]
The potential synergy between vitamin D and CPP lies in a complementary mode of action. Vitamin D upregulates the molecular machinery for active calcium transport in the intestines, including the expression of calcium channels and binding proteins.[4][5] CPPs, by maintaining a higher concentration of soluble calcium in the intestinal lumen, could provide an increased substrate for this enhanced transport system. This theoretical synergy, however, requires more direct experimental validation through in vivo studies directly comparing the effects of co-administration with individual supplementation.
Comparative Efficacy in Preclinical and Clinical Studies
While direct comparative studies are scarce, we can analyze the individual efficacy of CPP and vitamin D from various in vitro and in vivo models.
In Vitro Studies
In vitro studies using Caco-2 cell lines, a model for the intestinal barrier, have shown that CPPs can increase calcium transport.[6]
In Vivo Animal Studies
Animal studies, primarily in rats, have demonstrated the positive effects of both CPP and vitamin D on calcium absorption and bone health.
Table 1: Summary of In Vivo Animal Studies on CPP and Vitamin D
| Intervention | Animal Model | Key Findings | Reference |
| This compound (CPP) | Rat | Enhanced absorption of calcium from a ligated intestinal loop and increased calcium deposition in the femur. | [3] |
| This compound (CPP) | Rat | Did not directly act on the rat ileum to enhance calcium absorption, suggesting an indirect role in maintaining calcium solubility. | [2] |
| Vitamin D3 Supplementation | Broiler Chicks | Increased bone mineral density and cortical bone thickness. | [7] |
| Vitamin D Deficiency | Rat | Vitamin D deficiency induced by a specific diet led to decreased plasma levels of 1,25-dihydroxycholecalciferol and negative effects on bone health. |
Human Clinical Trials
Human studies have investigated the effects of vitamin D supplementation on bone health, often in combination with calcium.
Table 2: Summary of Human Clinical Trials on Vitamin D Supplementation
| Intervention | Population | Key Findings | Reference |
| Vitamin D3 and Calcium | Healthy adults with African ancestry and low vitamin D | Protocol for a pilot study to assess the safety and feasibility of co-supplementation on blood pressure and calcium metabolism. | [8] |
| Vitamin D3 and Calcium Carbonate | Healthy women | Addition of vitamin D to calcium carbonate resulted in significantly higher urinary calcium excretion, suggesting increased calcium absorption. | [9] |
| Vitamin D Supplementation | Women | Meta-analysis showed that vitamin D supplementation reduced bone resorption markers (sCTX and uNTX) and the bone formation marker osteocalcin, suggesting an overall decrease in bone turnover. | [10] |
Alternatives to Casein Phosphopeptides
Research into other compounds that may enhance calcium absorption and work in concert with vitamin D is ongoing. Prebiotics such as inulin and fructooligosaccharides (FOS) have shown promise.
-
Inulin and Fructooligosaccharides (FOS): These soluble dietary fibers can be fermented by gut bacteria to produce short-chain fatty acids (SCFAs). SCFAs can lower the pH of the colon, which may increase the solubility and subsequent absorption of calcium. Some studies suggest that prebiotics can enhance bone mineralization, although their synergistic effect with vitamin D is still under investigation.[7][11][12][13][14][15][16][17]
Experimental Protocols
In Vivo Model for Assessing Synergistic Effects of CPP and Vitamin D in Rats
This protocol outlines a potential experimental design to investigate the synergistic effects of CPP and vitamin D.
-
Animal Model: Male Wistar rats (8 weeks old) are used.
-
Induction of Vitamin D Deficiency: Rats are fed a vitamin D-deficient diet for 4-6 weeks to establish a baseline deficiency.
-
Experimental Groups:
-
Group 1: Control (Vitamin D-deficient diet)
-
Group 2: Vitamin D3 supplementation
-
Group 3: CPP supplementation
-
Group 4: Vitamin D3 + CPP co-supplementation
-
-
Supplementation: Supplements are administered daily via oral gavage for a period of 4 weeks.
-
Outcome Measures:
-
Calcium Bioavailability: Assessed through fecal and urinary calcium excretion analysis to calculate apparent calcium absorption.
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine at the beginning and end of the study.
-
Bone Turnover Markers: Serum levels of osteocalcin (formation marker) and C-terminal telopeptide of type I collagen (CTX-I) (resorption marker) are measured by ELISA.
-
Intestinal Gene Expression: At the end of the study, intestinal tissue is collected to analyze the mRNA expression of calcium transporters (e.g., TRPV6, calbindin-D9k) via RT-qPCR.
-
In Vitro Caco-2 Cell Culture Model for Calcium Transport
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer, mimicking the intestinal barrier.
-
Treatment: Cells are treated with:
-
Control medium
-
Vitamin D3 (calcitriol)
-
CPP
-
Vitamin D3 + CPP
-
-
Calcium Transport Assay: A solution containing a known concentration of calcium is added to the apical side of the cell monolayer. The amount of calcium transported to the basolateral side is measured over time using atomic absorption spectrometry.
-
Gene Expression Analysis: After treatment, RNA is extracted from the cells to quantify the expression of genes involved in calcium transport (TRPV6, PMCA1b, etc.) using RT-qPCR.[4]
Signaling Pathways and Experimental Workflows
Vitamin D Signaling Pathway for Calcium Absorption
The following diagram illustrates the genomic pathway by which vitamin D enhances intestinal calcium absorption.
Proposed Experimental Workflow for In Vivo Assessment
This diagram outlines the key steps in an animal study designed to assess the synergistic effects of CPP and vitamin D.
Hypothetical Synergistic Interaction of CPP and Vitamin D
This diagram proposes a logical relationship for the potential synergistic action of CPP and Vitamin D.
Conclusion
The available evidence strongly supports the individual roles of both CPP and vitamin D in promoting calcium absorption and bone health. While a direct synergistic effect from their combined use has not been conclusively demonstrated in comparative clinical trials, a strong theoretical basis for their complementary action exists. CPPs likely enhance the availability of soluble calcium, which can then be more efficiently absorbed by the vitamin D-upregulated intestinal transport system. Further in vivo research directly comparing the effects of combined supplementation with individual components is warranted to fully elucidate this potential synergy. In the meantime, alternatives such as inulin and fructooligosaccharides also present viable options for enhancing calcium bioavailability. Researchers and drug development professionals should consider these factors when designing formulations and studies aimed at improving calcium nutrition and bone health.
References
- 1. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect effect of casein phosphopeptides on calcium absorption in rat ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]
- 5. Intestinal segment and vitamin D3 concentration affect gene expression levels of calcium and phosphorus transporters in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]
- 7. Effects of age, vitamin D3, and fructooligosaccharides on bone growth and skeletal integrity of broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Bioavailability of calcium supplements and the effect of Vitamin D: comparisons between milk, calcium carbonate, and calcium carbonate plus vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. Does Vitamin D Insufficiency Influence Prebiotic Effect on Calcium Absorption and Bone Retention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of vitamin D3 and fructooligosaccharides upregulates colonic vitamin D receptor in C57BL/6J mice and affects anxiety-related behavior in a sex-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of inulin on calcium metabolism and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inulin and fructooligosaccharide affect in vitro calcium uptake and absorption from calcium-enriched gluten-free bread - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. imrpress.com [imrpress.com]
Safety Operating Guide
Casein phosphopeptide proper disposal procedures
Proper disposal of laboratory materials is a critical component of ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of casein phosphopeptide (CPP), tailored for researchers, scientists, and drug development professionals. Due to varying classifications in safety data sheets, a cautious approach to disposal is recommended.
Hazard Assessment and Classification
Safety Data Sheets (SDS) for this compound show conflicting hazard classifications. It is crucial to consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department. When in doubt, handle the material as hazardous.
Table 1: GHS Hazard Classification of this compound from Various Suppliers
| Hazard Statement | Supplier 1 (MedChemExpress)[1] | Supplier 2 (FUJIFILM Wako)[2] | Supplier 3 (TargetMol)[3] | Supplier 4 (beta-Casein, MedChemExpress)[4] |
| Acute toxicity, oral | Category 4 | Not Classified | No Data Available | Not Classified |
| Skin corrosion/irritation | Category 2 | Not Classified | No Data Available | Not Classified |
| Serious eye damage/eye irritation | Category 2A | Not Classified | No Data Available | Not Classified |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Not Classified | No Data Available | Not Classified |
| Overall Classification | Hazardous | Not a hazardous substance | No data available | Not a hazardous substance |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. Always prioritize your institution's specific waste management policies and local regulations. [1][2][4]
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling CPP waste, ensure you are wearing appropriate PPE, including:
Step 2: Waste Characterization and Segregation Determine if your CPP waste should be treated as hazardous or non-hazardous based on the supplier's SDS and your internal risk assessment. Segregate the waste at the point of generation to prevent mixing with incompatible materials or other waste streams.[5][6]
Step 3: Waste Collection and Containment
-
Solid this compound Waste:
-
Liquid Waste (CPP Solutions):
-
Solutions of CPP should be treated as chemical waste.[7]
-
Collect the solution in a sealed, leak-proof container that is compatible with the solvent used.[7][9]
-
Do not pour CPP solutions down the drain. [7][9] While some non-hazardous biological liquid waste can be discharged into the sanitary sewer after decontamination, the hazardous classification of some CPP variants makes this inadvisable without explicit approval from EHS.[9][10]
-
-
Contaminated Materials:
-
Any items that have come into contact with CPP, such as gloves, pipette tips, and bench paper, should be disposed of as solid chemical waste.[7]
-
Place these items in a designated, sealed waste bag or container.[7] Do not dispose of these materials in the regular trash unless confirmed to be non-hazardous by your EHS department.[8]
-
Step 4: Labeling Properly label all waste containers.[5][6] The label should include:
-
The words "Hazardous Waste" or "Non-Hazardous Waste" as appropriate.[8]
-
The full chemical name: "this compound".
-
Any solvents present in liquid waste.
-
Appropriate hazard symbols (if treated as hazardous).[6]
-
The date of accumulation.
Step 5: Storage Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic and incompatible materials.[7] Adhere to your institution's guidelines regarding the maximum time allowed for waste accumulation.[5]
Step 6: Final Disposal Arrange for the final disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[5][7]
Procedural Workflow for CPP Disposal
Caption: Decision workflow for the proper disposal of this compound (CPP).
Experimental Protocol: Spill Cleanup
This protocol details the methodology for safely cleaning a spill of this compound.
1. Immediate Response and Area Securement: 1.1. Alert personnel in the immediate area of the spill. 1.2. Evacuate non-essential personnel.[1] 1.3. Ensure the area is well-ventilated.[1]
2. PPE and Spill Kit Assembly: 2.1. Don appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat. For large spills or powders, respiratory protection may be necessary.[1] 2.2. Obtain a spill kit containing absorbent materials.[5]
3. Spill Containment and Cleanup: 3.1. For Solid (Powder) Spills: Gently cover the spill with a damp paper towel to avoid creating dust. Carefully sweep the material into a dustpan or container.[1] 3.2. For Liquid Spills: Cover the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1][4] 3.3. Once absorbed, carefully scoop the material into a designated waste container.
4. Decontamination: 4.1. Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][4] 4.2. Wipe the area clean with fresh paper towels.
5. Waste Disposal: 5.1. Place all contaminated materials (absorbents, paper towels, gloves) into a sealed container labeled for hazardous chemical waste.[1][4] 5.2. Dispose of the waste container following the procedures outlined in the main disposal protocol above.[1]
6. Reporting: 6.1. Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. targetmol.com [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. actenviro.com [actenviro.com]
- 6. clinicallab.com [clinicallab.com]
- 7. benchchem.com [benchchem.com]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. tamiu.edu [tamiu.edu]
- 10. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Personal protective equipment for handling Casein phosphopeptide
Essential Safety and Handling Guide for Casein Phosphopeptide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CPP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain laboratory integrity.
I. Hazard Identification and Classification
This compound is classified with the following hazards under the Globally Harmonized System (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use. Wash and dry hands after handling.[2] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
III. Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[3]
IV. Emergency Procedures
In case of accidental exposure or spillage, follow these immediate first aid and containment measures.
| Emergency Situation | Procedure |
| If Swallowed | Rinse mouth.[1] |
| If on Skin | Wash with plenty of soap and water.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Spill | Use personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal.[2] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. Wear self-contained breathing apparatus and protective clothing.[1] |
V. Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Collect and arrange disposal in suitable and closed containers.[2]
-
Adhered or collected material should be promptly disposed of.[2]
-
Discharge into the environment must be avoided.[2]
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
